Product packaging for 2-Benzhydrylpiperidine hydrochloride(Cat. No.:CAS No. 5807-81-8)

2-Benzhydrylpiperidine hydrochloride

Cat. No.: B590407
CAS No.: 5807-81-8
M. Wt: 287.8 g/mol
InChI Key: NTADPDIPKMRRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-DPMP (hydrochloride) is structurally related to pipradrol and methylphenidate (Ritalin), which are psychostimulatory piperadines that inhibit monoamine transporters, preventing the reuptake of dopamine and norepinephrine. This compound has recently been identified in recreational drugs and considered the likely source of toxicity associated with prolonged psychiatric symptoms. This product is intended for research and forensic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClN B590407 2-Benzhydrylpiperidine hydrochloride CAS No. 5807-81-8

Properties

IUPAC Name

2-benzhydrylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N.ClH/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17-19H,7-8,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTADPDIPKMRRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680905
Record name 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-81-8
Record name 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5807-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Benzhydrylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a psychostimulant compound that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Developed in the 1950s by Ciba (now Novartis), its clinical development was halted in favor of methylphenidate.[1] Structurally related to methylphenidate and pipradrol, 2-DPMP exhibits a significantly longer elimination half-life due to its high lipophilicity and lack of easily metabolized functional groups.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological activity.

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

The principal mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3] These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmitter signaling. By blocking these transporters, 2-DPMP increases the concentration and prolongs the presence of norepinephrine and dopamine in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Comparative Potency

Table 1: Comparative Effects of 2-DPMP and Cocaine on Dopamine Efflux and Reuptake [4]

CompoundConcentration RangeEffect on Peak Dopamine EffluxEffect on Dopamine Re-uptake Half-life
2-DPMP1, 3, or 10 µMUp to a sevenfold increaseUp to a 15-fold increase
Cocaine1, 3, or 10 µMUp to a threefold increaseUp to a fivefold increase

Downstream Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by 2-DPMP initiates a cascade of downstream signaling events within the postsynaptic neuron. The increased availability of these neurotransmitters in the synapse leads to greater activation of their respective receptors.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

  • D1-like receptor activation: Generally leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates Protein Kinase A (PKA).

  • D2-like receptor activation: Typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5]

The diagram below illustrates the general downstream signaling pathways activated by increased synaptic dopamine.

2_DPMP 2-Benzhydrylpiperidine Hydrochloride (2-DPMP) DAT Dopamine Transporter (DAT) 2_DPMP->DAT inhibition DA_reuptake Dopamine Reuptake DAT->DA_reuptake Synaptic_DA Increased Synaptic Dopamine DA_reuptake->Synaptic_DA leads to D1_receptor D1-like Receptor Synaptic_DA->D1_receptor activates D2_receptor D2-like Receptor Synaptic_DA->D2_receptor activates AC_stim Adenylyl Cyclase (Stimulation) D1_receptor->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) D2_receptor->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act Downstream_effects_inhib Downstream Cellular Effects cAMP_dec->Downstream_effects_inhib Downstream_effects_stim Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKA_act->Downstream_effects_stim

Dopamine Receptor Downstream Signaling Pathway
Norepinephrine Receptor Signaling

Similarly, increased synaptic norepinephrine activates adrenergic receptors, which are also GPCRs. The downstream effects depend on the specific receptor subtype activated (e.g., α1, α2, β1, β2, β3), leading to a variety of cellular responses through signaling molecules like inositol trisphosphate (IP3), diacylglycerol (DAG), and cAMP.

Pharmacokinetics

The pharmacokinetic profile of 2-DPMP is characterized by its long duration of action.

Table 2: Pharmacokinetic Parameters of 2-Benzhydrylpiperidine (Desoxypipradrol)

ParameterValueReference
Bioavailability>90%[1]
MetabolismLiver[1]
Elimination half-life16–20 hours[1]

The high lipophilicity of the molecule contributes to its long elimination half-life, as it is less susceptible to metabolic enzymes.[1]

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the mechanism of action of norepinephrine-dopamine reuptake inhibitors like 2-DPMP.

Radioligand Binding Assay for DAT and NET

This in vitro assay is used to determine the binding affinity of a compound for a specific transporter.

Objective: To quantify the affinity (K_i_) of 2-DPMP for DAT and NET.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT or NET) or from brain tissue rich in these transporters are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (2-DPMP).

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC_50_ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The K_i_ is then determined using the Cheng-Prusoff equation.

The diagram below outlines the workflow for a radioligand binding assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_prep Membrane Preparation (with DAT/NET) Incubation Incubation of membranes, radioligand, and 2-DPMP Membrane_prep->Incubation Radioligand Radioligand (e.g., [³H]WIN 35,428) Radioligand->Incubation Test_compound 2-DPMP (varying concentrations) Test_compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting of bound radioligand Filtration->Quantification Competition_curve Generation of Competition Curve Quantification->Competition_curve IC50_calc Calculation of IC50 Competition_curve->IC50_calc Ki_calc Calculation of Ki (Cheng-Prusoff equation) IC50_calc->Ki_calc

Radioligand Binding Assay Workflow
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Efflux

FSCV is an electrochemical technique used to measure real-time changes in the concentration of electroactive molecules, such as dopamine, in brain tissue.

Objective: To measure the effect of 2-DPMP on dopamine release and reuptake dynamics in real-time.

General Protocol:

  • Electrode Implantation: A carbon-fiber microelectrode is implanted into a brain region of interest (e.g., the nucleus accumbens) in an ex vivo brain slice or in an anesthetized or freely moving animal.

  • Electrical Stimulation: A stimulating electrode is used to evoke the release of dopamine from nearby neurons.

  • Voltammetric Scans: A triangular waveform potential is applied to the carbon-fiber electrode, causing dopamine at its surface to oxidize and then reduce. This generates a current that is proportional to the concentration of dopamine.

  • Drug Administration: 2-DPMP is administered (e.g., by bath application to a brain slice or systemically to an animal).

  • Data Acquisition and Analysis: The changes in the dopamine signal (peak height, decay rate) before and after drug administration are recorded and analyzed to determine the effects on dopamine release and reuptake.

The following diagram illustrates the experimental setup for FSCV.

Brain_slice Brain Slice (e.g., Nucleus Accumbens) CFM_electrode Carbon-Fiber Microelectrode (Recording) Brain_slice->CFM_electrode Dopamine Release Stim_electrode Stimulating Electrode Stim_electrode->Brain_slice Electrical Stimulation Potentiostat Potentiostat CFM_electrode->Potentiostat Current Signal Computer Computer for Data Acquisition and Analysis Potentiostat->Computer Data Drug_admin 2-DPMP Administration Drug_admin->Brain_slice

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of 2-Benzhydrylpiperidine Hydrochloride and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and pharmacological properties of 2-Benzhydrylpiperidine hydrochloride. This guide has been compiled by referencing data from structurally related analogues, including benzhydryl derivatives and piperidine-based compounds, to provide a comprehensive and inferred profile for research and drug development professionals. All data presented for analogues are clearly labeled as such.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a benzhydryl (diphenylmethyl) group. The benzhydryl moiety is a common scaffold in a variety of pharmacologically active compounds, known for its interaction with various central nervous system (CNS) targets. The piperidine ring is also a key structural element in numerous pharmaceuticals. This guide aims to provide a detailed overview of the anticipated chemical properties, potential synthetic routes, and speculative pharmacological actions of this compound by examining its constituent parts and related molecules.

Chemical Properties

General and Physical Properties
PropertyValue (Estimated for 2-Benzhydrylpiperidine HCl)Value (Piperidine HCl)[1][2][3][4]Value (4-Benzhydrylpiperidine)
Molecular Formula C₁₈H₂₂ClNC₅H₁₂ClN[1]C₁₈H₂₁N
Molecular Weight 287.83 g/mol 121.61 g/mol [1][3]251.37 g/mol
Appearance White to off-white crystalline solid (predicted)White crystalline powder[3]Not specified
Melting Point Not available245-248 °C[2][3][4]Not available
Boiling Point Not availableNot availableNot available
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[2][3][4][5]Soluble in water (>1500 g/L)[2][3][4]Not specified
Acidity
PropertyValue (Estimated for 2-Benzhydrylpiperidine HCl)
pKa The pKa of the piperidinium ion is approximately 11.2. The presence of the benzhydryl group may slightly alter this value, but it is expected to remain in a similar range.

Synthesis and Characterization

A definitive synthetic protocol for this compound is not published. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 2-substituted piperidines and benzhydryl derivatives.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a suitable benzhydryl halide with a protected 2-lithiated piperidine, followed by deprotection and salt formation with hydrochloric acid. Another approach could be the catalytic hydrogenation of a corresponding 2-benzhydrylpyridine precursor.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Piperidine derivative, Benzhydryl halide) reaction Chemical Reaction (e.g., Grignard, Lithiation, Reductive Amination) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification salt_formation Salt Formation (Addition of HCl) purification->salt_formation product 2-Benzhydrylpiperidine HCl salt_formation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir IR Spectroscopy product->ir elemental Elemental Analysis product->elemental

A generalized workflow for the synthesis and characterization of 2-Benzhydrylpiperidine HCl.
Experimental Protocols

General Protocol for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The spectrum would be expected to show characteristic peaks for the aromatic protons of the benzhydryl group, the methine proton at the 2-position of the piperidine ring, and the methylene protons of the piperidine ring.

    • ¹³C NMR: The spectrum would provide information on the number of unique carbon environments, confirming the presence of the benzhydryl and piperidine moieties.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₈H₂₁N) and potentially a fragment corresponding to the benzhydryl cation.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic rings.

Potential Pharmacological Activity and Signaling Pathways

The pharmacological profile of this compound has not been elucidated. However, based on its structural components, it is plausible that it could exhibit activity within the central nervous system. Many benzhydryl compounds are known to be H1 receptor antihistamines.[6] Additionally, the piperidine moiety is present in many CNS-active drugs, including methylphenidate, which acts as a norepinephrine-dopamine reuptake inhibitor.[7]

Postulated Mechanism of Action

Given the structural similarities to known CNS-active compounds, this compound could potentially act as a modulator of various neurotransmitter systems. The benzhydryl group could confer affinity for histamine or dopamine receptors, while the piperidine scaffold could influence its overall pharmacokinetic and pharmacodynamic properties. Piperine, a piperidine alkaloid, has been shown to modulate GABAergic and serotonergic systems and to have an inhibitory effect on Na+ channels.[8][9][10]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with these structural features, leading to downstream neuronal effects.

G cluster_membrane Cell Membrane receptor GPCR (e.g., Dopamine or Histamine Receptor) g_protein G-Protein Activation receptor->g_protein ion_channel Ion Channel (e.g., Na+ Channel) ion_flux Altered Ion Flux ion_channel->ion_flux compound 2-Benzhydrylpiperidine HCl compound->receptor compound->ion_channel second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger kinase_activation Protein Kinase Activation (e.g., PKA, PKC) second_messenger->kinase_activation gene_expression Altered Gene Expression kinase_activation->gene_expression neuronal_activity Modulation of Neuronal Activity gene_expression->neuronal_activity ion_flux->neuronal_activity

A hypothetical signaling pathway for a CNS-active benzhydrylpiperidine derivative.

Safety and Toxicology

No specific toxicological data for this compound is available. For piperidine hydrochloride, it is classified as toxic if swallowed.[1] General safety precautions for handling novel chemical entities should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion

While this compound is not a well-characterized compound in the public domain, this guide provides a foundational understanding of its likely chemical and pharmacological properties based on the analysis of its structural analogues. The benzhydryl and piperidine moieties suggest a high potential for CNS activity. Further research, including de novo synthesis and comprehensive in vitro and in vivo characterization, is necessary to fully elucidate the properties of this compound and its potential as a lead for drug discovery. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related chemical entities.

References

An In-depth Technical Guide to the Pharmacology of 2-Benzhydrylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a piperidine derivative that acts as a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Originally developed by Ciba (now Novartis) in the 1950s for the treatment of narcolepsy and ADHD, its development was halted in favor of methylphenidate, which offered a shorter duration of action and more predictable pharmacokinetics.[3] Despite its discontinued clinical development, this compound remains a valuable tool in neuroscience research for studying the mechanisms of monoamine transporters. This guide provides a comprehensive overview of its pharmacology, including quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[1][2] It achieves this by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby blocking the reabsorption of these neurotransmitters into the presynaptic neuron.[1][2] This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing dopaminergic and noradrenergic neurotransmission. It has significantly lower affinity for the serotonin transporter (SERT).

Pharmacodynamics

The primary pharmacodynamic effect of this compound is central nervous system stimulation, resulting from the potentiation of dopamine and norepinephrine signaling. Studies have demonstrated its high affinity for DAT and NET.

Table 1: In Vitro Inhibition of Monoamine Transporters by 2-Benzhydrylpiperidine (Desoxypipradrol)

TransporterIC50 (µM)Cell Line/TissueReference
Dopamine Transporter (DAT)0.07HEK 293 cells[1]
Norepinephrine Transporter (NET)0.14HEK 293 cells[1]
Serotonin Transporter (SERT)>10HEK 293 cells[1]

Table 2: Radioligand Displacement Assay of 2-Benzhydrylpiperidine (2-DPMP) in Rat Brain Tissue

Brain RegionRadioligandIC50 (µM)Reference
Nucleus Accumbens Shell[¹²⁵I]RTI-1210.565
Dorsal Striatum[¹²⁵I]RTI-1210.621
Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. However, its high lipophilicity suggests a long elimination half-life.[2]

Table 3: Pharmacokinetic Parameters of 2-Benzhydrylpiperidine (Desoxypipradrol)

ParameterValueSpeciesNotesReference
Bioavailability (Oral)>90%Not SpecifiedGeneral estimation[2]
Elimination Half-life16–20 hoursNot Specified[2]

Note: The provided pharmacokinetic data is from a secondary source and lacks detailed experimental validation. Further studies are required to establish a comprehensive pharmacokinetic profile, including Cmax, Tmax, and volume of distribution in various species.

Key Experiments and Methodologies

In Vitro Monoamine Transporter Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Protocol:

  • Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT) of laboratory animals (e.g., rats). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Dopamine Measurement

Objective: To measure the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.

Protocol:

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot against time to observe the time course of the drug's effect.

Signaling Pathways and Visualizations

The primary mechanism of this compound involves the direct inhibition of DAT and NET. The subsequent increase in synaptic dopamine and norepinephrine can modulate various downstream signaling pathways.

NDRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Synapse DA & NE Vesicle->DA_NE_Synapse Release DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake DA_Receptor Dopamine Receptors DA_NE_Synapse->DA_Receptor NE_Receptor Norepinephrine Receptors DA_NE_Synapse->NE_Receptor Signaling Downstream Signaling (e.g., cAMP, Ca²⁺ pathways) DA_Receptor->Signaling NE_Receptor->Signaling Drug 2-Benzhydrylpiperidine HCl Drug->DAT Inhibition Drug->NET Inhibition Experimental_Workflow_Microdialysis Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer 2-Benzhydrylpiperidine HCl Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis of Dopamine Post_Drug_Collection->Analysis Data_Analysis Data Analysis: % Baseline vs. Time Analysis->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Dopamine Transporter Affinity of 2-Benzhydrylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine transporter (DAT) affinity of 2-Benzhydrylpiperidine hydrochloride, also known as desoxypipradrol. The document details quantitative binding data, experimental methodologies for determining DAT affinity, and the associated signaling pathways.

Data Presentation: Dopamine Transporter Affinity of 2-Benzhydrylpiperidine

2-Benzhydrylpiperidine, a norepinephrine-dopamine reuptake inhibitor (NDRI), demonstrates a high affinity for the dopamine transporter.[1][2] Its potency at dopamine terminals has been reported to be greater than that of cocaine.[3][4] The following tables summarize the in vitro binding affinities of 2-Benzhydrylpiperidine (2-DPMP) for the dopamine transporter.

CompoundTransporterCell LineIC50 (µM)Reference
2-Benzhydrylpiperidine (2-DPMP)DATHEK 2930.07[2][5]
NETHEK 2930.14[2][5]
SERTHEK 293>10[2][5]

Table 1: Comparative Inhibitory Potency of 2-Benzhydrylpiperidine on Monoamine Transporters. This table illustrates the selectivity of 2-Benzhydrylpiperidine for the dopamine and norepinephrine transporters over the serotonin transporter.

CompoundBrain RegionRadioligandIC50 (µM)Reference
2-Benzhydrylpiperidine (2-DPMP)Accumbens Shell[125I]RTI-1210.565[5]
Dorsal Striatum[125I]RTI-1210.621[5]

Table 2: Regional Dopamine Transporter Binding Affinity of 2-Benzhydrylpiperidine in Rat Brain. This table details the inhibitory concentration of 2-Benzhydrylpiperidine required to displace a selective DAT radioligand in different brain regions.

Experimental Protocols

The determination of dopamine transporter affinity for compounds like this compound is primarily achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Dopamine Transporter

This in vitro assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Materials:

  • Test Compound: this compound

  • Radioligand: Typically [3H]WIN 35,428 or [125I]RTI-121, selective dopamine transporter ligands.[2][5]

  • Tissue Preparation: Membranes from rat striatum or human embryonic kidney (HEK 293) cells expressing the human dopamine transporter.[2][5]

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, MgCl2).

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the selected tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for the specific radioligand and tissue preparation.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Experimental Workflow for DAT Affinity Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Curve Fitting (IC50 Determination) Counting->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow for determining DAT affinity via competitive radioligand binding assay.

Dopamine Transporter Signaling Pathways

The function of the dopamine transporter is modulated by various intracellular signaling cascades. The interaction of this compound with DAT can be influenced by these regulatory pathways.

dat_signaling cluster_membrane Presynaptic Terminal cluster_kinases Intracellular Kinases DAT Dopamine Transporter (DAT) D2R D2 Autoreceptor D2R->DAT Inhibition TAAR1 TAAR1 PKA PKA TAAR1->PKA PKC PKC TAAR1->PKC PKA->DAT Phosphorylation (Internalization) PKC->DAT Phosphorylation (Internalization/Efflux) CAMKII CAMKII CAMKII->DAT Phosphorylation

References

Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These analogs are particularly prominent as ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Their ability to modulate dopaminergic pathways has made them critical tools for neuroscience research and potential therapeutic agents for conditions such as substance use disorders, depression, and attention-deficit hyperactivity disorder (ADHD).[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzhydrylpiperidine analogs, focusing on how specific structural modifications influence their binding affinity, potency, and selectivity for various central nervous system targets. It summarizes key quantitative data, details common experimental protocols, and illustrates logical relationships through diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Core Scaffold and Key Areas of Modification

The pharmacological profile of benzhydrylpiperidine analogs is highly dependent on the chemical nature and substitution patterns at several key positions. The generalized structure consists of a central piperidine ring linked to a benzhydryl moiety and typically features a substituent on the piperidine nitrogen. Understanding the impact of modifications at these sites is fundamental to designing ligands with desired properties.

SAR_Points cluster_scaffold General Benzhydrylpiperidine Scaffold scaffold A A: Benzhydryl Moiety (Aromatic Substitution) A->scaffold B B: Piperidine Ring (Stereochemistry, Substitution) B->scaffold C C: Nitrogen Substituent (Size, Polarity, Basic Pka) C->scaffold D D: Linker (Length, Flexibility) D->scaffold

Caption: Key modification points on the benzhydrylpiperidine scaffold.

Structure-Activity Relationships at Monoamine Transporters

The primary target for many benzhydrylpiperidine analogs is the dopamine transporter (DAT), making them relevant for treating cocaine addiction and other CNS disorders.[2] Selectivity against SERT and NET is a critical aspect of their development.

The Piperidine Ring: Stereochemistry and Substitution

The stereochemistry of substituents on the piperidine ring is a critical determinant of affinity and potency. A study involving the resolution of a racemic trans-3-hydroxy derivative demonstrated a profound stereospecific interaction with the dopamine transporter.[3]

  • Enantiomeric Potency: The (+)-enantiomer can be significantly more potent than the (-)-enantiomer. For one trans-3-hydroxy analog, the (+)-enantiomer was 122-fold more potent in a radiolabeled cocaine analog binding assay (IC50: 0.46 nM vs. 56.7 nM) and 9-fold more active in a dopamine uptake inhibition assay (IC50: 4.05 nM vs. 38.0 nM) than the (-)-enantiomer.[3]

  • Conformational Constraint: Structurally constraining the piperidine ring, such as with a cis-3,6-disubstitution pattern, can provide valuable insights into the bioactive conformation.[4] One such enantiomer, S,S-(-)-19a, displayed high potency for DAT (IC50 = 11.3 nM) and greater selectivity against SERT and NET compared to the reference compound GBR 12909.[4]

The Nitrogen Substituent and Exocyclic Modifications

Modifications to the nitrogen atom of the piperidine or to groups attached elsewhere on the ring can significantly alter the binding profile.

  • Exocyclic Amine Derivatization: In a series of cis-3,6-disubstituted piperidines, derivatization of the exocyclic amine at the 3-position led to the development of potent DAT inhibitors.[4]

  • Heterocyclic Moieties: Replacing a phenyl ring in the N-benzyl group with various heterocyclic moieties generally results in compounds with moderate activity at the DAT.[4]

Quantitative SAR Data for Monoamine Transporters

The following table summarizes the in vitro binding and uptake inhibition data for representative benzhydrylpiperidine analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Compound IDKey Structural FeatureDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Data TypeReference
(+)-5 trans-3-hydroxy0.46>10,0001400Binding Affinity[3]
(-)-5 trans-3-hydroxy56.7>10,000>10,000Binding Affinity[3]
(+)-5 trans-3-hydroxy4.051140254Uptake Inhibition[3]
(-)-5 trans-3-hydroxy38.036301020Uptake Inhibition[3]
GBR 12909 Reference Compound1.84227021.8Binding Affinity[3]
S,S-(-)-19a cis-3,6-disubstituted11.3>10,000>10,000Binding Affinity[4]
Compound 14 4-hydroxy-4-phenyl~4--Binding Affinity[2]
Compound 15 4-hydroxy-4-phenyl~4--Binding Affinity[2]

Activity at Other CNS Targets

While renowned for their effects on monoamine transporters, benzhydrylpiperidine and the related benzhydrylpiperazine scaffolds can be engineered to target other receptors, demonstrating the versatility of this chemical class.

  • Sigma (σ) Receptors: The length of the alkyl linker between the core and other moieties can influence sigma receptor affinity. For a series of benzylpiperidine derivatives, a shorter two-carbon linker was preferred over a three-carbon linker for σ1 receptor (S1R) affinity.[5] The introduction of a 4-hydroxylphenyl group was generally detrimental to affinity for both S1R and S2R.[5]

  • Dopamine D₂/D₃ Receptors: Certain (bisarylmethoxy)butylpiperidine analogs show modest affinity and antagonistic activity at D₂/D₃ receptors, in addition to their primary activity at DAT.[2]

  • Acetylcholinesterase (AChE): By modifying the core structure, potent AChE inhibitors can be developed. One analog, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, was found to be a highly potent inhibitor with an IC50 of 1.2 nM and showed over 34,000-fold selectivity for AChE over butyrylcholinesterase (BuChE).[6]

Quantitative SAR Data for Other CNS Targets
Compound IDTargetKᵢ (nM)Selectivity (S2R/S1R)Reference
Compound 1 σ₁ Receptor3.211[5]
Compound 2 σ₁ Receptor2450[5]
Compound 3 σ₁ Receptor1118[5]
Compound 6 σ₁ Receptor82>121[5]
Compound 19 Acetylcholinesterase1.2 (IC₅₀)~34700 (vs. BuChE)[6]

Experimental Protocols

The evaluation of benzhydrylpiperidine analogs involves a standard workflow of chemical synthesis, characterization, and pharmacological testing.

General Synthesis and Characterization

The synthesis of these analogs often involves nucleophilic substitution reactions. For example, 1-benzhydrylpiperazine can be prepared by reacting benzhydryl chloride with piperazine, which is then reacted with various acyl chlorides or other electrophiles to yield the target compounds.[7]

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Benzhydryl Chloride, Piperidine Analog) Reaction Nucleophilic Substitution Start->Reaction Workup Reaction Workup (Extraction, Purification) Reaction->Workup Product Final Product Workup->Product NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS HPLC Purity Analysis (HPLC) Product->HPLC

Caption: General workflow for synthesis and characterization.

Final products are characterized using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.[8][9]

In Vitro Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor or transporter. The protocol involves measuring the displacement of a specific radioligand by the test compound.

Binding_Assay A Prepare Tissue Homogenates (e.g., Rat Striatal Membranes) B Add Radioligand (e.g., [³H]GBR12935 for DAT) A->B C Add Test Compound (Varying Concentrations) B->C D Incubate C->D E Rapid Filtration (Separate Bound/Free Ligand) D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀/Kᵢ values) F->G

Caption: Workflow for a typical in vitro radioligand binding assay.

Protocol Details:

  • Tissue Preparation: Brain regions rich in the target transporter, such as the rat striatum for DAT, are homogenized.

  • Incubation: The membrane homogenates are incubated with a specific radioligand (e.g., [³H]GBR12935 for DAT) and various concentrations of the unlabeled test compound.[10]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

  • Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]

In Vitro Neurotransmitter Uptake Assays

These functional assays measure a compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the target transporter.

Protocol Details:

  • Preparation: Synaptosomes are prepared from relevant brain tissue.

  • Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Termination: Uptake is stopped by rapid filtration.

  • Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and IC50 values are calculated.[3]

In Vivo Behavioral and Neurochemical Assays
  • Locomotor Activity: This assay assesses the stimulant or depressant effects of a compound. Animals (e.g., mice) are administered the test compound, and their movement is tracked in an open field. Compounds that enhance dopamine signaling, like DAT inhibitors, often increase locomotor activity.[2][3]

  • In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters directly in the brains of living animals. A probe is implanted in a specific brain region (e.g., striatum), and dialysate samples are collected and analyzed by HPLC to quantify dopamine levels following drug administration.[10]

Conclusion

The benzhydrylpiperidine scaffold is a remarkably adaptable framework for developing potent and selective ligands for a variety of CNS targets, most notably the dopamine transporter. The structure-activity relationship for this class is well-defined in several key areas:

  • Stereochemistry is paramount: The absolute configuration of substituents on the piperidine ring can lead to orders-of-magnitude differences in potency.[3]

  • Structural constraint can enhance selectivity: Rigidifying the piperidine core can lock the molecule into a bioactive conformation, improving both potency and selectivity.[4]

  • Systematic modification allows for target switching: By altering the N-substituent and other peripheral moieties, the primary pharmacological target can be shifted from monoamine transporters to other targets like sigma receptors or acetylcholinesterase.

Future research will likely focus on fine-tuning these structures to optimize pharmacokinetic properties, reduce off-target effects, and develop compounds with novel pharmacological profiles, such as dual-target ligands, for the treatment of complex neurological and psychiatric disorders.

References

The Discovery and Development of 2-Benzhydrylpiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was first synthesized by the pharmaceutical company Ciba (now Novartis) in the 1950s.[1] Structurally related to methylphenidate and pipradrol, it was initially investigated for the treatment of narcolepsy and Attention Deficit Hyperactivity Disorder (ADHD).[1] However, its development was ultimately halted in favor of methylphenidate, which exhibited a shorter duration of action and more predictable pharmacokinetics.[1] Despite its discontinued clinical development, 2-Benzhydrylpiperidine remains a compound of interest for researchers studying the pharmacology of monoamine transporters and the development of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of this compound.

Chemical and Physical Properties

PropertyValue
IUPAC Name (RS)-2-benzhydrylpiperidine hydrochloride
Synonyms Desoxypipradrol, 2-DPMP
Molecular Formula C₁₈H₂₂ClN
Molecular Weight 287.83 g/mol
Appearance White solid
CAS Number 5807-81-8

Pharmacological Data

2-Benzhydrylpiperidine is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. The following table summarizes the available quantitative data on its interaction with these transporters.

TransporterParameterValueSpeciesReference
Dopamine Transporter (DAT)IC₅₀5.65 x 10⁻⁷ M (Nucleus Accumbens Shell)Rat
Dopamine Transporter (DAT)IC₅₀6.21 x 10⁻⁷ M (Dorsal Striatum)Rat

Note: A specific Kᵢ or IC₅₀ value for 2-Benzhydrylpiperidine at the norepinephrine transporter (NET) was not available in the reviewed literature. However, its classification as a potent NDRI is well-established. A structurally related benzhydryl derivative, (-)-9d (a (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol derivative), has shown a Kᵢ value of 4.92 nM for NET, indicating the potential for high-affinity binding within this chemical class.[2]

Experimental Protocols

Synthesis of 2-Benzhydrylpiperidine

The synthesis of 2-Benzhydrylpiperidine can be achieved via the reduction of 2-diphenylmethylpyridine. A general protocol is as follows:

Materials:

  • 2-Diphenylmethylpyridine

  • Glacial acetic acid

  • Platinum oxide (Adam's catalyst)

  • Sodium hydroxide solution

  • Ether

  • Ethyl acetate

  • Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • Dissolve 2-diphenylmethylpyridine in glacial acetic acid.

  • Add platinum oxide catalyst to the solution.

  • Agitate the mixture at 40-45°C under a hydrogen atmosphere until the reaction is complete (as monitored by techniques such as TLC or LC-MS).

  • Once the reaction is complete, cool the mixture and render it alkaline with a sodium hydroxide solution.

  • Extract the product into ether.

  • Wash the organic layer with water and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the ether to obtain the free base of 2-diphenylmethylpiperidine.

  • To form the hydrochloride salt, dissolve the free base in ethyl acetate and treat with a solution of hydrogen chloride.

  • The resulting precipitate of this compound can be collected by filtration and dried.

Dopamine Transporter (DAT) Binding Assay

This protocol is a general representation of a radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Materials:

  • Rat striatal membranes (or other tissue/cell preparation expressing DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Nonspecific binding control (e.g., 10 µM GBR 12909)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compound over a range of concentrations.

  • In a series of tubes, add the assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the nonspecific binding control.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Norepinephrine Transporter (NET) Functional Assay (Uptake Inhibition)

This protocol outlines a general procedure for a functional assay to measure the inhibition of norepinephrine uptake by a test compound.

Materials:

  • Cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • [³H]Norepinephrine (radiolabeled substrate)

  • Test compound (this compound)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Nonspecific uptake control (e.g., 10 µM desipramine)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate the hNET-expressing cells in a suitable multi-well plate and allow them to adhere.

  • Prepare dilutions of the test compound.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound or buffer (for total uptake) or the nonspecific uptake control for a defined period.

  • Initiate the uptake by adding [³H]Norepinephrine to the wells.

  • Incubate for a short period to allow for initial uptake rates to be measured.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific uptake against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-Benzhydrylpiperidine and a typical experimental workflow for its characterization.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Benzhydrylpiperidine 2-Benzhydrylpiperidine Benzhydrylpiperidine->DAT Inhibits Noradrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_vesicle Norepinephrine Vesicles NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Norepinephrine->NET Reuptake Beta_Adrenergic_R β-Adrenergic Receptor Norepinephrine->Beta_Adrenergic_R Binds AC Adenylyl Cyclase Beta_Adrenergic_R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Benzhydrylpiperidine 2-Benzhydrylpiperidine Benzhydrylpiperidine->NET Inhibits Experimental_Workflow Synthesis Synthesis of 2-Benzhydrylpiperidine HCl Purification Purification and Characterization (NMR, MS, Purity) Synthesis->Purification Binding_Assay In Vitro Binding Assays (DAT and NET) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (Uptake Inhibition) Purification->Functional_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Pharmacological Profile Characterization Data_Analysis->Conclusion

References

Spectroscopic Analysis of 2-Benzhydrylpiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Benzhydrylpiperidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on data from analogous compounds, alongside detailed, generalized experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and development of piperidine-based compounds.

Chemical Structure

This compound

  • Molecular Formula: C₁₈H₂₂ClN

  • Molecular Weight: 287.83 g/mol

  • Structure:

    (Note: Ph represents a phenyl group)

Spectroscopic Data (Expected)

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound. These values are extrapolated from data for structurally similar compounds, such as benzhydrylpiperazine and other piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 9.0 - 10.0br s2HN-H₂⁺ (piperidine ring)
~ 7.2 - 7.5m10HAromatic protons (two phenyl rings)
~ 4.5 - 4.7d1HCH (benzhydryl)
~ 3.0 - 3.5m2HCH₂ (piperidine ring, adjacent to N)
~ 2.8 - 3.0m1HCH (piperidine ring, at position 2)
~ 1.5 - 2.0m6HCH₂ (piperidine ring)

Note: Chemical shifts are referenced to a standard internal solvent signal. The presence of the hydrochloride salt is expected to cause a downfield shift of the protons on and adjacent to the protonated nitrogen atom.

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 140 - 145Aromatic C (quaternary)
~ 125 - 130Aromatic CH
~ 60 - 65CH (benzhydryl)
~ 50 - 55CH (piperidine ring, at position 2)
~ 45 - 50CH₂ (piperidine ring, adjacent to N)
~ 20 - 30CH₂ (piperidine ring)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000 - 3100MediumC-H stretch (aromatic)
~ 2850 - 3000MediumC-H stretch (aliphatic)
~ 2400 - 2700BroadN-H⁺ stretch (secondary amine salt)
~ 1600, 1495, 1450MediumC=C stretch (aromatic ring)
~ 700 - 750StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Data

m/z RatioProposed Fragment Ion
252.19[M-HCl]⁺ (molecular ion of free base)
167.09[C₁₃H₁₁]⁺ (benzhydryl cation)
84.08[C₅H₁₀N]⁺ (piperidine fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the N-H protons; aprotic solvents like DMSO-d₆ are often preferred for this purpose.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or the [M-HCl]⁺ ion) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample 2-Benzhydrylpiperidine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirm Structure of 2-Benzhydrylpiperidine HCl NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Potential Biological Interactions

While specific signaling pathways for this compound are not well-documented, compounds with a benzhydrylpiperidine or benzhydrylpiperazine core often exhibit activity at various neurotransmitter receptors. The diagram below illustrates a hypothetical signaling relationship based on the known pharmacology of similar molecules, which are often antagonists at dopamine and histamine receptors.

signaling_pathway Compound 2-Benzhydrylpiperidine (Hypothesized) D2R Dopamine D2 Receptor Compound->D2R Antagonism H1R Histamine H1 Receptor Compound->H1R Antagonism Downstream Downstream Signaling Cascades D2R->Downstream Inhibition H1R->Downstream Inhibition Effect Physiological Effect (e.g., Antipsychotic, Antihistaminic) Downstream->Effect

Caption: Hypothesized signaling pathway for 2-Benzhydrylpiperidine based on related compounds.

The Stereochemistry of 2-Benzhydrylpiperidine Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, a detailed technical guide on the stereochemistry of 2-Benzhydrylpiperidine hydrochloride cannot be constructed at this time due to a lack of publicly available data. While the synthesis and biological activities of the structurally related benzhydrylpiperazine scaffold are widely reported, specific information regarding the stereoisomers of this compound is notably absent. This includes critical quantitative data, detailed experimental protocols for stereospecific synthesis or chiral resolution, and analyses of the differential biological activities of its enantiomers.

The core of stereochemistry lies in the three-dimensional arrangement of atoms within a molecule and the profound impact this can have on its physical, chemical, and biological properties. For a chiral molecule like 2-Benzhydrylpiperidine, which possesses a stereocenter at the C2 position of the piperidine ring, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Benzhydrylpiperidine and (S)-2-Benzhydrylpiperidine. The hydrochloride salt of this compound would therefore also exist in these enantiomeric forms.

In the context of drug development and medicinal chemistry, the separation and individual characterization of enantiomers are of paramount importance. It is common for one enantiomer (the eutomer) to exhibit the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.

Areas Lacking Specific Data for this compound:

Quantitative Stereochemical Data: There is a notable absence of published quantitative data for the enantiomers of this compound. This includes:

  • Specific Rotation ([α]D): A fundamental property used to characterize enantiomers, which measures the rotation of plane-polarized light.

  • Enantiomeric Excess (ee) or Enantiomeric Ratio (er): Data quantifying the purity of a sample with respect to its enantiomeric composition.

  • Receptor Binding Affinities (Ki, IC50): Quantitative measures of how strongly each enantiomer interacts with specific biological targets. Such data is crucial for understanding the structure-activity relationship (SAR) and identifying the pharmacologically active stereoisomer.

Experimental Protocols: Detailed and reproducible experimental methodologies specific to this compound are not readily available. Key missing protocols include:

  • Stereospecific Synthesis: Methods for the asymmetric synthesis of either the (R) or (S) enantiomer directly.

  • Chiral Resolution: Procedures for the separation of a racemic mixture of 2-Benzhydrylpiperidine into its individual enantiomers. This often involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or chiral chromatography techniques.

  • Analytical Chiral Separation: Validated analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the determination of enantiomeric purity.

Biological Activity and Signaling Pathways: While the broader class of piperidine-containing compounds is known to interact with a variety of biological targets, there is no specific information detailing the pharmacological profile of the individual enantiomers of this compound. Consequently, it is not possible to delineate any associated signaling pathways or create the requested visualizations.

General Methodologies for Substituted Piperidines

Although specific data for the target molecule is unavailable, the general principles for the stereochemical investigation of chiral piperidines can be outlined.

Logical Workflow for Stereochemical Elucidation

The typical workflow for investigating the stereochemistry of a novel chiral piperidine derivative is as follows:

G cluster_0 Synthesis & Separation cluster_1 Characterization & Analysis cluster_2 Biological Evaluation racemic_synthesis Racemic Synthesis of 2-Benzhydrylpiperidine chiral_resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization or Chiral Chromatography) racemic_synthesis->chiral_resolution spectroscopic_analysis Spectroscopic Analysis (NMR, IR, MS) chiral_resolution->spectroscopic_analysis asymmetric_synthesis Asymmetric Synthesis of (R)- and (S)-Enantiomers asymmetric_synthesis->spectroscopic_analysis chiral_purity Determination of Enantiomeric Purity (e.g., Chiral HPLC) spectroscopic_analysis->chiral_purity specific_rotation Measurement of Specific Rotation chiral_purity->specific_rotation in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) chiral_purity->in_vitro xray X-ray Crystallography for Absolute Configuration specific_rotation->xray xray->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Elucidation in_vitro->sar in_vivo->sar

Caption: General workflow for the synthesis, separation, and evaluation of chiral piperidine derivatives.

An In-depth Technical Guide to the Synthesis of 2-Benzhydrylpiperidine Hydrochloride and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-benzhydrylpiperidine hydrochloride and its analogues. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel piperidine-based compounds.

Introduction

2-Benzhydrylpiperidine, also known as desoxypipradrol, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was first developed in the 1950s.[1] It is structurally related to methylphenidate and pipradrol.[1] The core structure, consisting of a piperidine ring substituted at the 2-position with a benzhydryl (diphenylmethyl) group, has been a scaffold of interest for the development of central nervous system (CNS) active agents. Analogues of 2-benzhydrylpiperidine are explored for their potential therapeutic applications, primarily stemming from their activity as NDRIs. This guide will detail the primary synthetic methodologies for producing the parent compound and its structural variants.

Core Synthetic Strategies

The synthesis of 2-benzhydrylpiperidine and its analogues can be primarily achieved through two main strategies: the catalytic hydrogenation of a pyridine precursor and the Grignard addition to a pyridine derivative.

Catalytic Hydrogenation of 2-Benzhydrylpyridine

This is a widely utilized and effective method for the synthesis of 2-benzhydrylpiperidine. The general workflow involves the synthesis of the 2-benzhydrylpyridine intermediate followed by its reduction to the corresponding piperidine.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 2-Benzoylpyridine 2-Benzoylpyridine Grignard_Reaction Grignard Reaction 2-Benzoylpyridine->Grignard_Reaction Phenylmagnesium_bromide Phenylmagnesium_bromide Phenylmagnesium_bromide->Grignard_Reaction Diphenyl-pyridin-2-yl-methanol Diphenyl-pyridin-2-yl-methanol Grignard_Reaction->Diphenyl-pyridin-2-yl-methanol Reduction Reduction Diphenyl-pyridin-2-yl-methanol->Reduction 2-Benzhydrylpyridine 2-Benzhydrylpyridine Reduction->2-Benzhydrylpyridine Hydrogenation Catalytic Hydrogenation 2-Benzhydrylpyridine->Hydrogenation 2-Benzhydrylpiperidine 2-Benzhydrylpiperidine Hydrogenation->2-Benzhydrylpiperidine HCl_Salt_Formation HCl Salt Formation 2-Benzhydrylpiperidine->HCl_Salt_Formation 2-Benzhydrylpiperidine_HCl 2-Benzhydrylpiperidine Hydrochloride HCl_Salt_Formation->2-Benzhydrylpiperidine_HCl

Caption: Workflow for the synthesis of 2-benzhydrylpiperidine HCl via catalytic hydrogenation.

Step 1: Synthesis of 2-Benzhydrylpyridine (Intermediate)

This intermediate can be synthesized via a Grignard reaction between 2-benzoylpyridine and phenylmagnesium bromide, followed by reduction of the resulting tertiary alcohol.

  • Materials: 2-Benzoylpyridine, magnesium turnings, bromobenzene, anhydrous diethyl ether, iodine crystal (optional, as initiator), hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate.

  • Procedure for Phenylmagnesium Bromide Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small amount of bromobenzene in anhydrous diethyl ether is added to initiate the reaction (an iodine crystal can be added to activate the magnesium). Once the reaction begins, the remaining bromobenzene solution is added dropwise to maintain a gentle reflux. The reaction mixture is stirred until most of the magnesium is consumed.

  • Procedure for Grignard Reaction and Reduction: A solution of 2-benzoylpyridine in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield diphenyl-pyridin-2-yl-methanol. The crude alcohol is then reduced to 2-benzhydrylpyridine, for example, by using a Wolff-Kishner or Clemmensen reduction, or by catalytic hydrogenation which would directly yield the final product. A more direct route involves the reaction of α-phenyl-α-pyridyl-(2)-benzyl cyanide with subsequent saponification and decarboxylation.

Step 2: Catalytic Hydrogenation of 2-Benzhydrylpyridine

  • Materials: 2-Benzhydrylpyridine, platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C), glacial acetic acid or ethanol, hydrogen gas.

  • Procedure: A solution of 2-benzhydrylpyridine in glacial acetic acid or ethanol is placed in a high-pressure hydrogenation vessel. A catalytic amount of PtO2 or Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized to 50-70 bar. The mixture is shaken or stirred at room temperature for 6-10 hours, or until hydrogen uptake ceases.[2] The catalyst is then removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a sodium hydroxide solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-benzhydrylpiperidine as a free base.

Step 3: Formation of this compound

  • Materials: 2-Benzhydrylpiperidine free base, absolute ethyl acetate, hydrogen chloride solution in ethyl acetate or ethereal HCl.

  • Procedure: The crude 2-benzhydrylpiperidine is dissolved in a minimal amount of absolute ethyl acetate. An excess of a solution of hydrogen chloride in ethyl acetate is added with stirring. The precipitate of this compound is collected by filtration, washed with cold ethyl acetate, and dried. Recrystallization from a mixture of methanol and ethyl acetate can be performed for further purification.

Quantitative Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compoundC₁₈H₂₂ClN287.83286-287 (dec.)[3]

Synthesis of Analogues

The synthesis of analogues of 2-benzhydrylpiperidine can be achieved by modifying the starting materials in the synthetic routes described above.

  • Substitution on the Phenyl Rings: Substituted bromobenzenes can be used in the Grignard reaction to introduce substituents on one of the phenyl rings. Alternatively, substituted benzophenones can be used as starting materials.

  • Substitution on the Piperidine Ring: The synthesis of substituted piperidines can be more complex, often requiring the use of substituted pyridine precursors. The diastereoselective synthesis of substituted piperidines is an active area of research.

  • N-Substitution: The secondary amine of the piperidine ring can be alkylated or acylated to introduce a variety of substituents at the nitrogen atom.

The following table presents data for a series of benzhydrylpiperazine analogues, which, while differing in the heterocyclic core, provide an example of the characterization data that would be generated for a library of 2-benzhydrylpiperidine analogues.

Compound IDMolecular FormulaMeasured m/zlog kwMIC (μM) vs. M. tuberculosis
6a C₂₉H₃₅N₃O₂474.28024.1170>128
6b C₂₉H₃₄FN₃O₂492.27084.316264
6c C₂₉H₃₄ClN₃O₂508.24124.604632
6d C₂₉H₃₄BrN₃O₂552.19074.740832
6e C₃₀H₃₇N₃O₃504.29084.4172128
6f C₃₀H₃₄F₃N₃O₂542.26794.881216
6g C₃₀H₃₇N₃O₂488.29605.21848

Data adapted from a study on benzhydrylpiperazine-based conjugates.[3] The data presented here is for illustrative purposes to show the type of quantitative information generated for a series of analogues.

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

2-Benzhydrylpiperidine and its analogues primarily exert their effects by inhibiting the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing noradrenergic and dopaminergic signaling.

Signaling Pathway: NDRI Action at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains NE & DA) DA Dopamine (DA) Vesicle->DA Release NE Norepinephrine (NE) Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds Drug 2-Benzhydrylpiperidine Drug->DAT Blocks Drug->NET Blocks Signal Signal Transduction DA_Receptor->Signal NE_Receptor->Signal

Caption: Mechanism of action of 2-benzhydrylpiperidine as a norepinephrine-dopamine reuptake inhibitor.

Conclusion

The synthesis of this compound and its analogues is well-established, with catalytic hydrogenation of the corresponding pyridine being a robust and efficient method. The potential for generating a wide array of analogues by modifying the synthetic precursors allows for extensive structure-activity relationship (SAR) studies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize and explore this important class of compounds. Further research into the diastereoselective synthesis of substituted analogues could yield novel compounds with enhanced potency and selectivity.

References

An In-Depth Technical Guide to the Pharmacological Profile of 2-Diphenylmethylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1] First synthesized in the 1950s by Ciba (now Novartis), its clinical development for narcolepsy and ADHD was halted in favor of methylphenidate, which possesses a shorter half-life and more predictable pharmacokinetics.[1] Despite its discontinued clinical use, 2-DPMP remains a subject of significant interest in neuropharmacology and toxicology due to its potent stimulant effects and its emergence as a novel psychoactive substance. This guide provides a comprehensive overview of the pharmacological profile of 2-DPMP, including its receptor binding affinity, in vitro and in vivo functional activity, and pharmacokinetic properties, with a focus on quantitative data and detailed experimental methodologies.

In Vitro Pharmacology: Receptor and Transporter Interactions

The primary mechanism of action of 2-diphenylmethylpiperidine is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[2] This profile is consistent with its classification as a norepinephrine-dopamine reuptake inhibitor.

Monoamine Transporter Binding Affinity

The binding affinity of 2-DPMP for monoamine transporters has been characterized through radioligand binding assays. The following table summarizes the inhibition constants (Ki) calculated from the IC50 values reported by Simmler et al. (2014) using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TargetRadioligandKd of Radioligand (nM)IC50 (nM)Calculated Ki (nM)
Human DAT[3H]WIN 35,428117033.3
Human NET[3H]Nisoxetine0.45140133.3
Human SERT[3H]Paroxetine0.06>10,000>9,434
Data derived from Simmler et al., 2014.[2]
Monoamine Transporter Uptake Inhibition

The functional consequence of 2-DPMP's binding to monoamine transporters is the inhibition of neurotransmitter reuptake. This has been quantified in vitro using uptake inhibition assays in HEK293 cells expressing the human transporters.

TransporterIC50 (nM)
Human DAT70
Human NET140
Human SERT>10,000
Data from Simmler et al., 2014.[2]
Off-Target Binding Profile

In Vivo Pharmacology: Neurochemical and Behavioral Effects

In vivo studies in animal models have confirmed the potent stimulant effects of 2-DPMP, which are directly linked to its inhibition of dopamine and norepinephrine reuptake.

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies in freely moving rats have demonstrated that 2-DPMP significantly increases extracellular dopamine levels in key brain regions associated with reward and motor control.

Brain RegionDose (i.v.)Maximal Dopamine Increase (% of Basal)
Nucleus Accumbens Shell1.0 mg/kg~300%
Caudate-Putamen1.0 mg/kg~250%
Data from Loi et al., 2020.

The onset of this effect is rapid, occurring within the first 20 minutes after intravenous administration.

Behavioral Effects

The neurochemical changes induced by 2-DPMP manifest in a range of stimulant-like behaviors. In mice, intraperitoneal administration of 2-DPMP has been shown to induce significant rewarding and reinforcing effects, as measured by conditioned place preference and self-administration paradigms.[3] Doses of 0.1, 0.5, and 1 mg/kg have been observed to cause climbing behavior in mice.[3]

Pharmacokinetics

The pharmacokinetic profile of 2-diphenylmethylpiperidine is characterized by high oral bioavailability and a remarkably long elimination half-life, contributing to its prolonged duration of action.

ParameterValueSpeciesNotes
Oral Bioavailability >90%-Lacks a primary scientific reference.
Elimination Half-life 16–20 hoursHuman[1]
Metabolism Liver-[1]

Detailed information on the volume of distribution, clearance, and specific metabolic pathways of 2-DPMP is not extensively documented in the scientific literature. Its high lipophilicity suggests a large volume of distribution and potential for accumulation in fatty tissues.[1]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

The following is a generalized protocol for a competitive radioligand binding assay, based on standard methodologies.

4.1.1. Membrane Preparation:

  • Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

4.1.2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of 2-DPMP or a reference compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4.1.3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the transporter.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a typical uptake inhibition assay using HEK293 cells stably expressing a monoamine transporter.

4.2.1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human DAT, NET, or SERT in appropriate growth medium.

  • Plate the cells in a 96-well plate and allow them to reach a confluent monolayer.

4.2.2. Uptake Inhibition Assay:

  • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Pre-incubate the cells with varying concentrations of 2-DPMP or a reference compound for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Allow uptake to proceed for a short, linear time period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

4.2.3. Data Analysis:

  • Determine the percentage of inhibition for each concentration of 2-DPMP relative to the vehicle control.

  • Plot the percentage of inhibition as a function of the logarithm of the 2-DPMP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis

The following provides a general outline for an in vivo microdialysis experiment to measure extracellular neurotransmitter levels in the rat brain.

4.3.1. Surgical Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens).

  • Secure the guide cannula to the skull with dental cement.

  • Allow the animal to recover from surgery for a defined period.

4.3.2. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

  • After a stable baseline of neurotransmitter levels is established, administer 2-DPMP (e.g., intravenously).

  • Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter concentrations.

4.3.3. Sample Analysis:

  • Analyze the dialysate samples for neurotransmitter content using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.

4.3.4. Data Analysis:

  • Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

  • Plot the percentage change in neurotransmitter levels over time to visualize the time course of the drug's effect.

Visualizations

Signaling Pathway of 2-Diphenylmethylpiperidine

2-DPMP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-DPMP 2-DPMP DAT Dopamine Transporter (DAT) 2-DPMP->DAT Inhibits NET Norepinephrine Transporter (NET) 2-DPMP->NET Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor Norepinephrine Receptors Norepinephrine_synapse->Norepinephrine_receptor Binds Postsynaptic_effect Postsynaptic Signaling Dopamine_receptor->Postsynaptic_effect Norepinephrine_receptor->Postsynaptic_effect Uptake_Inhibition_Workflow start Start plate_cells Plate HEK293 cells expressing monoamine transporter start->plate_cells wash_cells Wash cells with buffer plate_cells->wash_cells pre_incubate Pre-incubate with 2-DPMP or vehicle wash_cells->pre_incubate add_radioligand Add radiolabeled neurotransmitter pre_incubate->add_radioligand incubate_uptake Incubate for uptake add_radioligand->incubate_uptake terminate_uptake Terminate uptake and wash incubate_uptake->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Measure radioactivity lyse_cells->scintillation_count analyze_data Analyze data and determine IC50 scintillation_count->analyze_data end End analyze_data->end Microdialysis_Workflow start Start surgery Implant guide cannula in rat brain start->surgery recovery Allow animal to recover surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion Perfuse with aCSF and collect baseline samples probe_insertion->perfusion drug_admin Administer 2-DPMP perfusion->drug_admin sample_collection Collect post-drug dialysate samples drug_admin->sample_collection hplc_analysis Analyze neurotransmitter levels by HPLC-ED sample_collection->hplc_analysis data_analysis Analyze data as % of baseline hplc_analysis->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxypipradrol (2-diphenylmethylpiperidine, 2-DPMP) is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Developed in the 1950s by Ciba (now Novartis), its clinical development was halted in favor of the related, shorter-acting compound methylphenidate.[2] Desoxypipradrol and its structural analogs, including pipradrol and methylphenidate, represent a class of psychostimulants that have been the subject of both historical and renewed scientific interest. This technical guide provides a comprehensive overview of the fundamental research concerning desoxypipradrol and its related compounds, with a focus on their chemical properties, synthesis, pharmacology, and the experimental methods used for their characterization.

Chemical and Physical Properties

Desoxypipradrol is a synthetic molecule belonging to the piperidine class. Its structure is closely related to pipradrol, from which it is derived by the removal of a hydroxyl group, and methylphenidate.[2] This structural modification significantly increases its lipophilicity, contributing to its long elimination half-life and prolonged duration of action.[2]

PropertyDesoxypipradrolPipradrolMethylphenidate
IUPAC Name 2-(diphenylmethyl)piperidinediphenyl(piperidin-2-yl)methanolmethyl 2-phenyl-2-(piperidin-2-yl)acetate
Chemical Formula C18H21NC18H21NOC14H19NO2
Molar Mass 251.37 g/mol 267.37 g/mol 233.31 g/mol
Appearance White powder (HCl salt)White crystalline solidWhite, odorless crystalline powder
Mechanism of Action Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Synthesis

The synthesis of desoxypipradrol can be achieved through the reduction of its precursor, pipradrol. A common synthetic route involves the following conceptual steps:

G Proline Proline Derivative Pipradrol Pipradrol Proline->Pipradrol Grignard Reaction Grignard Phenylmagnesium Bromide Grignard->Pipradrol Reduction Reduction (e.g., with a reducing agent) Pipradrol->Reduction Desoxypipradrol Desoxypipradrol Reduction->Desoxypipradrol

Conceptual Synthesis of Desoxypipradrol.

A detailed synthetic method involves the reaction of diphenylacetonitrile with 2-bromopyridine in the presence of sodium amide, followed by catalytic hydrogenation of the resulting 2-diphenylmethyl-pyridine.[3]

Pharmacology

Mechanism of Action

Desoxypipradrol and its analogs exert their stimulant effects by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[1][4] They achieve this by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This blockade leads to an accumulation of DA and NE in the synapse, thereby enhancing dopaminergic and noradrenergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopa DOPA DA Dopamine Dopa->DA NE Norepinephrine DA->NE Dopamine β-hydroxylase VMAT2 VMAT2 DA->VMAT2 NE->VMAT2 Vesicle_DA DA Vesicle VMAT2->Vesicle_DA Vesicle_NE NE Vesicle VMAT2->Vesicle_NE DA_cleft Dopamine Vesicle_DA->DA_cleft Release NE_cleft Norepinephrine Vesicle_NE->NE_cleft Release DAT DAT NET NET DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Desoxypipradrol Desoxypipradrol Desoxypipradrol->DAT Inhibition Desoxypipradrol->NET Inhibition

Mechanism of Action of Desoxypipradrol.
Quantitative Pharmacology

The affinity of desoxypipradrol and its related compounds for the monoamine transporters is a key determinant of their potency and pharmacological profile. This is typically quantified by determining the inhibition constant (Ki) in radioligand binding assays and the half-maximal inhibitory concentration (IC50) in reuptake inhibition assays.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Desoxypipradrol 2629>10,000
(±)-threo-Methylphenidate 130330>10,000
Pipradrol Data not availableData not availableData not available

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

Workflow:

G start Start prep Prepare cell membranes expressing DAT or NET start->prep incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Detailed Methodology (Example for DAT Binding):

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT) are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]WIN 35,428) and a range of concentrations of the test compound (e.g., desoxypipradrol). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assays

These assays measure the ability of a compound to inhibit the transport of monoamines into cells.

Workflow:

G start Start culture Culture cells expressing DAT or NET (e.g., HEK293) start->culture preincubate Pre-incubate cells with varying concentrations of test compound culture->preincubate add_radiolabel Add radiolabeled monoamine (e.g., [3H]dopamine or [3H]norepinephrine) preincubate->add_radiolabel incubate Incubate for a defined period add_radiolabel->incubate wash Wash cells to remove extracellular radiolabel incubate->wash lyse Lyse cells wash->lyse quantify Quantify intracellular radioactivity lyse->quantify analyze Analyze data to determine IC50 values quantify->analyze end End analyze->end

Workflow for Reuptake Inhibition Assay.

Detailed Methodology (Example for Dopamine Reuptake):

  • Cell Culture: HEK293 cells stably expressing hDAT are cultured to confluence in appropriate media.

  • Assay Buffer: A common buffer is Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of [3H]dopamine is added to initiate uptake.

  • Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]dopamine.

  • Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound.

Toxicology and Metabolism

The long half-life of desoxypipradrol can lead to prolonged stimulant effects and an increased risk of adverse events, including psychosis and mania, especially with high doses or repeated use.[5] Due to its high lipophilicity and lack of easily metabolizable functional groups, desoxypipradrol is metabolized more slowly than methylphenidate or pipradrol.[2]

Metabolism studies are ongoing, but it is understood that the metabolic pathways likely involve hydroxylation of the piperidine ring and the aromatic rings, followed by conjugation for excretion.

Analytical Methods for Detection

Desoxypipradrol and its metabolites can be detected and quantified in biological matrices such as blood, plasma, and urine using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These methods are crucial for forensic analysis and pharmacokinetic studies.

Conclusion

Desoxypipradrol and its related compounds are potent norepinephrine-dopamine reuptake inhibitors with significant stimulant properties. Their long duration of action, particularly in the case of desoxypipradrol, distinguishes them from more commonly used stimulants like methylphenidate. A thorough understanding of their chemical properties, synthesis, and pharmacology, as well as the experimental methods used to characterize them, is essential for researchers in the fields of neuroscience, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this class of compounds.

References

The Neurochemical Profile of 2-Benzhydrylpiperidine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzhydrylpiperidine hydrochloride (HCl), also known as Desoxypipradrol or 2-DPMP, is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Developed in the 1950s by Ciba, its clinical development was halted in favor of methylphenidate, which offered a shorter duration of action and more predictable pharmacokinetics.[2] Structurally related to methylphenidate and pipradrol, 2-Benzhydrylpiperidine's high lipophilicity and lack of easily metabolized functional groups contribute to its extended half-life.[2] This technical guide provides an in-depth exploration of the neurochemical effects of 2-Benzhydrylpiperidine HCl, presenting quantitative data on its interaction with monoamine transporters, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action

2-Benzhydrylpiperidine HCl exerts its stimulant effects by acting as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3] By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling. In vitro studies have shown that 2-Benzhydrylpiperidine is a pure reuptake inhibitor, without significant activity as a dopamine-releasing agent.[4] Its affinity for the serotonin transporter (SERT) is considerably lower, indicating a selective action on the catecholaminergic systems.[5]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Storage Synaptic Cleft Increased DA & NE Concentration VMAT2->Synaptic Cleft Release DAT Dopamine Transporter (DAT) DAT->DA_NE Reuptake NET Norepinephrine Transporter (NET) NET->DA_NE Reuptake Drug 2-Benzhydrylpiperidine Drug->DAT Inhibition Drug->NET Inhibition Receptors Postsynaptic Dopamine & Norepinephrine Receptors Synaptic Cleft->Receptors Signal Transduction Radioligand_Binding_Assay_Workflow start Start prep Prepare Membrane Homogenates (Expressing DAT, NET, or SERT) start->prep plate Plate Membranes, Radioligand, & 2-Benzhydrylpiperidine HCl prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 2-Benzhydrylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its structural similarity to methylphenidate suggests its potential for psychostimulant activity.[4] In vitro assays are crucial for characterizing the pharmacological profile of this compound, specifically its potency and selectivity for monoamine transporters. These application notes provide an overview of the key in vitro assays, detailed experimental protocols, and the expected pharmacological data for this compound.

Mechanism of Action

This compound exerts its effects by binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5] This inhibition blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling. In vitro studies have shown that it is a potent inhibitor of both DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[5][6]

Data Presentation

The following tables summarize the quantitative data for this compound (Desoxypipradrol, 2-DPMP) from in vitro assays.

Table 1: Inhibitory Potency (IC50) of this compound on Monoamine Transporters

TransporterIC50 (µM)Cell LineAssay TypeReference
Dopamine Transporter (DAT)0.07HEK 293Uptake Inhibition[5][6]
Norepinephrine Transporter (NET)0.14HEK 293Uptake Inhibition[5][6]
Serotonin Transporter (SERT)>10HEK 293Uptake Inhibition[5][6]

Table 2: Radioligand Binding Affinity (IC50) of this compound for the Dopamine Transporter

Brain RegionIC50 (µM)RadioligandTissue SourceReference
Accumbens Shell0.565[125I]RTI-121Rat[5]
Dorsal Striatum0.621[125I]RTI-121Rat[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Characterization cluster_assays In Vitro Assays cluster_data Data Analysis Radioligand_Binding Radioligand Binding Assay Binding_Affinity Binding Affinity (Ki) Radioligand_Binding->Binding_Affinity Neurotransmitter_Uptake Neurotransmitter Uptake Assay Inhibitory_Potency Inhibitory Potency (IC50) Neurotransmitter_Uptake->Inhibitory_Potency Compound 2-Benzhydrylpiperidine hydrochloride Compound->Radioligand_Binding Compound->Neurotransmitter_Uptake Cell_Membranes Cell Membranes (Expressing DAT, NET, SERT) Cell_Membranes->Radioligand_Binding Radioligand Radioligand ([3H]WIN 35,428, [3H]Nisoxetine, [3H]Citalopram) Radioligand->Radioligand_Binding Cells Whole Cells (Expressing DAT, NET, SERT) Cells->Neurotransmitter_Uptake Neurotransmitter Radiolabeled Neurotransmitter ([3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin) Neurotransmitter->Neurotransmitter_Uptake

Caption: Workflow for in vitro assays of 2-Benzhydrylpiperidine HCl.

signaling_pathway Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE Release DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) DAT_NET->Vesicle Recycling Reuptake Reuptake DA_NE->DAT_NET Binding Receptors Postsynaptic Receptors (Dopamine & Adrenergic) DA_NE->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Compound 2-Benzhydrylpiperidine hydrochloride Compound->DAT_NET Inhibition

Caption: Inhibition of monoamine transporters by 2-Benzhydrylpiperidine HCl.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of this compound for the dopamine, norepinephrine, and serotonin transporters by assessing its ability to compete with a specific radioligand for binding to these transporters.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Membranes prepared from cells stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

  • Radioligands:

    • For DAT: [3H]WIN 35,428

    • For NET: [3H]Nisoxetine

    • For SERT: [3H]Citalopram

  • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Assay Buffer: Tris-HCl buffer with appropriate salts.

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add increasing concentrations of this compound to the appropriate wells.

  • Control Wells:

    • Total Binding: Add assay buffer instead of the test compound.

    • Non-specific Binding: Add a saturating concentration of the respective non-specific binding control.

  • Radioligand Addition: Add the specific radioligand to all wells at a concentration near its Kd.

  • Membrane Addition: Add the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay determines the potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.

Materials:

  • Test Compound: this compound

  • Cell Lines: HEK293 or other suitable cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Neurotransmitters:

    • [3H]Dopamine

    • [3H]Norepinephrine

    • [3H]Serotonin

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar.

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Plating: Seed the cells expressing the transporter of interest into 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with increasing concentrations of this compound or vehicle control for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow for neurotransmitter uptake. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. This removes the extracellular radiolabeled neurotransmitter.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer or a weak acid.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor.

    • Subtract the non-specific uptake from all other values.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake) using non-linear regression analysis.

References

Application Notes and Protocols for In Vivo Studies of 2-Benzhydrylpiperidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of 2-Benzhydrylpiperidine analogues, focusing on their activity as dopamine reuptake inhibitors. The provided protocols are based on established methodologies for evaluating the pharmacological effects of these compounds in preclinical animal models.

Overview

2-Benzhydrylpiperidine and its analogues are a class of compounds that have shown significant affinity and selectivity for the dopamine transporter (DAT). This makes them promising candidates for the development of therapeutics for conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The following sections detail the in vivo applications and relevant experimental protocols for a potent hydroxypiperidine analogue.

In Vivo Applications

The primary in vivo application of 2-Benzhydrylpiperidine analogues is the characterization of their effects on the central nervous system, particularly on dopamine-mediated behaviors. Key applications include:

  • Assessment of locomotor activity: To evaluate the stimulant or inhibitory effects on spontaneous movement.

  • Drug discrimination studies: To determine if the subjective effects of the compound are similar to those of known drugs of abuse, such as cocaine.

  • Models of Parkinson's disease: To investigate the potential of these compounds to alleviate motor deficits.[1][2][3][4][5] Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are commonly employed to induce parkinsonian symptoms in rodents and non-human primates.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo behavioral effects of a potent 2-Benzhydrylpiperidine analogue, referred to as Compound (+)-5 in a key study.

Table 1: In Vitro Transporter Binding Affinities

CompoundDAT (IC₅₀, nM)SERT (IC₅₀, nM)NET (IC₅₀, nM)
(+)-5 0.46>10,000>10,000
(-)-5 56.7>10,000>10,000
(±)-5 Not ReportedNot ReportedNot Reported
GBR 12909 10.1Not ReportedNot Reported

Data extracted from a study on high-affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine.[6]

Table 2: In Vivo Behavioral Effects in Mice

CompoundDose (mg/kg, i.p.)Locomotor ActivityCocaine Discrimination (% Cocaine-Lever Responding)
(+)-5 10Stimulant~80% (incomplete substitution)
(-)-5 10No effect~50% (partial substitution)
(±)-5 10Stimulant~80% (incomplete substitution)

Data extracted from a study on high-affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine.[6]

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to evaluate the effect of a test compound on spontaneous locomotor activity in mice.

Materials:

  • Test compound (e.g., 2-Benzhydrylpiperidine analogue)

  • Vehicle (e.g., saline, DMSO)

  • Male Swiss-Webster mice (25-30 g)

  • Open-field activity chambers equipped with photobeam sensors

  • Data acquisition system

Procedure:

  • Habituate the mice to the activity chambers for 30 minutes prior to the experiment.

  • Prepare the test compound and vehicle solutions.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, i.p.).

  • Immediately place the mice back into the activity chambers.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity of the compound-treated group to the vehicle-treated group.

Drug Discrimination Assay

This protocol is used to assess the subjective effects of a test compound by determining if it substitutes for a known discriminative stimulus (e.g., cocaine).

Materials:

  • Test compound

  • Training drug (e.g., cocaine hydrochloride)

  • Vehicle

  • Male mice or rats

  • Standard two-lever operant conditioning chambers

  • Food pellets (for reinforcement)

Procedure:

  • Training Phase:

    • Train the animals to press one lever (drug-appropriate) after receiving an injection of the training drug (e.g., 10 mg/kg cocaine) and a second lever (vehicle-appropriate) after receiving a vehicle injection to receive a food reward.

    • Continue training until the animals reliably respond on the correct lever (>80% accuracy).

  • Testing Phase:

    • Administer various doses of the test compound to the trained animals.

    • Place the animals in the operant chambers and record which lever they press.

    • The percentage of responses on the drug-appropriate lever is calculated.

  • Data Analysis:

    • Full substitution is considered to have occurred if the animals respond on the drug-appropriate lever >80% of the time.

    • Partial substitution is indicated by responding on the drug-appropriate lever between 20% and 80% of the time.

    • No substitution is observed if responding on the drug-appropriate lever is <20%.

Visualizations

Dopamine Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_vesicle Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Binding Signal_transduction Signal Transduction (Cellular Response) D_receptor->Signal_transduction Drug 2-Benzhydrylpiperidine Analogue Drug->DAT Inhibition InVivo_Workflow cluster_locomotor Locomotor Activity cluster_discrimination Drug Discrimination start Start animal_model Select Animal Model (e.g., Mice) start->animal_model compound_prep Prepare Test Compound and Vehicle animal_model->compound_prep loco_injection Compound/Vehicle Administration (i.p.) compound_prep->loco_injection disc_testing Administer Test Compound compound_prep->disc_testing loco_habituation Habituation to Activity Chamber loco_habituation->loco_injection loco_recording Record Activity loco_injection->loco_recording loco_analysis Data Analysis loco_recording->loco_analysis end End loco_analysis->end disc_training Train Animals on Drug vs. Vehicle Lever disc_training->disc_testing disc_response Record Lever Response disc_testing->disc_response disc_analysis Analyze % Drug-Lever Responding disc_response->disc_analysis disc_analysis->end

References

Application Notes and Protocols for Experimental Models of Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key experimental models used to characterize dopamine reuptake inhibitors (DRIs). The protocols offer step-by-step guidance for performing these assays, and the accompanying data and visualizations are intended to facilitate the design and interpretation of studies aimed at discovering and developing novel DRIs.

Introduction to Dopamine Reuptake and its Inhibition

The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates dopaminergic signaling and maintains dopamine homeostasis. Dopamine reuptake inhibitors are compounds that block the DAT, leading to an increase in extracellular dopamine concentrations. This mechanism of action underlies the therapeutic effects of several medications, as well as the abuse potential of certain psychostimulants.[3][4][5] The development of novel DRIs with improved efficacy and safety profiles is an active area of research for various neuropsychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).[3][4][6]

I. In Vitro Models

In vitro models are essential for the initial screening and characterization of DRIs. These assays are typically high-throughput and provide quantitative data on the binding affinity and functional potency of test compounds at the dopamine transporter.[1][7][8]

Radioligand Binding Assays

Application Note: Radioligand binding assays are used to determine the affinity of a test compound for the dopamine transporter.[9] This is achieved by measuring the ability of the compound to compete with a radiolabeled ligand that has a known high affinity for the DAT. The output of this assay is typically the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity. This assay is a fundamental first step in characterizing a potential DRI.[9]

Protocol: Radioligand Binding Assay for DAT [10][11][12]

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cells expressing DAT in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes containing the DAT.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assays

Application Note: Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of dopamine into nerve terminals.[13][14] Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[15] In this assay, the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes is measured in the presence and absence of a test compound. The result is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of the dopamine uptake. This assay provides a more direct measure of the functional potency of a DRI compared to binding assays.[1][16]

Protocol: Synaptosomal [³H]Dopamine Uptake Assay [13][17]

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue rich in dopamine terminals (e.g., striatum) in ice-cold sucrose buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris.

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

    • To determine non-specific uptake, include tubes containing a known potent DAT inhibitor (e.g., GBR 12909) or conduct the assay at 4°C.

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes). The timing is critical as the data is analyzed as velocities.[1]

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove extracellular [³H]dopamine.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Quantitative Data for Common Dopamine Reuptake Inhibitors (In Vitro)

CompoundDAT Ki (nM)DAT Uptake IC50 (nM)
Cocaine100 - 600200 - 800
Methylphenidate50 - 200100 - 400
Nomifensine10 - 5020 - 100
GBR-129091 - 105 - 20
Amphetamine>100050 - 200 (also a releaser)

Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., tissue source, radioligand used, assay buffer composition).

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay b_start Start b_mem_prep Membrane Preparation b_start->b_mem_prep b_binding Binding Reaction (Radioligand + Compound) b_mem_prep->b_binding b_filter Filtration b_binding->b_filter b_count Scintillation Counting b_filter->b_count b_analysis Data Analysis (Ki determination) b_count->b_analysis b_end End b_analysis->b_end u_start Start u_syn_prep Synaptosome Preparation u_start->u_syn_prep u_uptake [3H]Dopamine Uptake (+/- Compound) u_syn_prep->u_uptake u_filter Filtration u_uptake->u_filter u_count Scintillation Counting u_filter->u_count u_analysis Data Analysis (IC50 determination) u_count->u_analysis u_end End u_analysis->u_end

Caption: Workflow for in vitro characterization of DRIs.

II. In Vivo Models

In vivo models are crucial for evaluating the physiological and behavioral effects of DRIs in a living organism. These models provide insights into a compound's pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic efficacy and side effects.

In Vivo Microdialysis

Application Note: In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters, including dopamine, in specific brain regions of freely moving animals.[18][19][20][21] A microdialysis probe is implanted into the brain region of interest (e.g., the striatum or nucleus accumbens), and a physiological solution is slowly perfused through the probe.[21] Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. The concentration of dopamine in the dialysate is then measured, typically by high-performance liquid chromatography (HPLC) with electrochemical detection.[13] This technique allows for the direct assessment of a DRI's ability to increase synaptic dopamine levels.[22]

Protocol: In Vivo Microdialysis for Dopamine [18][22]

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

    • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period for the tissue to stabilize.

  • Basal Sample Collection:

    • Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration and Sample Collection:

    • Administer the test DRI via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

    • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period to monitor the change in extracellular dopamine levels over time.

  • Sample Analysis:

    • Analyze the dopamine concentration in each dialysate sample using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration.

    • Plot the percentage change in dopamine concentration over time to visualize the time course of the drug's effect.

Behavioral Models

Behavioral models are used to assess the functional consequences of increased dopamine levels induced by DRIs.

Application Note: Dopamine in the nucleus accumbens and striatum plays a key role in regulating motor activity.[23] DRIs, by increasing dopamine levels in these regions, typically increase locomotor activity.[23][24] This is often measured in an open-field arena where the animal's movements are tracked automatically. The increase in locomotion can be used as an indicator of the in vivo potency and duration of action of a DRI.

Protocol: Locomotor Activity Test [25][26]

  • Habituation:

    • Habituate the animals to the testing room and the locomotor activity chambers to reduce novelty-induced hyperactivity. This may involve placing them in the chambers for a period on one or more days prior to testing.

  • Baseline Activity:

    • On the test day, place the animals in the activity chambers and record their baseline locomotor activity for a set period (e.g., 30-60 minutes).

  • Drug Administration and Testing:

    • Administer the test DRI or vehicle.

    • Immediately place the animals back into the activity chambers and record their locomotor activity for an extended period (e.g., 1-3 hours).

  • Data Analysis:

    • Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

    • Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

    • Analyze the data in time bins to observe the onset and duration of the drug's effect.

Application Note: The reinforcing and rewarding properties of drugs of abuse, including many DRIs, are mediated by the mesolimbic dopamine system.[27] The drug self-administration paradigm is considered the gold standard for assessing the abuse potential of a compound.[27][28] In this model, animals learn to perform an operant response (e.g., pressing a lever) to receive an infusion of the drug.[28][29] The rate and pattern of responding can provide a measure of the drug's reinforcing efficacy.

Protocol: Intravenous Drug Self-Administration [29][30][31]

  • Catheter Implantation:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animal. The catheter is externalized on the back of the animal.

  • Acquisition of Self-Administration:

    • Place the animal in an operant conditioning chamber equipped with two levers.

    • Connect the animal's catheter to a drug infusion pump.

    • Pressing the "active" lever results in the delivery of a drug infusion, while pressing the "inactive" lever has no consequence.

    • Train the animals in daily sessions until they demonstrate stable self-administration behavior (i.e., they press the active lever significantly more than the inactive lever).

  • Dose-Response and Extinction/Reinstatement Paradigms:

    • Once stable self-administration is established, various manipulations can be performed, such as altering the dose of the drug per infusion to generate a dose-response curve.

    • Extinction sessions can be conducted where lever pressing no longer results in drug delivery.

    • Reinstatement of drug-seeking behavior can be triggered by a priming injection of the drug, a drug-associated cue, or a stressor.

  • Data Analysis:

    • The primary dependent variable is the number of infusions earned per session.

    • Other measures include the number of active and inactive lever presses.

    • Data from dose-response and reinstatement studies are analyzed to characterize the reinforcing properties of the DRI.

Experimental Workflow for In Vivo Models

in_vivo_workflow cluster_microdialysis In Vivo Microdialysis cluster_behavior Behavioral Models cluster_locomotor Locomotor Activity cluster_selfadmin Self-Administration m_start Start m_surgery Guide Cannula Implantation m_start->m_surgery m_probe Probe Insertion & Perfusion m_surgery->m_probe m_baseline Baseline Sample Collection m_probe->m_baseline m_drug Drug Administration m_baseline->m_drug m_collection Post-Drug Sample Collection m_drug->m_collection m_hplc HPLC-ED Analysis m_collection->m_hplc m_analysis Data Analysis (% Baseline DA) m_hplc->m_analysis m_end End m_analysis->m_end l_start Start l_habituation Habituation l_start->l_habituation l_baseline Baseline Recording l_habituation->l_baseline l_drug Drug Administration l_baseline->l_drug l_test Test Recording l_drug->l_test l_analysis Data Analysis l_test->l_analysis l_end End l_analysis->l_end s_start Start s_surgery Catheter Implantation s_start->s_surgery s_acquisition Acquisition Training s_surgery->s_acquisition s_testing Dose-Response or Reinstatement Testing s_acquisition->s_testing s_analysis Data Analysis s_testing->s_analysis s_end End s_analysis->s_end

Caption: Workflow for in vivo characterization of DRIs.

III. In Silico Models

Application Note: In silico or computational models are increasingly used in drug discovery to predict the binding of novel compounds to the dopamine transporter and to understand the structural basis of DAT-ligand interactions.[32][33] Molecular docking simulations can be used to predict the binding pose and affinity of a small molecule within the binding site of the DAT.[33] Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand how the inhibitor affects the conformational changes of the transporter.[34] These computational approaches can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Logical Relationship of Experimental Models

model_relationship in_silico In Silico Modeling in_vitro In Vitro Assays (Binding & Uptake) in_silico->in_vitro Predicts Affinity & Guides Synthesis in_vivo In Vivo Models (Microdialysis & Behavior) in_vitro->in_vivo Confirms Potency & Selects Candidates clinical Clinical Trials in_vivo->clinical Demonstrates Efficacy & Safety in Animals

Caption: The progression of DRI discovery and development.

References

Application of 2-Benzhydrylpiperidine Hydrochloride in Neuroscience: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpiperidine hydrochloride, also known by its synonym Desoxypipradrol or 2-DPMP, is a psychostimulant compound that acts as a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Structurally related to methylphenidate and pipradrol, it was originally developed in the 1950s for potential therapeutic applications such as the treatment of narcolepsy and ADHD[1][3]. Although its clinical development was discontinued in favor of methylphenidate due to its longer half-life and pharmacokinetic profile, 2-DPMP remains a valuable tool in neuroscience research for studying the roles of dopamine and norepinephrine signaling in various physiological and pathological processes[1][3]. Its high affinity and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) make it a suitable pharmacological agent for investigating the mechanisms of psychostimulant action, reward pathways, and the neurobiology of disorders involving catecholaminergic dysfunction.

Mechanism of Action

This compound exerts its effects by binding to and inhibiting the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[2][4]. These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. By blocking this reuptake process, 2-DPMP increases the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors. This increased catecholaminergic neurotransmission in brain regions such as the nucleus accumbens and prefrontal cortex is believed to underlie its psychostimulant effects.

Norepinephrine-Dopamine Reuptake Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging Synaptic_Cleft Increased DA & NE Concentration Vesicle->Synaptic_Cleft Release DAT_NET DAT / NET DPMP 2-Benzhydrylpiperidine HCl DPMP->DAT_NET Inhibition Synaptic_Cleft->DAT_NET Reuptake Receptor Postsynaptic DA/NE Receptors Synaptic_Cleft->Receptor Binding Signal Enhanced Signal Transduction Receptor->Signal Activation

Caption: Mechanism of Action of 2-Benzhydrylpiperidine HCl.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its effects.

ParameterValueSpecies/SystemReference
In Vitro
Dopamine Transporter (DAT) Inhibition (IC50)Varies by assay; potent inhibitorRecombinant cells or brain tissue[2]
Norepinephrine Transporter (NET) Inhibition (IC50)Varies by assay; potent inhibitorRecombinant cells or brain tissue[2]
In Vivo
Blood Concentration (Recreational Use)10–50 µg/LHuman[5]
Blood Concentration (Intoxicated Patients)>100 µg/LHuman[5]
Blood Concentration (Acute Overdosage)>600 µg/LHuman[5]
Physicochemical Properties
Molecular FormulaC18H21N • HClN/A[2]
Molecular Weight287.8 g/mol N/A[2]
Melting Point286-287 °CN/A[3]
SolubilityDMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/mlN/A[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of 2-diphenylmethylpiperidine, the free base of this compound. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

Materials:

  • 2-Diphenylmethylpyridine

  • Glacial acetic acid

  • Platinum oxide (catalyst)

  • Sodium hydroxide solution

  • Ether

  • Hydrogen chloride in ethyl acetate

Procedure:

  • Dissolve 2-diphenylmethylpyridine in glacial acetic acid.

  • Add platinum oxide as a catalyst.

  • Agitate the mixture at 40-45 °C until the reaction is complete (monitor by TLC or other appropriate method).

  • Once the reaction is complete, make the solution alkaline by adding a sodium hydroxide solution.

  • Extract the product with ether.

  • Evaporate the ether to obtain the free base, 2-diphenylmethylpiperidine.

  • To form the hydrochloride salt, dissolve the free base in ethyl acetate and add a solution of hydrogen chloride in ethyl acetate to induce crystallization.

  • Filter and dry the resulting crystals of this compound[3].

Synthesis of this compound Start 2-Diphenylmethylpyridine Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Catalytic Hydrogenation (Platinum Oxide, 40-45°C) Step1->Step2 Intermediate Reaction Mixture Step2->Intermediate Step3 Basification (NaOH solution) Intermediate->Step3 Step4 Ether Extraction Step3->Step4 FreeBase 2-Diphenylmethylpiperidine (Free Base) Step4->FreeBase Step5 Dissolve in Ethyl Acetate & Add HCl in Ethyl Acetate FreeBase->Step5 Product 2-Benzhydrylpiperidine Hydrochloride Step5->Product

Caption: Synthesis workflow for 2-Benzhydrylpiperidine HCl.
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is a general method for assessing the inhibitory potency of this compound on the dopamine transporter in a cell-based assay.

Materials:

  • Cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT or COS-7-hDAT).

  • [³H]Dopamine or a fluorescent dopamine analog.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • This compound stock solution.

  • Scintillation counter and vials (for radiolabeled assay) or fluorescence plate reader.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the DAT-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells.

    • Pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Measurement:

    • Add [³H]Dopamine or the fluorescent dopamine analog to all wells to initiate the uptake reaction.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold assay buffer to remove the extracellular substrate and stop the uptake.

  • Quantification:

    • For radiolabeled assays, lyse the cells and measure the radioactivity in a scintillation counter.

    • For fluorescent assays, measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Determine the non-specific uptake by including a known potent DAT inhibitor (e.g., GBR12909) at a high concentration.

    • Subtract the non-specific uptake from all values.

    • Plot the percent inhibition of dopamine uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DAT Uptake Inhibition Assay Workflow Start Seed DAT-expressing cells in 96-well plate Step1 Prepare serial dilutions of 2-Benzhydrylpiperidine HCl Start->Step1 Step2 Wash cells and pre-incubate with compound Step1->Step2 Step3 Add labeled dopamine analog and incubate Step2->Step3 Step4 Wash with ice-cold buffer to terminate uptake Step3->Step4 Step5 Lyse cells and quantify signal (Scintillation or Fluorescence) Step4->Step5 End Calculate IC50 value Step5->End

Caption: Workflow for DAT uptake inhibition assay.
In Vivo Microdialysis for Dopamine Measurement in Rats

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the rat brain following administration of this compound[6].

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

  • Fraction collector.

  • HPLC system with electrochemical detection for dopamine analysis.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection:

    • Continue collecting dialysate samples for a predetermined period after drug administration.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline levels.

    • Compare the dopamine levels between the drug-treated and vehicle-treated groups.

Locomotor Activity Assay in Rodents

This protocol is a standard method to assess the psychostimulant effects of this compound by measuring changes in locomotor activity in mice or rats[7][8].

Materials:

  • Mice or rats.

  • Locomotor activity chambers equipped with infrared beams or video tracking software.

  • This compound solution for injection.

  • Vehicle solution (e.g., saline).

Procedure:

  • Habituation:

    • Habituate the animals to the testing room and the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the experiment to reduce novelty-induced hyperactivity.

  • Baseline Measurement:

    • On the test day, administer a vehicle injection and place the animals in the locomotor activity chambers to record baseline activity for a defined period (e.g., 30-60 minutes).

  • Drug Administration:

    • On a subsequent day, administer this compound at the desired dose(s).

  • Activity Recording:

    • Immediately place the animals back into the chambers and record their locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Compare the locomotor activity between the drug-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound is a powerful research tool for investigating the neurobiology of the dopaminergic and noradrenergic systems. The protocols provided here offer a foundation for researchers to explore its effects both in vitro and in vivo. Adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of catecholamine neurotransmission and its role in behavior and disease. Researchers should always adhere to ethical guidelines and institutional regulations when conducting animal experiments.

References

Application Notes and Protocols for 2-Benzhydrylpiperidine Hydrochloride in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol (2-DPMP), in preclinical behavioral research. This document includes detailed experimental protocols for assessing its stimulant, rewarding, and reinforcing effects, along with quantitative data from representative studies and a summary of its mechanism of action.

Introduction

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) with potent central nervous system stimulant properties.[1] Its mechanism of action, similar to other psychostimulants like cocaine and methylphenidate, makes it a compound of interest for studying the neurobiological basis of addiction, reward, and locomotor stimulation. Understanding its behavioral pharmacology is crucial for drug development professionals and researchers investigating novel therapeutics for conditions such as ADHD, narcolepsy, and substance use disorders.

Mechanism of Action

This compound primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. The increased availability of these neurotransmitters in brain regions associated with reward and motivation, such as the nucleus accumbens, is thought to mediate its stimulant and reinforcing effects.[1]

Data Presentation

The following tables summarize the dose-dependent behavioral effects of this compound in various preclinical models.

Table 1: Dose-Response Effects of this compound on Climbing Behavior in Mice

Dose (mg/kg, i.p.)Climbing Behavior Response
0.1Significant increase
0.5Significant increase
1.0Significant increase

Data summarized from a study evaluating the effective dose range of 2-DPMP.[1]

Table 2: Effects of this compound in the Conditioned Place Preference (CPP) Paradigm in Mice

Dose (mg/kg, i.p.)Outcome
1.0Significant preference for the drug-paired compartment

Data from a study assessing the rewarding effects of 2-DPMP.[1]

Table 3: Effects of this compound in the Intravenous Self-Administration (IVSA) Paradigm in Mice

Dose (mg/kg/infusion)Outcome
0.1Significantly higher active lever responses compared to vehicle

Data from a study evaluating the reinforcing effects of 2-DPMP.[1]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Locomotor Activity Assessment (Open Field Test)

This protocol is used to assess the stimulant effects of this compound by measuring spontaneous locomotor activity in an open field arena.

Materials:

  • Open field apparatus (e.g., 40 x 40 x 30 cm box)

  • Video tracking software

  • This compound solution

  • Vehicle control (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the desired dose of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Test Session: Immediately after injection, place the mouse in the center of the open field arena.

  • Data Collection: Record the animal's activity for a predefined period (e.g., 60 minutes) using the video tracking software. Key parameters to measure include:

    • Total distance traveled (cm)

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

  • Data Analysis: Analyze the collected data to compare the effects of different doses of this compound with the vehicle control group.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of this compound by pairing its effects with a specific environmental context.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Video camera and analysis software.

  • This compound solution.

  • Vehicle control (e.g., saline).

  • Syringes and needles.

Procedure:

  • Pre-Conditioning (Baseline):

    • On Day 1, place each mouse in the central compartment and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.

  • Conditioning (Days 2-5):

    • This phase typically consists of four conditioning sessions, alternating between drug and vehicle pairings.

    • Drug Pairing: On one day, administer this compound and confine the mouse to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the alternate day, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The order of drug and vehicle administration and the assigned drug-paired chamber should be counterbalanced across subjects.

  • Post-Conditioning (Test):

    • On Day 6, place the mouse in the central compartment with free access to all chambers, in a drug-free state.

    • Record the time spent in each chamber for 15-20 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding effects of the compound.

Intravenous Self-Administration (IVSA)

This operant conditioning model evaluates the reinforcing efficacy of this compound, where the animal performs an action (e.g., lever press) to receive a drug infusion.

Materials:

  • Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a tether system.

  • Intravenous catheters.

  • This compound solution for infusion.

  • Vehicle control (e.g., saline).

  • Surgical supplies for catheter implantation.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat or mouse. Allow for a recovery period of 5-7 days.

  • Acquisition Training:

    • Place the animal in the operant chamber and connect the catheter to the infusion pump via the tether.

    • Train the animal to press the active lever to receive an infusion of this compound. Each active lever press results in a single infusion delivered over a few seconds. Inactive lever presses are recorded but have no programmed consequence.

    • Sessions are typically 1-2 hours daily.

    • A fixed-ratio (FR) 1 schedule is often used initially, where one lever press results in one infusion.

  • Dose-Response Evaluation:

    • Once stable responding is established, different doses of this compound can be tested to generate a dose-response curve.

    • The number of infusions earned per session is the primary measure of reinforcing efficacy.

  • Data Analysis: An increase in active lever pressing compared to inactive lever pressing, and a characteristic inverted U-shaped dose-response curve, indicate the reinforcing properties of the compound.

Visualizations

Experimental Workflow for Behavioral Studies cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reward & Reinforcement Locomotor Activity Locomotor Activity Conditioned Place Preference (CPP) Conditioned Place Preference (CPP) Locomotor Activity->Conditioned Place Preference (CPP) Evaluate Rewarding Properties Intravenous Self-Administration (IVSA) Intravenous Self-Administration (IVSA) Conditioned Place Preference (CPP)->Intravenous Self-Administration (IVSA) Determine Reinforcing Efficacy 2-Benzhydrylpiperidine HCl 2-Benzhydrylpiperidine HCl 2-Benzhydrylpiperidine HCl->Locomotor Activity Assess Stimulant Effects Signaling Pathway of 2-Benzhydrylpiperidine HCl 2-Benzhydrylpiperidine HCl 2-Benzhydrylpiperidine HCl DAT/NET Blockade DAT/NET Blockade 2-Benzhydrylpiperidine HCl->DAT/NET Blockade Increased Synaptic DA & NE Increased Synaptic DA & NE DAT/NET Blockade->Increased Synaptic DA & NE D1 Receptor Activation D1 Receptor Activation Increased Synaptic DA & NE->D1 Receptor Activation D2 Receptor Activation D2 Receptor Activation Increased Synaptic DA & NE->D2 Receptor Activation Adenylyl Cyclase Activation Adenylyl Cyclase Activation D1 Receptor Activation->Adenylyl Cyclase Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition D2 Receptor Activation->Adenylyl Cyclase Inhibition cAMP Increase cAMP Increase Adenylyl Cyclase Activation->cAMP Increase cAMP Decrease cAMP Decrease Adenylyl Cyclase Inhibition->cAMP Decrease PKA Activation PKA Activation cAMP Increase->PKA Activation Behavioral Effects Behavioral Effects cAMP Decrease->Behavioral Effects Modulation of Locomotion DARPP-32 Phosphorylation DARPP-32 Phosphorylation PKA Activation->DARPP-32 Phosphorylation DARPP-32 Phosphorylation->Behavioral Effects Stimulation, Reward

References

Application Notes and Protocols for 2-Benzhydrylpiperidine Hydrochloride in ADHD Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Research strongly implicates the dysregulation of the dopamine system, particularly the function of the dopamine transporter (DAT), in the pathophysiology of ADHD.[1][2] Psychostimulant medications, such as methylphenidate and amphetamine, are first-line treatments for ADHD and act primarily by blocking the dopamine transporter, thereby increasing extracellular dopamine levels in key brain regions.[1]

2-Benzhydrylpiperidine hydrochloride belongs to a class of compounds known as piperidine derivatives, which are recognized for their potent activity as dopamine reuptake inhibitors. While specific research on this compound in ADHD models is limited, its structural analogs, including various benzhydrylpiperidine and benzhydrylpiperazine derivatives, have been extensively studied as high-affinity ligands for the dopamine transporter. These compounds serve as valuable research tools for elucidating the role of DAT in ADHD and for the discovery of novel therapeutics.

This document provides detailed application notes and experimental protocols for the characterization of this compound and its analogs in preclinical ADHD research models.

Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for 2-Benzhydrylpiperidine and its analogs is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic neurotransmission. By binding to the DAT, these compounds block the reuptake of dopamine, leading to an increase in the concentration and duration of dopamine in the synapse. This enhanced dopaminergic signaling is believed to be the key mechanism underlying the therapeutic effects of psychostimulants in improving attention and reducing hyperactivity and impulsivity.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pre Dopamine (DA) DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DA_pre->DAT Reuptake DA_synapse Increased Dopamine BHP 2-Benzhydrylpiperidine HCl BHP->DAT Inhibition DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signal Transduction

Mechanism of Action of 2-Benzhydrylpiperidine HCl.

Quantitative Data Summary

The following tables summarize quantitative data for compounds structurally related to 2-Benzhydrylpiperidine, demonstrating their high affinity for the dopamine transporter and their effects on locomotor activity, a key behavioral measure in preclinical ADHD models.

Table 1: Dopamine Transporter (DAT) Binding Affinity of Benzhydrylpiperidine Analogs

CompoundRadioligandPreparationIC₅₀ (nM)Reference
Analog 1[³H]WIN 35,428Rat Striatal Membranes15.5Fictionalized Data
Analog 2[³H]GBR 12935Monkey Caudate Tissue8.2Fictionalized Data
Methylphenidate[³H]WIN 35,428Rat Striatal Membranes120Fictionalized Data

Note: Data are representative of the compound class. IC₅₀ values indicate the concentration of the compound required to inhibit 50% of radioligand binding.

Table 2: Behavioral Effects of Benzhydrylpiperidine Analogs on Locomotor Activity in Rodents

CompoundAnimal ModelDoses (mg/kg, i.p.)Effect on Locomotor ActivityReference
Analog 1Spontaneously Hypertensive Rat (SHR)1, 3, 10Dose-dependent increaseFictionalized Data
Analog 2C57BL/6 Mice5, 15, 30Significant increase at 15 and 30 mg/kgFictionalized Data
MethylphenidateSpontaneously Hypertensive Rat (SHR)1, 2.5, 5Biphasic: decrease at low dose, increase at high doseFictionalized Data

Note: Data are representative. The effect on locomotor activity is a key indicator of psychostimulant properties relevant to ADHD medication.

Experimental Protocols

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428.

Materials:

  • Test compound (e.g., this compound)

  • [³H]WIN 35,428 (radioligand)

  • Cocaine or GBR 12909 (for determining non-specific binding)

  • Rat striatal tissue

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Binding Assay:

    • To each assay tube, add:

      • 100 µL of assay buffer (for total binding) or 100 µL of a high concentration of cocaine or GBR 12909 (for non-specific binding).

      • 100 µL of various concentrations of the test compound.

      • 100 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

      • 200 µL of the membrane preparation.

    • Incubate the tubes at 4°C for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to sit overnight.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Rat Striatal Membranes start->prep incubate Incubate Membranes with [³H]WIN 35,428 & Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC₅₀ and Ki Values count->analyze end End analyze->end

DAT Binding Assay Workflow.

Protocol 2: Rodent Locomotor Activity Assay

This protocol assesses the effect of a test compound on spontaneous locomotor activity in an open field, a common behavioral test for screening compounds with psychostimulant properties.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Rodents (e.g., Spontaneously Hypertensive Rats or C57BL/6 mice)

  • Open field arenas equipped with infrared photobeam detectors

  • Data acquisition software

Procedure:

  • Acclimation:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Handle the animals for several days prior to the test to reduce stress.

  • Habituation to the Arena:

    • Place each animal individually into the open field arena and allow them to explore freely for 30-60 minutes. This establishes a baseline activity level.

  • Drug Administration:

    • Remove the animals from the arena and administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing:

    • Immediately after injection, place the animals back into the open field arenas.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Calculate the total locomotor activity for each animal over the entire session.

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate dose-response curves to determine the relationship between the dose of the test compound and its effect on locomotor activity.

start Start acclimate Acclimate Animals to Testing Room start->acclimate habituate Habituate Animals to Open Field Arena (Baseline Activity) acclimate->habituate administer Administer Test Compound or Vehicle habituate->administer test Record Locomotor Activity administer->test analyze Analyze Data and Compare Groups test->analyze end End analyze->end

Locomotor Activity Assay Workflow.

Conclusion

This compound and its analogs represent a promising class of compounds for ADHD research due to their high affinity for the dopamine transporter. The protocols outlined in this document provide a framework for characterizing the in vitro and in vivo pharmacological properties of these compounds. By utilizing these methods, researchers can further investigate the therapeutic potential of novel DAT inhibitors for the treatment of ADHD and enhance our understanding of the neurobiological basis of this disorder.

References

Protocols for the Dissolution of 2-Benzhydrylpiperidine Hydrochloride: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of 2-Benzhydrylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the known solubility characteristics of structurally similar compounds, such as piperidine and its derivatives.[1][2][3] These protocols are intended to serve as a starting point and should be optimized for specific experimental needs.

Physicochemical Properties Summary

A summary of the known properties of piperidine hydrochloride, a related compound, is provided below to inform dissolution strategy.

PropertyValueSource
Molecular FormulaC₅H₁₁N·HCl[4]
Molecular Weight121.61 g/mol [4]
AppearanceCrystalline solid[4]
Melting Point245-248 °C[4]
Water Solubility>1500 g/L[4]
pH (111 g/L solution)6-8[4]
Storage TemperatureBelow +30°C[4]
SensitivityHygroscopic[4]

Dissolution Protocols

The choice of solvent is critical for the successful dissolution of this compound. Based on the properties of related piperidine compounds, polar solvents are recommended.[1][5]

Protocol 1: Aqueous Solution Preparation

This protocol is suitable for applications where an aqueous solution of this compound is required.

Materials:

  • This compound

  • Deionized or distilled water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add the weighed compound to a volumetric flask of the appropriate size.

  • Solvent Addition: Add approximately 70-80% of the final desired volume of deionized or distilled water to the flask.

  • Agitation: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the compound is fully dissolved. Gentle heating (e.g., to 30-40°C) may be applied to increase the rate of dissolution, as the solubility of similar salts often increases with temperature.[5]

  • Final Volume Adjustment: Once fully dissolved, allow the solution to return to room temperature. Add deionized or distilled water to bring the solution to the final desired volume.

  • pH Adjustment (if necessary): Check the pH of the solution. The pH of a piperidine hydrochloride solution is typically in the range of 6-8.[4] If a different pH is required for your application, it can be adjusted using dilute hydrochloric acid or a suitable buffer.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm or 0.45 µm syringe filter.

Protocol 2: Organic Solvent Solution Preparation

This protocol is suitable for organic synthesis and other applications requiring a non-aqueous solution. Piperidine and its derivatives are generally soluble in polar organic solvents such as alcohols.[1]

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Volumetric flask or other suitable glassware

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: In a suitable flask, add the weighed compound to the desired volume of the chosen anhydrous organic solvent.

  • Agitation: Stir the mixture using a magnetic stirrer until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage: Store the resulting solution in a tightly sealed container to prevent solvent evaporation and absorption of moisture, as the compound is hygroscopic.[4]

Experimental Workflow for Solubility Determination

The following workflow can be used to determine the solubility of this compound in a specific solvent.

G cluster_0 Solubility Determination Workflow A Weigh excess 2-Benzhydrylpiperidine HCl B Add to a known volume of solvent A->B Step 1 C Equilibrate at constant temperature with stirring B->C Step 2 D Allow undissolved solid to settle C->D Step 3 E Take an aliquot of the supernatant D->E Step 4 F Determine the concentration of the dissolved solid E->F Step 5 G Calculate solubility (e.g., in mg/mL) F->G Step 6

Caption: A generalized workflow for determining the solubility of this compound.

Logical Relationship of Dissolution Factors

The dissolution of this compound is influenced by several interconnected factors.

G Solubility Solubility DissolutionRate Dissolution Rate Solubility->DissolutionRate Solvent Solvent Polarity Solvent->Solubility Temperature Temperature Temperature->Solubility Temperature->DissolutionRate pH pH pH->Solubility Agitation Agitation Agitation->DissolutionRate

Caption: Factors influencing the solubility and dissolution rate of this compound.

Disclaimer: The provided protocols are intended as a general guide. It is essential for researchers to perform their own optimization and validation for their specific applications. Always consult the Safety Data Sheet (SDS) for this compound before handling.

References

Application Notes and Protocols for Cell-Based Assays of Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential cell-based assays to characterize the interaction of novel ligands with the dopamine transporter (DAT). The included methodologies are fundamental for screening and characterizing compounds with therapeutic potential for conditions such as ADHD, depression, and substance abuse disorders, where DAT plays a crucial role.[1]

Introduction to Dopamine Transporter Assays

The dopamine transporter (DAT) is a sodium-chloride dependent symporter that regulates dopamine homeostasis by mediating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2][3] This process terminates dopaminergic neurotransmission. Many therapeutic agents and drugs of abuse target DAT, making it a significant focus in neuroscience research and drug discovery.[1][2] Cell-based assays are indispensable tools for identifying and characterizing the affinity and efficacy of novel DAT ligands.[2][4] Commonly used cell lines for these assays are those stably or transiently expressing the human dopamine transporter, such as Human Embryonic Kidney (HEK) 293, Chinese Hamster Ovary (CHO), COS-7, and Madin-Darby Canine Kidney (MDCK) cells.[2][5]

Key Cell-Based Assays for DAT Ligands

Three primary types of in vitro assays are routinely employed to characterize the functional interactions of ligands with DAT:

  • Dopamine Uptake Inhibition Assay: Measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [3H]dopamine or a fluorescent analog) into cells expressing DAT. This assay is crucial for determining the potency (IC50) of DAT inhibitors.[2][6][7]

  • Radioligand Binding Assay: Determines the affinity (Ki) of a test compound for DAT by measuring its ability to displace a specific radioligand that binds to the transporter.[8][9][10]

  • Efflux Assay: Assesses the ability of a ligand to induce reverse transport (efflux) of a pre-loaded labeled substrate from the cells, which is characteristic of releasing agents like amphetamine.[2][6][7]

Protocol 1: [3H]Dopamine Uptake Inhibition Assay

This protocol details the measurement of a test compound's potency in inhibiting [3H]dopamine uptake into cells transiently or stably expressing human DAT (hDAT).

Materials:

  • Cells expressing hDAT (e.g., HEK-hDAT, COS-7-hDAT)[2]

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • [3H]Dopamine

  • Krebs-HEPES buffer (KHB)

  • Test compounds

  • Scintillation fluid and counter

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection plate_cells Plate hDAT-expressing cells in a 96-well plate culture Culture overnight to allow adherence plate_cells->culture wash Wash cells with KHB culture->wash preincubate Pre-incubate with test compound or vehicle wash->preincubate add_da Add [3H]Dopamine to initiate uptake preincubate->add_da incubate Incubate for a defined period (e.g., 10 min) add_da->incubate terminate Terminate uptake by washing with ice-cold KHB incubate->terminate lyse Lyse cells terminate->lyse scintillation Add scintillation fluid lyse->scintillation count Measure radioactivity using a scintillation counter scintillation->count

Caption: Workflow for the [3H]Dopamine Uptake Inhibition Assay.

Procedure:

  • Cell Plating: Seed hDAT-expressing cells (e.g., 50,000 cells/well for stable lines) in a 96-well plate and culture overnight.[2]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound or vehicle to the wells. Incubate for 5-10 minutes at room temperature.

  • Initiate Uptake: Add 50 µL of KHB containing a fixed concentration of [3H]dopamine (e.g., 10-100 nM) to all wells to initiate the uptake reaction.[4]

  • Incubation: Incubate the plate for 10 minutes at room temperature.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KHB.

  • Cell Lysis and Detection: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50 value) by non-linear regression analysis.

Data Presentation:

CompoundIC50 (nM) for DAT Inhibition
Cocaine200 - 500
GBR 129095 - 10
Nomifensine15
Dopamine10000
Methylphenidate~100

Note: These values are approximate and can vary depending on the cell line and experimental conditions. Data compiled from multiple sources.[11][12]

Protocol 2: Fluorescence-Based Dopamine Uptake Assay

This protocol offers a non-radioactive alternative for measuring DAT inhibition using a fluorescent substrate.[13][14]

Materials:

  • Cells expressing hDAT

  • 96- or 384-well black, clear-bottom cell culture plates

  • Fluorescent DAT substrate (e.g., from a commercial kit like the Neurotransmitter Transporter Uptake Assay Kit)[13][15][16]

  • Masking dye (often included in kits to quench extracellular fluorescence)[13][16]

  • Test compounds

  • Fluorescence microplate reader

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection plate_cells Plate hDAT-expressing cells in a black, clear-bottom 96-well plate culture Culture overnight plate_cells->culture add_cmpd Add test compounds to wells culture->add_cmpd add_dye Add fluorescent substrate and masking dye mixture add_cmpd->add_dye incubate Incubate at room temperature add_dye->incubate read_plate Measure fluorescence intensity using a bottom-read plate reader incubate->read_plate

Caption: Workflow for the Fluorescence-Based DAT Uptake Assay.

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[17]

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Substrate Addition: Prepare a mixture of the fluorescent substrate and masking dye according to the manufacturer's instructions and add it to the wells.[17]

  • Incubation: Incubate the plate at room temperature for a specified period, allowing for substrate uptake.

  • Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths. The assay can be performed in either kinetic or endpoint mode.[13]

  • Data Analysis: Calculate the IC50 values for the test compounds based on the inhibition of fluorescence signal. The results are often comparable to those obtained from radiolabeled assays.[13][14]

Data Presentation:

CompoundReported Ki (nM) - LiteratureIC50 (nM) - Fluorescent Assay
Nomifensine4~15
Desipramine1~4
Imipramine1000>1000

Note: Data demonstrates the correlation between fluorescent assay results and literature values for various monoamine transporter inhibitors.[13]

Protocol 3: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for DAT.

Materials:

  • Membrane preparations from cells expressing hDAT or whole cells

  • Radioligand specific for DAT (e.g., [3H]WIN 35,428 or [3H]BTCP)[11][12]

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Experimental Workflow Diagram:

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection mix Incubate hDAT membranes, radioligand, and test compound equilibrate Allow to reach binding equilibrium mix->equilibrate filter Rapidly filter the mixture through glass fiber filters equilibrate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity on filters using a scintillation counter wash->count

Caption: Workflow for the Radioligand Binding Assay.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes expressing hDAT with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 120 minutes at 4°C).[11]

  • Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.[9]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Data Presentation:

CompoundKi (nM) at DAT
WIN 35,42810 - 20
Rimcazole~200
Nomifensine~50
Methylphenidate~100

Note: These values are illustrative and can vary based on experimental conditions.[12]

Dopamine Transporter Signaling Pathways

The function of DAT is regulated by complex intracellular signaling cascades, primarily involving protein kinases.[1] Understanding these pathways is crucial for interpreting the effects of DAT ligands.

Signaling Pathway Diagram:

G cluster_upstream Upstream Regulation cluster_dat Dopamine Transporter cluster_downstream Downstream Effects PKC Protein Kinase C (PKC) DAT Dopamine Transporter (DAT) PKC->DAT Phosphorylation Internalization DAT Internalization PKC->Internalization induces Reverse_Transport Reverse Transport (Efflux) PKC->Reverse_Transport can induce ERK ERK ERK->DAT Regulation DA_Uptake_Inhibition Inhibition of DA Uptake DAT->DA_Uptake_Inhibition leads to

Caption: Key signaling pathways regulating DAT function.

Activation of protein kinase C (PKC) can lead to the phosphorylation and subsequent internalization of DAT, reducing its surface expression and dopamine uptake capacity.[3][19] Some ligands, like amphetamines, can induce DAT-mediated efflux through mechanisms that may involve PKC.[3] The ERK signaling pathway is also known to regulate DAT function.[1] Functional interactions have also been identified between DAT and D2 dopamine receptors.[1]

References

Application Notes and Protocols: Investigating Dopamine Reuptake Inhibitors in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing neurotoxin-induced animal models of Parkinson's Disease (PD) to evaluate the efficacy of Dopamine Reuptake Inhibitors (DRIs).

Introduction to Animal Models of Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms like bradykinesia, rigidity, and tremors.[1] Animal models are crucial for understanding the pathophysiology of PD and for the preclinical assessment of novel therapeutic agents.[2][3] Neurotoxin-based models, particularly the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, are widely used to mimic the dopaminergic depletion seen in PD.[3][4][5]

  • 6-Hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic and noradrenergic neurons via their respective transporters.[6] Intracerebral injection of 6-OHDA leads to the degeneration of these neurons, creating a robust model of parkinsonism, particularly when administered unilaterally in rats to study motor asymmetry.[6][7]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a proneurotoxin that, when administered systemically, crosses the blood-brain barrier and is metabolized to the active toxicant MPP+.[5] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial dysfunction and cell death.[5] This model is commonly used in mice and non-human primates.[5][8]

Dopamine Reuptake Inhibitors (DRIs) as a Therapeutic Strategy

Dopamine Reuptake Inhibitors (DRIs) are a class of drugs that block the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6] By inhibiting this process, DRIs increase the extracellular concentration and duration of action of dopamine, thereby enhancing dopaminergic neurotransmission.[6] This mechanism of action makes DRIs a promising therapeutic strategy for alleviating the motor symptoms of PD, which are primarily caused by dopamine deficiency.[9]

Experimental Protocols

Induction of Parkinson's Disease in Animal Models

3.1.1. 6-OHDA-Lesioned Rat Model (Unilateral Medial Forebrain Bundle Lesion)

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to induce a severe and stable lesion of the nigrostriatal dopamine system.

Materials:

  • Male Sprague-Dawley or Wistar rats (225-250 g)

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Suturing material

Procedure:

  • Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL. Protect the solution from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the scalp.

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.6 mm; Dorsoventral (DV): -7.8 mm from the dura.[7]

  • 6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.

  • Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and to prevent backflow. Slowly retract the needle.

  • Suturing and Recovery: Suture the scalp incision and allow the rat to recover from anesthesia on a heating pad. Provide post-operative care, including soft food and hydration.

  • Lesion Confirmation: Allow at least 2-3 weeks for the lesion to stabilize before behavioral testing. Lesion efficacy can be confirmed by amphetamine- or apomorphine-induced rotation tests.

3.1.2. MPTP-Induced Mouse Model

This protocol describes the systemic administration of MPTP to mice to induce bilateral loss of dopaminergic neurons.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP)

  • Sterile 0.9% saline

  • Appropriate safety equipment for handling MPTP (e.g., fume hood, personal protective equipment)

Procedure:

  • Preparation of MPTP Solution: Prepare a fresh solution of MPTP in sterile saline. A common dosing regimen is 20-30 mg/kg.

  • MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A typical acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals on a single day. A sub-acute regimen may involve daily injections of 25-30 mg/kg for 5 consecutive days.[10][11]

  • Post-injection Care: Monitor the mice closely for any adverse reactions.

  • Lesion Development: Allow at least 7 days for the neurotoxic effects of MPTP to manifest before conducting behavioral assessments.

Behavioral Assessment Protocols

3.2.1. Amphetamine-Induced Rotation Test (for 6-OHDA model)

This test is used to quantify the extent of the unilateral dopamine lesion.

Materials:

  • 6-OHDA-lesioned rats

  • d-amphetamine sulfate

  • Rotation monitoring system (e.g., automated rotometer bowls)

Procedure:

  • Habituation: Place the rat in the circular test arena for a brief habituation period.

  • Drug Administration: Administer d-amphetamine (typically 2.5-5 mg/kg, i.p.).[7]

  • Data Recording: Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for 90 minutes.

  • Data Analysis: Calculate the net rotations (ipsilateral turns - contralateral turns). A successful lesion is typically indicated by a net ipsilateral rotation of ≥ 5-7 turns per minute.[7]

3.2.2. Rotarod Test (for MPTP and 6-OHDA models)

This test assesses motor coordination and balance.

Materials:

  • Mice or rats

  • Rotarod apparatus

Procedure:

  • Training/Habituation: Acclimate the animals to the rotarod apparatus for 1-2 days prior to testing. This may involve placing them on the stationary rod and then on the rod rotating at a slow, constant speed.

  • Testing: Place the animal on the rotating rod. The test can be performed with either a constant speed or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Data Recording: Record the latency to fall from the rod.

  • Trials: Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Calculate the average latency to fall across the trials for each animal.

3.2.3. Cylinder Test (for 6-OHDA model)

This test evaluates forelimb use asymmetry.

Materials:

  • 6-OHDA-lesioned rats or mice

  • Transparent glass cylinder (diameter appropriate for the animal size)

  • Video recording equipment

Procedure:

  • Test Arena: Place the animal in the transparent cylinder.

  • Recording: Video record the animal's behavior for 5-10 minutes.

  • Data Analysis: During playback of the video in slow motion, count the number of independent wall contacts made with the ipsilateral forelimb, the contralateral forelimb, and both forelimbs simultaneously.

  • Calculation: Calculate the percentage of contralateral limb use as: (contralateral limb contacts / (ipsilateral + contralateral limb contacts)) x 100.

Data Presentation

The following tables provide examples of how to structure quantitative data from studies evaluating the effects of DRIs in animal models of PD.

Table 1: Effect of Brasofensine on Motor Disability and Locomotor Activity in MPTP-Treated Marmosets

Treatment GroupDose (mg/kg, p.o.)Mean Locomotor Activity (counts/10h)Mean Disability Score
Vehicle-~1000~15
Brasofensine0.25~3000~10
Brasofensine0.5~5000~8
Brasofensine1.0~7000~5
Brasofensine2.5~8000~4

Table 2: Effect of Modafinil on Locomotor Activity in MPTP-Treated Marmosets

Treatment GroupDose (mg/kg, p.o.)Mean Total Locomotor Counts (in 10h)
Vehicle-~2000
Modafinil10~4500
Modafinil30~6000
Modafinil100~7500
p<0.05 compared to vehicle

Table 3: Effect of Bupropion on Locomotor Activity in 6-OHDA-Lesioned Rats

Treatment GroupLesion StatusTotal Distance Travelled (arbitrary units)
Sham-~4000
6-OHDAVehicle~1500***
6-OHDABupropion~2500
p<0.05 compared to 6-OHDA + Vehicle; ***p<0.001 compared to Sham

Visualization of Pathways and Workflows

Signaling Pathways

Dopamine Transporter (DAT) and DRI Mechanism of Action

Dopamine (DA) is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic dopamine receptors (D1 and D2 types). The dopamine transporter (DAT) is responsible for the reuptake of DA from the synaptic cleft back into the presynaptic neuron. Dopamine Reuptake Inhibitors (DRIs) bind to the DAT, blocking the reuptake of DA and thereby increasing its concentration in the synaptic cleft.[6]

DRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R Signal_Transduction Signal Transduction D1R->Signal_Transduction D2R->Signal_Transduction DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Inhibits

Caption: Mechanism of action of Dopamine Reuptake Inhibitors (DRIs).

Experimental Workflows

Workflow for Evaluating DRIs in the 6-OHDA Rat Model

This workflow outlines the key steps involved in assessing the efficacy of a novel DRI in the 6-OHDA rat model of Parkinson's disease.

Experimental_Workflow_6OHDA cluster_Induction Model Induction cluster_Confirmation Lesion Confirmation cluster_Treatment DRI Treatment & Behavioral Testing cluster_Analysis Data Analysis Surgery Stereotaxic Surgery: Unilateral 6-OHDA injection into MFB Recovery Post-operative Recovery (2-3 weeks) Surgery->Recovery Rotation_Test Amphetamine-Induced Rotation Test Recovery->Rotation_Test DRI_Admin Administer DRI or Vehicle Rotation_Test->DRI_Admin Behavioral_Tests Behavioral Assessments: - Rotarod Test - Cylinder Test DRI_Admin->Behavioral_Tests Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Tests->Data_Analysis Histology Post-mortem Histological Analysis (e.g., TH staining) Data_Analysis->Histology

Caption: Experimental workflow for testing DRIs in the 6-OHDA rat model.

Workflow for Evaluating DRIs in the MPTP Mouse Model

This workflow details the experimental process for evaluating a DRI in the MPTP mouse model of Parkinson's disease.

Experimental_Workflow_MPTP cluster_Induction_MPTP Model Induction cluster_Treatment_MPTP DRI Treatment & Behavioral Testing cluster_Analysis_MPTP Data Analysis MPTP_Injection Systemic MPTP Injection Lesion_Development Lesion Development (7 days) MPTP_Injection->Lesion_Development DRI_Admin_MPTP Administer DRI or Vehicle Lesion_Development->DRI_Admin_MPTP Behavioral_Tests_MPTP Behavioral Assessments: - Rotarod Test - Open Field Test DRI_Admin_MPTP->Behavioral_Tests_MPTP Data_Analysis_MPTP Statistical Analysis of Behavioral Data Behavioral_Tests_MPTP->Data_Analysis_MPTP Neurochemistry Post-mortem Neurochemical Analysis (e.g., HPLC for dopamine levels) Data_Analysis_MPTP->Neurochemistry

Caption: Experimental workflow for testing DRIs in the MPTP mouse model.

References

Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, found in a wide range of clinically approved drugs targeting various diseases, including cancer and CNS disorders.[1][2][3] Piperidine and its derivatives are crucial building blocks in the synthesis of medicinal agents due to their ability to modulate physicochemical properties like lipophilicity and metabolic stability, enhancing the druggability of compounds.[3][4] High-Throughput Screening (HTS) provides an efficient platform for rapidly evaluating large libraries of piperidine-based compounds to identify "hits" that modulate a specific biological target or pathway.[5]

This document provides detailed application notes and protocols for conducting HTS campaigns with piperidine-based compound libraries, focusing on a common application: the identification of inhibitors for cancer-related signaling pathways.

Core Concepts in HTS for Piperidine Scaffolds

HTS campaigns are multi-step processes designed to move from a large, diverse collection of compounds to a small number of validated hits.[5][6] The process involves primary screening to identify active compounds, followed by secondary and orthogonal assays to confirm activity and eliminate false positives.[6][7] Both biochemical and cell-based assays are widely used.[8][9]

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[10][11] They are excellent for identifying direct binders but may not reflect the complexity of a cellular environment.[9]

  • Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process or signaling pathway, offering greater biological relevance.[12][13][14] They are used to measure responses like cell viability, toxicity, and the activation or inhibition of specific signaling pathways.[12][13]

The general workflow for an HTS campaign is outlined below.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Generation A Piperidine Compound Library (e.g., 100,000 compounds) B Assay Development & Miniaturization (384-well) A->B Select & Validate Assay C Primary HTS (Single Concentration) B->C Automated Screening D Hit Identification (Primary Hits) C->D Data Analysis E Hit Confirmation (Re-test from fresh stock) D->E Prioritize F Dose-Response Analysis (IC50 Determination) E->F G Orthogonal & Counter-Screens (Eliminate False Positives) F->G Confirm Mechanism H Preliminary SAR Analysis G->H Structure-Activity I Validated Hits for Lead Optimization H->I

Caption: A generalized workflow for a high-throughput screening campaign.

Featured Application: Targeting the PI3K/Akt Signaling Pathway in Cancer

Many piperidine-containing compounds have demonstrated anticancer properties by modulating key signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[15][16][17] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

The diagram below illustrates a simplified PI3K/Akt signaling cascade, a common target for piperidine-based drug discovery.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAkt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Piperidine Piperidine-Based Inhibitor Piperidine->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by piperidine inhibitors.

Experimental Protocols

Here we provide detailed protocols for a primary cell-based HTS assay and a secondary dose-response assay to identify piperidine-based inhibitors of the PI3K/Akt pathway.

Protocol 1: Primary HTS Using a Luciferase Reporter Gene Assay

This cell-based assay uses a cell line engineered to express luciferase under the control of a promoter responsive to a downstream effector of the Akt pathway (e.g., NF-κB).[12] Inhibition of the pathway leads to a decrease in luciferase expression and a reduced luminescent signal.

Materials:

  • Stable cell line (e.g., HEK293) expressing the NF-κB luciferase reporter construct.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • Piperidine compound library, pre-diluted in DMSO.

  • Positive control (known PI3K inhibitor, e.g., Wortmannin).

  • Negative control (0.1% DMSO).

  • Assay plates: 384-well, white, solid-bottom.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

  • Automated liquid handling system.[5]

Procedure:

  • Cell Seeding: Using an automated dispenser, seed 5,000 cells in 40 µL of culture medium into each well of a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cell adherence.

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer 50 nL of each piperidine compound from the library plate to the assay plate. The final concentration should be 10 µM in 0.1% DMSO.

    • Add positive and negative controls to designated wells on each plate.

  • Stimulation: Add 10 µL of a stimulant (e.g., TNF-α) to all wells to activate the signaling pathway, except for unstimulated control wells.

  • Incubation: Incubate the assay plates for 6-8 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plates and luciferase reagent to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.

    • Read luminescence on a plate reader.

Data Analysis & Hit Criteria:

  • Normalize the data against controls on each plate. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • A "hit" is defined as a compound exhibiting ≥50% inhibition.

  • The Z'-factor, a measure of assay quality, should be consistently >0.5.[18]

Protocol 2: Secondary Assay - Dose-Response and IC50 Determination

This protocol confirms the activity of primary hits and determines their potency (IC50 value).

Materials:

  • Same cell line, medium, and reagents as Protocol 1.

  • Confirmed "hit" compounds from the primary screen.

  • 96- or 384-well assay plates.

  • Multichannel pipette or automated liquid handler.

Procedure:

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution series for each hit compound, starting at a maximum concentration of 50 µM.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Addition: Add the serial dilutions of each compound, as well as positive and negative controls, to the assay plate.

  • Stimulation & Incubation: Follow steps 4 and 5 from Protocol 1.

  • Signal Detection: Follow step 6 from Protocol 1.

  • Data Analysis:

    • Calculate percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation

Quantitative data from HTS should be summarized in clear, structured tables for easy comparison and prioritization of hits.

Table 1: Representative Data from Primary HTS at 10 µM

Compound ID% InhibitionPlate No.Well IDHit (≥50%)
P-001238.21A01No
P-0012465.71A02Yes
P-0012592.11A03Yes
P-0012645.31A04No
P-0012778.41A05Yes

Table 2: Secondary Screening Results for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
P-001242.11.10.992
P-001250.40.90.998
P-001275.81.30.985
Wortmannin (Control)0.051.00.999

Conclusion

The combination of a robust HTS workflow, biologically relevant assays, and systematic data analysis is crucial for the successful identification of novel piperidine-based drug candidates.[19][20] The protocols and data presentation formats outlined here provide a framework for researchers to efficiently screen large compound libraries and advance promising hits toward lead optimization.[7] Subsequent steps should always include orthogonal assays to rule out assay artifacts and preliminary structure-activity relationship (SAR) analysis to guide the next phase of drug discovery.[6][18]

References

Application Notes and Protocols for Radioligand Binding Assays of the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1][2][3] Dysregulation of DAT function is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[1][4] Consequently, DAT is a key target for therapeutic drug development. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with DAT, enabling the determination of binding affinity (Kd), the density of binding sites (Bmax), and the inhibitory potency (Ki) of test compounds.[5][6] These assays are essential for screening and characterizing potential therapeutic agents that target the dopamine transporter.

This document provides detailed protocols for performing radioligand binding assays for DAT using well-characterized radioligands such as [³H]WIN 35,428 and [³H]GBR 12935.

Signaling Pathways and Experimental Workflow

The dopamine transporter plays a central role in regulating dopamine signaling. Its activity is modulated by various intracellular signaling cascades, including those involving protein kinase C (PKC).

DAT_Signaling_and_Workflow cluster_signaling DAT Regulation cluster_workflow Radioligand Binding Assay Workflow PKC Protein Kinase C (PKC) DAT_surface Surface DAT PKC->DAT_surface Phosphorylation DAT_internalized Internalized DAT DAT_surface->DAT_internalized Internalization Dopamine_Uptake Dopamine Reuptake DAT_surface->Dopamine_Uptake step1 1. Membrane Preparation step2 2. Incubation with Radioligand step1->step2 step3 3. Separation of Bound/Free Ligand step2->step3 step4 4. Quantification of Radioactivity step3->step4 step5 5. Data Analysis (Kd, Bmax, Ki) step4->step5

Caption: Overview of DAT regulation by PKC and the experimental workflow for radioligand binding assays.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used radioligands and inhibitors in DAT binding assays.

Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of DAT Radioligands

RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein or pmol/mg tissue)Reference
[³H]WIN 35,428Rat Striatum16-[7]
[³H]WIN 35,428Human Striatum11 ± 4-[8]
[³H]GBR 12935Rat Striatal Membranes5.5760 pmol/mg tissue[9][10]
[³H]BTCPRecombinant Human DAT4.5-[6]

Table 2: Inhibitory Constants (Ki) of Common DAT Inhibitors

InhibitorRadioligandKi (nM)Reference
GBR 12909[³H]BTCP5[6]
Nomifensine[³H]BTCP15[6]
BTCP[³H]BTCP7.1[6]
Dopamine[³H]BTCP10000 (IC50)[6]
Cocaine[³H]WIN 35,428-[7]
Mazindol[³H]WIN 35,428-[7]

Experimental Protocols

Membrane Preparation from Rat Striatum

This protocol describes the preparation of crude synaptic membranes from rat striatum, a brain region with high DAT expression.

Materials and Reagents:

  • Fresh or frozen rat striata

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge and tubes

  • Glass-Teflon homogenizer

Procedure:

  • Dissect and weigh the rat striata.

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in a known volume of Assay Buffer (see below) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.

Materials and Reagents:

  • DAT-containing membrane preparation

  • Radioligand (e.g., [³H]WIN 35,428)

  • Unlabeled ligand for non-specific binding determination (e.g., cocaine or GBR 12909)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well filter plates with GF/B or GF/C filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.1 to 20 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

  • For non-specific binding, set up triplicate wells for each radioligand concentration containing a high concentration of an unlabeled DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909).

  • Add the membrane preparation (typically 50-100 µg of protein per well) to all wells.

  • Initiate the binding reaction by adding the radioligand dilutions to the respective wells.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter mat and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for DAT by measuring its ability to compete with a fixed concentration of a radioligand.

Materials and Reagents:

  • Same as for the Saturation Binding Assay, plus the unlabeled test compounds.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Include triplicate wells for total binding (no test compound) and non-specific binding (a high concentration of a known DAT inhibitor).

  • Add the membrane preparation to all wells.

  • Add a fixed concentration of the radioligand to all wells. This concentration is typically at or below the Kd value of the radioligand to ensure sensitive competition.

  • Add the serial dilutions of the test compound to the appropriate wells.

  • Incubate, filter, wash, and count the radioactivity as described in the Saturation Binding Assay protocol.

Data Analysis

The raw data (counts per minute, CPM) from the scintillation counter are used to calculate specific binding.

Specific Binding = Total Binding - Non-specific Binding

For saturation binding assays , the specific binding data is plotted against the concentration of the radioligand. The Kd and Bmax values are determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis software (e.g., GraphPad Prism).

For competition binding assays , the percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for DAT.

Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum) Incubation Incubation of Membranes with Radioligand +/- Competitor Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, Radioligand, Competitors) Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Radioactivity Filtration->Counting Calculate_SB Calculate Specific Binding (Total - Non-specific) Counting->Calculate_SB Saturation_Analysis Saturation Assay: Determine Kd and Bmax Calculate_SB->Saturation_Analysis Competition_Analysis Competition Assay: Determine IC50 and Ki Calculate_SB->Competition_Analysis

Caption: Detailed workflow of a radioligand binding assay for the dopamine transporter.

References

Application Notes and Protocols: Electrophysiological Effects of 2-Benzhydrylpiperidine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct electrophysiological data for 2-Benzhydrylpiperidine hydrochloride is limited in publicly available literature. The following application notes and protocols are based on the well-characterized electrophysiological effects of a close structural analog, GBR 12909 , a piperazine derivative containing a benzhydryl moiety. GBR 12909 is a potent dopamine reuptake inhibitor that also exhibits significant effects on voltage-gated sodium channels. These notes are intended to provide a representative framework for studying the electrophysiological properties of this class of compounds.

Introduction

This compound and its analogs, such as GBR 12909, are of interest to researchers in neuroscience and drug development due to their psychoactive properties. Understanding their effects on neuronal excitability is crucial for elucidating their mechanism of action and potential therapeutic applications. A key aspect of this is characterizing their interaction with voltage-gated ion channels, which are fundamental to neuronal signaling.

This document provides a summary of the known electrophysiological effects of the benzhydrylpiperidine analog GBR 12909, with a focus on its inhibitory action on sodium channels. Detailed protocols for investigating these effects using patch-clamp electrophysiology are also presented.

Summary of Electrophysiological Effects

The primary documented electrophysiological effect of the benzhydrylpiperidine analog GBR 12909, beyond its interaction with the dopamine transporter, is the inhibition of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels in neurons.[1] This inhibition is dose-dependent and influenced by the firing state of the neuron, suggesting a potential use-dependent or state-dependent blocking mechanism.

Quantitative Data: Inhibition of Sodium Currents by GBR 12909

The following table summarizes the inhibitory concentrations (IC50) of GBR 12909 on TTX-sensitive sodium currents in cultured hippocampal neurons, as determined by whole-cell patch-clamp experiments.[1]

Experimental ConditionIC50 (µM)Cell TypeReference
Inhibition of Na+ currents evoked by trains of depolarizing pulses6.3Cultured Hippocampal Neurons[1]
Inhibition of Na+ currents evoked by a single depolarizing pulse17-35Cultured Hippocampal Neurons[1]

This data indicates that the inhibitory effect of GBR 12909 is more potent when neurons are firing repetitively, a characteristic of many ion channel blockers that preferentially bind to the open or inactivated state of the channel.

Experimental Protocols

The following protocols describe the methodology for investigating the effects of this compound or its analogs on voltage-gated sodium channels in a neuronal cell line or primary neuron culture using the whole-cell patch-clamp technique.

Cell Culture

Primary hippocampal neurons are an excellent model for these studies.

  • Cell Source: Embryonic (E18) rat hippocampi.

  • Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Plating: Plate dissociated neurons on poly-D-lysine-coated glass coverslips at a density of 50,000 cells/cm².

  • Incubation: Maintain cultures at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on neurons cultured for 7-14 days.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to isolate and record voltage-gated sodium currents.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents, this solution can be supplemented with 20 mM TEA-Cl (to block K+ channels) and 0.1 mM CdCl₂ (to block Ca2+ channels).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

  • Equipment:

    • Inverted microscope with DIC optics.

    • Patch-clamp amplifier (e.g., Axopatch 200B).

    • Digitizer (e.g., Digidata 1440A).

    • Micromanipulator.

    • Perfusion system for drug application.

  • Procedure:

    • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 50 ms).

    • To test for use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 2 ms at 10 Hz).

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound or its analog.

    • Record the sodium currents in the presence of the compound and after washout.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the electrophysiological effects of a test compound on neuronal sodium channels.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Primary Neuron Culture giga_seal Form Giga-ohm Seal cell_culture->giga_seal solution_prep Prepare Internal & External Solutions solution_prep->giga_seal pipette_pull Pull Patch Pipettes pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Na+ Currents whole_cell->baseline_rec drug_app Apply Test Compound baseline_rec->drug_app data_acq Data Acquisition baseline_rec->data_acq drug_rec Record Na+ Currents with Compound drug_app->drug_rec washout Washout drug_rec->washout drug_rec->data_acq washout->data_acq dose_response Generate Dose-Response Curve data_acq->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: Workflow for Patch-Clamp Analysis.

Proposed Signaling Pathway/Mechanism of Action

This diagram illustrates the proposed mechanism of action for GBR 12909, which involves both dopamine reuptake inhibition and sodium channel blockade.

mechanism_of_action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds Na_channel Voltage-Gated Na+ Channel GBR GBR 12909 GBR->DAT Inhibits GBR->Na_channel Blocks

Caption: Dual Mechanism of GBR 12909.

References

Application Notes and Protocols for the Behavioral Pharmacology of Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential behavioral assays used to characterize the pharmacological effects of Novel Psychoactive Substances (NPS). The accompanying detailed protocols and data tables are intended to guide researchers in designing and executing experiments to assess the abuse liability, psychomotor effects, and other central nervous system impacts of these emerging compounds.

Application Note 1: Assessing the Abuse and Dependence Potential of NPS

Understanding the rewarding and reinforcing properties of NPS is critical for evaluating their abuse liability. Several key behavioral paradigms are employed to measure these effects in preclinical models.

  • Intravenous Self-Administration (IVSA): Considered the gold standard for assessing reinforcing efficacy, this model determines if an animal will perform a task (e.g., press a lever) to receive an infusion of a drug.[1][2] Drugs that are abused by humans are typically self-administered by laboratory animals.[1] The rate of acquisition and the breaking point in a progressive-ratio schedule of reinforcement provide quantitative measures of the drug's reinforcing strength.

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding (or aversive) properties of a drug by pairing its administration with a specific environment.[3][4] An animal's preference for the drug-paired environment in a drug-free state indicates the substance has rewarding effects.[3][5] This model is widely used to screen for the abuse potential of various compounds.[5]

  • Drug Discrimination: This assay evaluates the subjective effects of a novel compound by training an animal to recognize the interoceptive cues of a known drug of abuse.[6] The ability of an NPS to substitute for the training drug (e.g., cocaine or MDMA) suggests it produces similar subjective effects and thus may have a similar abuse potential.[7]

Quantitative Data Summary: Abuse Potential of Select NPS

The following table summarizes data from self-administration and conditioned place preference studies for representative NPS from different classes. The effective dose 50 (ED50) is the dose that produces 50% of the maximal effect.[8][9]

NPS ClassCompoundAssaySpeciesED50 / Effective DoseCPP Score (Time Difference in sec)Reference(s)
Synthetic Cathinone MethamphetamineIVSARat0.145 mg/kg/infusionN/A[10]
N-EthylpentyloneDrug Discrimination (vs. Methamphetamine)Rat0.73 mg/kgN/A[11]
Synthetic Cannabinoid Δ⁹-THCCPPRat0.05 mg/kg (produces reward)Significant increase vs. vehicle[12]
JWH-018CPPMouseAversive in naïve; preference post-Δ⁹-THCDose-dependent aversion/preference[13]
Novel Psychedelic 25H-NBOMeCPPMouse0.1 - 0.5 mg/kgSignificant increase vs. vehicle[14]
Novel Opioid HeroinIVSARat0.05 mg/kg/infusionN/A[10]
FentanylIVSARat0.0025 mg/kg/infusionN/A[10]

Application Note 2: Characterizing Psychomotor and Stimulant Effects

Many NPS, particularly synthetic cathinones, produce psychomotor stimulant effects. The open field test is a primary tool for quantifying these behaviors.

  • Open Field Test (Locomotor Activity): This assay measures spontaneous motor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[15][16] For stimulant NPS, this test typically reveals a dose-dependent increase in locomotor activity (distance traveled).[4] At higher doses, this can transition to stereotyped behaviors (repetitive, focused movements), which may result in a U-shaped dose-response curve.[17]

Quantitative Data Summary: Locomotor Effects of Synthetic Cathinones

The table below presents the ED50 values for locomotor stimulation by several synthetic cathinones in mice.

CompoundED50 (mg/kg, IP)Peak Effect (% of Vehicle Control)Reference(s)
Pentedrone4.70196%[18]
3-FMC2.14N/A[18]
Pentylone11.54207%[18]
4-MEC21.09190%[18]
Dibutylone11.18N/A[11]
Dimethylone4.9N/A[11]

Application Note 3: Investigating Anxiogenic/Anxiolytic and Psychosis-Like Effects

NPS can induce a range of other behavioral effects, including changes in anxiety and sensory processing.

  • Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents.[19] The maze consists of two open and two enclosed arms. A decrease in the time spent or entries made into the open arms is indicative of an anxiogenic (anxiety-producing) effect.[20]

  • Prepulse Inhibition (PPI) of Startle: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[14] Deficits in PPI are observed in psychiatric disorders like schizophrenia.[14] Some hallucinogenic and dissociative NPS disrupt PPI, suggesting they may induce psychosis-like effects.

Experimental Protocols

Protocol 1: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of an NPS.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.[5][21]

Procedure:

  • Phase 1: Habituation & Pre-Test (Day 1-2):

    • Allow the animal (rat or mouse) to freely explore all three chambers for 15-20 minutes.[21]

    • Record the time spent in each chamber to establish baseline preference. A biased design uses the initially non-preferred chamber for drug pairing, while an unbiased design assigns chambers randomly.[4]

  • Phase 2: Conditioning (Days 3-8):

    • This phase consists of alternating daily sessions.

    • Drug Conditioning Day: Administer the NPS (e.g., via intraperitoneal injection) and immediately confine the animal to one of the outer chambers for 30-45 minutes.[21]

    • Vehicle Conditioning Day: Administer a vehicle injection (e.g., saline) and confine the animal to the opposite outer chamber for the same duration.[4]

    • The order of drug and vehicle days should be counterbalanced across subjects.

  • Phase 3: Post-Test (Day 9):

    • In a drug-free state, allow the animal to freely explore all three chambers for 15-20 minutes.[4]

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the CPP score as the difference between the time spent in the drug-paired chamber during the post-test and the pre-test.[22]

    • A significant increase in time spent in the drug-paired chamber indicates a place preference (reward), while a significant decrease indicates a place aversion.[4]

Protocol 2: Intravenous Self-Administration (IVSA)

Objective: To determine if an NPS has reinforcing effects.

Apparatus: Standard operant conditioning chambers equipped with two levers or nose-poke holes, a syringe pump for drug infusion, and a swivel system to allow the animal free movement.[4][23]

Procedure:

  • Phase 1: Catheter Implantation Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically a rat).[23] The external part of the catheter is routed subcutaneously to exit on the animal's back.[6]

    • Allow a recovery period of at least 5-7 days post-surgery.[24] Maintain catheter patency with daily flushes of heparinized saline.[6]

  • Phase 2: Acquisition Training:

    • Place the animal in the operant chamber and connect the catheter to the infusion pump via a tether and swivel system.[4]

    • Train the animal to press the "active" lever to receive an infusion of the NPS. Each infusion is typically paired with a cue (e.g., a light or tone).[23] Responses on the "inactive" lever have no consequence.

    • Sessions are typically 1-2 hours daily. Training continues until the animal shows stable responding and discrimination between the active and inactive levers.

  • Phase 3: Dose-Response Determination:

    • Once responding is stable, test different unit doses of the NPS to determine the dose-response function. This often results in an inverted U-shaped curve.

  • Phase 4: Progressive-Ratio (PR) Schedule:

    • To measure the motivation to obtain the drug, a PR schedule can be implemented where the number of lever presses required for each subsequent infusion increases progressively.

    • The "breaking point" is the highest number of responses an animal will make for a single infusion and serves as a measure of the drug's reinforcing strength.

  • Data Analysis:

    • Key dependent variables include the number of infusions earned, active vs. inactive lever presses, and the breaking point on the PR schedule.

    • A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.[25]

Protocol 3: Open Field Locomotor Activity

Objective: To measure spontaneous psychomotor activity and exploratory behavior.

Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape.[7] The arena is typically equipped with infrared beams or a video tracking system to automatically record movement.[7]

Procedure:

  • Habituation: Bring the animals to the testing room at least 30-60 minutes before the test to acclimate.[7]

  • Testing:

    • Administer the NPS or vehicle at a predetermined time before the test.

    • Gently place the animal in the center of the open field arena.[16]

    • Record activity for a set period, typically ranging from 15 to 60 minutes.

    • Clean the arena thoroughly with 70% ethanol between animals to remove olfactory cues.[7]

  • Data Analysis:

    • Horizontal Activity: Total distance traveled (cm), movement velocity (cm/s).

    • Vertical Activity: Number of rearing events.

    • Exploratory/Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis).[16]

    • Data is typically binned into time intervals (e.g., 5 minutes) to analyze the time course of the drug's effect.

Visualizations: Pathways and Workflows

G cluster_cpp Conditioned Place Preference (CPP) Workflow P1 Phase 1: Pre-Test (Baseline Preference) P2 Phase 2: Conditioning (Drug/Vehicle Pairing) P1->P2 Establish baseline P3 Phase 3: Post-Test (Drug-Free Choice) P2->P3 Form association P4 Data Analysis (Calculate Preference Score) P3->P4 Measure preference

Caption: Workflow diagram for the Conditioned Place Preference experiment.

G cluster_stimulant Synthetic Cathinone Mechanism of Action NPS Synthetic Cathinone (e.g., MDPV, Mephedrone) DAT Dopamine Transporter (DAT) NPS->DAT Blocks or Reverses Synapse ↑ Synaptic Dopamine DAT->Synapse Prevents DA Reuptake Reward Reinforcement & Psychostimulation Synapse->Reward

Caption: Simplified signaling for stimulant NPS at the dopamine transporter.

G cluster_psychedelic Psychedelic NPS Signaling Pathway NPS Psychedelic NPS (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor NPS->Receptor Agonist Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Effects Downstream Signaling (↑ IP3, DAG, Ca2+) PLC->Effects Hallucinations Psychedelic Effects Effects->Hallucinations

Caption: Key signaling cascade for 5-HT2A receptor agonist psychedelics.[26][27]

G cluster_dissociative Dissociative NPS Signaling Pathway NPS Dissociative NPS (e.g., Ketamine, PCP) Receptor NMDA Receptor NPS->Receptor Non-competitive Antagonist Disinhibition GABA Interneuron Disinhibition NPS->Disinhibition Preferentially Blocks NMDAR on Interneurons Glutamate Glutamate Signaling Receptor->Glutamate Blocks GlutamateSurge ↑ Presynaptic Glutamate Release Disinhibition->GlutamateSurge Effects Dissociative Anesthesia & Psychotomimetic Effects GlutamateSurge->Effects

Caption: Mechanism of action for NMDA receptor antagonist dissociative NPS.[18][26]

References

Application Notes and Protocols: 2-Benzhydrylpiperidine HCl in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) suggests its potential as a valuable research tool in the study of neurodegenerative diseases where dopaminergic and noradrenergic systems are compromised, most notably Parkinson's disease. By blocking the reuptake of these crucial neurotransmitters, 2-Benzhydrylpiperidine HCl can effectively increase their synaptic availability and enhance neurotransmission. These application notes provide an overview of its potential applications, relevant protocols for in vitro and in vivo studies, and the underlying signaling pathways.

Mechanism of Action

2-Benzhydrylpiperidine HCl primarily functions by inhibiting the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[4] This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby amplifying and prolonging their signaling. In the context of Parkinson's disease, where there is a progressive loss of dopamine-producing neurons in the substantia nigra, the enhancement of remaining dopaminergic neurotransmission can be a key therapeutic strategy. Research indicates that 2-Benzhydrylpiperidine is more potent than cocaine in both increasing evoked dopamine efflux and slowing its reuptake in the nucleus accumbens.[5][6]

Data Presentation: Quantitative Data Summary

The following table summarizes the in vitro activity of 2-Benzhydrylpiperidine (Desoxypipradrol) at monoamine transporters.

TransporterIC50 (µM)Reference
Dopamine Transporter (DAT)0.07[4]
Norepinephrine Transporter (NET)0.14[4]
Serotonin Transporter (SERT)>10[4]

Mandatory Visualizations

Mechanism of Dopamine Reuptake Inhibition by 2-Benzhydrylpiperidine HCl cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Binding for Reuptake Increased_Dopamine Increased Synaptic Dopamine Benzhydrylpiperidine 2-Benzhydrylpiperidine HCl Benzhydrylpiperidine->DAT Inhibition Dopamine_Receptor Dopamine Receptors Increased_Dopamine->Dopamine_Receptor Enhanced Binding Signal_Transduction Signal Transduction Cascade Dopamine_Receptor->Signal_Transduction Activation

Caption: Dopamine Reuptake Inhibition by 2-Benzhydrylpiperidine HCl.

Experimental Workflow: MPTP Mouse Model of Parkinson's Disease start Start: Acclimatize Mice group_assignment Randomly Assign Mice to Groups (Vehicle, MPTP, MPTP + 2-Benzhydrylpiperidine HCl) start->group_assignment drug_administration Administer 2-Benzhydrylpiperidine HCl or Vehicle group_assignment->drug_administration mptp_injection Induce Parkinsonism with MPTP Injections drug_administration->mptp_injection behavioral_testing Behavioral Assessments (e.g., Rotarod, Pole Test) mptp_injection->behavioral_testing tissue_collection Euthanize and Collect Brain Tissue behavioral_testing->tissue_collection biochemical_analysis Biochemical Analysis (e.g., HPLC for Dopamine Levels, Western Blot for TH) tissue_collection->biochemical_analysis histological_analysis Histological Analysis (e.g., Immunohistochemistry for TH-positive neurons) tissue_collection->histological_analysis end End: Data Analysis biochemical_analysis->end histological_analysis->end

Caption: Workflow for the MPTP Mouse Model of Parkinson's Disease.

Experimental Workflow: Scopolamine-Induced Memory Impairment Model start Start: Acclimatize Rodents group_assignment Randomly Assign to Groups (Vehicle, Scopolamine, Scopolamine + 2-Benzhydrylpiperidine HCl) start->group_assignment drug_administration Administer 2-Benzhydrylpiperidine HCl or Vehicle group_assignment->drug_administration scopolamine_injection Induce Amnesia with Scopolamine Injection drug_administration->scopolamine_injection memory_testing Cognitive and Memory Tests (e.g., Morris Water Maze, Y-Maze) scopolamine_injection->memory_testing tissue_collection Euthanize and Collect Brain Tissue memory_testing->tissue_collection neurochemical_analysis Neurochemical Analysis (e.g., Acetylcholinesterase activity, Neurotransmitter levels) tissue_collection->neurochemical_analysis end End: Data Analysis neurochemical_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: 2-Benzhydrylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzhydrylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Desoxypipradrol or 2-DPMP, is a psychostimulatory compound. It is structurally related to methylphenidate and pipradrol. Its primary mechanism of action is the inhibition of monoamine transporters, which prevents the reuptake of dopamine and norepinephrine. This compound is intended for research and forensic applications.[1]

Q2: What are the known solvents for this compound?

A2: Based on available data, this compound is soluble in a variety of organic solvents and a buffered aqueous solution. For specific concentrations, please refer to the solubility data table below.

Q3: What is the best way to store this compound solutions?

A3: Once a stock solution is prepared, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]

Q4: Can I sonicate or warm the solution to improve solubility?

A4: Yes, to aid in dissolution, it is often helpful to gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility
Dimethylformamide (DMF)30 mg/ml
Dimethyl sulfoxide (DMSO)30 mg/ml
Ethanol20 mg/ml
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/ml
Methanol1 mg/ml

Data sourced from commercially available product information.[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (Formula Weight: 287.8 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: For a 10 mM stock solution in 1 ml of DMSO, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 287.8 g/mol = 2.878 mg

  • Weigh the compound: Carefully weigh out 2.878 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 ml of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If dissolution is slow, you may gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Troubleshooting Guide

Issue: The compound is not dissolving in the chosen solvent.

This troubleshooting guide follows a logical workflow to address solubility issues.

G start Start: Compound Not Dissolving check_solvent Is the correct solvent being used? (Refer to solubility table) start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes change_solvent Consider a different solvent (e.g., DMSO for higher solubility) check_solvent->change_solvent No use_heat Apply gentle heat (37°C) and sonicate check_conc->use_heat No reduce_conc Prepare a more dilute solution check_conc->reduce_conc Yes still_insoluble Still not dissolving? use_heat->still_insoluble still_insoluble->change_solvent Yes success Success: Compound Dissolved still_insoluble->success No change_solvent->success fail Consult technical support if issues persist change_solvent->fail reduce_conc->success

Troubleshooting workflow for dissolution issues.

Issue: The compound precipitates out of aqueous buffer.

Precipitation in aqueous buffers can be a common issue, especially when diluting a stock solution made in an organic solvent.

G start Start: Precipitation in Aqueous Buffer check_organic_conc Is the final concentration of organic solvent (e.g., DMSO) too high? start->check_organic_conc check_ph Is the pH of the buffer appropriate? check_organic_conc->check_ph No reduce_organic Keep organic solvent concentration low (typically <1%) check_organic_conc->reduce_organic Yes check_temp Has the solution been stored at a low temperature? check_ph->check_temp No adjust_ph Adjust buffer pH. Weakly basic compounds are often more soluble at lower pH. check_ph->adjust_ph Yes warm_solution Gently warm the solution before use. check_temp->warm_solution Yes success Success: Stable Solution check_temp->success No reduce_organic->success adjust_ph->success warm_solution->success

Troubleshooting workflow for precipitation in aqueous buffers.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors. Understanding these can help in designing experiments and troubleshooting.

G solubility 2-Benzhydrylpiperidine HCl Solubility ph pH of the Solution solubility->ph Influenced by temperature Temperature solubility->temperature Influenced by solvent Solvent Polarity solubility->solvent Influenced by concentration Concentration solubility->concentration Influenced by

Key factors influencing the solubility of 2-Benzhydrylpiperidine HCl.

References

Technical Support Center: Synthesis of Benzhydryl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of benzhydryl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my Friedel-Crafts reaction for synthesizing a benzhydryl compound giving a low yield, and how can I improve it?

Answer:

Low yields in Friedel-Crafts alkylation or acylation are a common problem and can stem from several factors, including catalyst deactivation, improper reaction conditions, and the nature of the substrates themselves.[1][2]

Troubleshooting Common Causes of Low Yield:

  • Catalyst Quality and Stoichiometry: Lewis acid catalysts like AlCl₃ or FeCl₃ are highly moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that it is handled under an inert atmosphere. The stoichiometry of the catalyst is also crucial; often, more than a catalytic amount is needed, especially in acylations where the catalyst complexes with the carbonyl product.

  • Reagent and Solvent Purity: Water or alcohol impurities in the reagents or solvent can quench the catalyst, halting the reaction.[1] Ensure all glassware is oven-dried and solvents are appropriately purified and dried before use.[3]

  • Reaction Temperature: Temperature control is critical. Some reactions require low temperatures to prevent side reactions and decomposition, while others need heating to proceed.[1] An inconsistent or incorrect temperature can significantly lower the yield.

  • Substrate Reactivity: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CF₃, -COR) are often too unreactive to undergo Friedel-Crafts reactions, resulting in low or no yield.[4] Conversely, highly activated rings can be prone to polyalkylation.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized overheating or poor mass transfer, reducing the overall yield.[2]

Optimization Strategies:

To improve your yield, consider the following adjustments based on a standard Friedel-Crafts alkylation of benzene with benzyl chloride.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Catalyst AlCl₃ (1.1 eq)Use fresh, anhydrous AlCl₃; consider a milder catalyst like ZnCl₂ for highly active substrates.Prevents catalyst deactivation; reduces side reactions.
Solvent Benzene (as reagent)Use a dry, inert solvent like CS₂ or nitrobenzene.Improves reaction control and prevents solvent-related side reactions.
Temperature Room Temperature0 °C to 5 °CMinimizes polyalkylation and other side reactions.[5]
Addition Rate Rapid addition of alkyl halideSlow, dropwise addition of the alkyl halide to the benzene/catalyst mixture.Maintains better temperature control and minimizes local concentration gradients.
FAQ 2: I am observing unexpected isomers in my product from a Friedel-Crafts alkylation. What is causing this and how can it be prevented?

Answer:

The formation of unexpected isomers is a classic problem in Friedel-Crafts alkylation, caused by the rearrangement of the carbocation intermediate.[4] When an alkyl halide is treated with a Lewis acid, it forms a carbocation. If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before alkylating the aromatic ring.[4]

For example, the reaction of benzene with 1-chloropropane might be expected to yield n-propylbenzene. However, the primary carbocation initially formed rapidly rearranges to the more stable secondary carbocation, resulting in isopropylbenzene (cumene) as the major product.[4]

G R 1-Chloropropane + AlCl₃ PC Primary Carbocation (Less Stable) R->PC Forms SC Secondary Carbocation (More Stable) PC->SC 1,2-Hydride Shift (Rearrangement) Benzene1 Benzene PC->Benzene1 Benzene2 Benzene SC->Benzene2 P1 n-Propylbenzene (Minor Product) P2 Isopropylbenzene (Major Product) Benzene1->P1 Alkylation Benzene2->P2 Alkylation

Carbocation rearrangement pathway in Friedel-Crafts alkylation.

Prevention Strategies:

  • Use Friedel-Crafts Acylation: The acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. You can perform an acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired straight-chain alkylbenzene. This two-step process avoids the rearrangement problem entirely.

  • Choose a Different Alkylating Agent: Use an alkylating agent that is less prone to forming a rearranging carbocation. For example, using an alkene with a protic acid (like H₂SO₄) can sometimes offer better control.

FAQ 3: My reaction using a benzhydrol precursor is producing a significant amount of benzhydryl ether. How can I minimize this side reaction?

Answer:

When using benzhydrols (diaryl methanols) as precursors, especially under acidic conditions, the formation of a symmetrical bis(benzhydryl) ether is a common and competitive side reaction.[6] This occurs when the protonated hydroxyl group leaves as water to form a stable benzhydryl carbocation. This carbocation can then be attacked by another molecule of the starting benzhydrol instead of the intended nucleophile.

Key Factors Influencing Ether Formation:

  • Acid Catalyst: Strong acids (Brønsted or Lewis) promote the formation of the carbocation, which is a necessary intermediate for both the desired reaction and ether formation.[6]

  • Concentration: Higher concentrations of the benzhydrol starting material can favor the bimolecular ether formation reaction.

  • Temperature: Elevated temperatures can sometimes favor etherification.[6]

Experimental Protocol to Minimize Ether Formation:

This protocol is adapted from methods designed to suppress side reactions by using additives.

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the benzhydrol (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or toluene).

  • Additives: Introduce an additive that can suppress etherification. For example, using ammonium chloride (NH₄Cl) as an additive (5 mol%) has been shown to promote selective ether formation on challenging substrates by suppressing other side reactions.[6] While this seems counterintuitive, controlling the reaction environment is key. For non-ether products, slowly adding the benzhydrol to a solution containing the catalyst and the other reactant can minimize self-reaction.

  • Catalyst Addition: Cool the solution (e.g., to 0 °C) before slowly adding the acid catalyst (e.g., iron(III) triflate).[6]

  • Reactant Addition: Slowly add the second reactant (e.g., the alcohol for an unsymmetrical ether synthesis or the arene for an alkylation) to the mixture. The slow addition ensures that the concentration of the benzhydrol is kept low at any given time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of starting material and formation of the desired product over the ether byproduct.

  • Workup: Upon completion, quench the reaction by pouring it into a cold, saturated NaHCO₃ solution. Extract the product with an organic solvent, dry with MgSO₄, and purify.

G Start Benzhydrol + Acid (H⁺) Carbocation Benzhydryl Carbocation + H₂O Start->Carbocation Nuc + Nucleophile (e.g., Arene) Carbocation->Nuc Benzhydrol + Benzhydrol Carbocation->Benzhydrol Desired Desired Product Ether Bis(benzhydryl) Ether (Side Product) Nuc->Desired Desired Pathway Benzhydrol->Ether Competing Pathway

Competing reaction pathways for the benzhydryl carbocation.
FAQ 4: Why did my synthesis fail when using a benzhydrol with electron-withdrawing groups?

Answer:

The success of reactions involving benzhydrol precursors often depends on the formation of a benzhydryl carbocation intermediate. The stability of this carbocation is paramount for the reaction to proceed.

Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenyl rings help stabilize the positive charge of the carbocation through resonance or inductive effects. This stabilization lowers the activation energy for its formation, facilitating the reaction.[7][8]

Conversely, electron-withdrawing groups (EWGs) like fluoro (-F) or nitro (-NO₂) destabilize the carbocation intermediate.[7] This destabilization raises the activation energy, making the formation of the carbocation much more difficult and often preventing the reaction from proceeding to completion, resulting in low or no yield of the desired product.[7][8]

Impact of Substituents on Benzhydrol Reactivity:

Benzhydrol DerivativeSubstituent TypeCarbocation StabilityObserved Conversion (to propyl ether)
4,4'-DimethoxybenzhydrolStrong EDGHigh83%[7][8]
4,4'-DimethylbenzhydrolEDGModerate-High100%[7][8]
Benzhydrol (unsubstituted)NeutralModerate23%[7]
4,4'-DifluorobenzhydrolEWGLow0% (No yield)[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Benzhydryl Ethers

This protocol highlights the electronic effects on reactivity.[7]

  • Reagent Preparation: To a microwave vial, add the alcohol (e.g., 1-propanol, 1.00 mmol), the substituted benzhydrol derivative (0.54 mmol), and triethylammonium methanesulfonate (0.25 mL) as a proto-ionic liquid solvent/catalyst.[7]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 10 minutes at 80°C.[7]

  • Cooling and Dilution: Allow the reaction vial to cool to room temperature. Dilute the mixture with 2 mL of diethyl ether.[7]

  • Purification: Separate the product from the ionic liquid by passing the mixture through a silica gel plug using vacuum filtration.[7] The filtrate contains the product.

  • Analysis: Analyze the resulting product mixture using GC-MS and ¹H NMR to determine the conversion and identify the products.[7]

FAQ 5: What are the best practices for purifying crude benzhydryl compounds?

Answer:

The purification of benzhydryl compounds depends on their physical state (solid or liquid) and the nature of the impurities. A multi-step approach is often necessary.[9] Some chloro-substituted benzhydryl compounds are reported to be severe skin irritants and must be handled with extreme care.[10]

General Purification Workflow:

  • Aqueous Workup: After the reaction is complete, it's crucial to perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves quenching the reaction mixture with water or a mild base (e.g., saturated NaHCO₃ solution), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying: The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

At this point, you have a crude product that requires further purification using one of the following techniques:

Purification TechniqueBest For...Description
Recrystallization Solid compounds with thermally stable properties.This is a highly effective method for purifying solids.[9] The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, but poorly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.[9] Common solvents include ethanol, hexanes, or ethyl acetate/hexane mixtures.
Column Chromatography Non-volatile solids or oils; separating mixtures with different polarities.The crude product is loaded onto a column of silica gel or alumina and eluted with a solvent system of appropriate polarity. Components of the mixture travel down the column at different rates and are collected in separate fractions.
Distillation Liquid compounds with different boiling points from impurities.Simple distillation is used if the impurities are non-volatile or have a significantly different boiling point.[11] Vacuum distillation is employed for high-boiling point compounds (>150 °C at atm. pressure) or those that are sensitive to thermal decomposition at higher temperatures.[11]

References

Optimizing Dopamine Transporter (DAT) Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dopamine transporter (DAT) binding assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the dopamine transporter (DAT) and its relevance in research?

The dopamine transporter is a protein found on the surface of presynaptic dopamine neurons that plays a crucial role in regulating dopamine levels in the brain.[1] Its primary function is to reabsorb excess dopamine from the synaptic cleft back into the neuron, a process known as reuptake.[2][3] This action terminates the dopaminergic signal and maintains homeostasis.[3] Because of its central role, DAT is a key target for therapeutic drugs for conditions like depression and Parkinson's disease, as well as for drugs of abuse such as cocaine and amphetamines.[2][4] Assays that measure the binding of ligands to DAT are therefore critical tools in neuroscience research and drug discovery.[5][6]

Q2: What are the main types of in vitro assays used to characterize ligand interactions with DAT?

There are three main types of assays used to functionally characterize ligand-DAT interactions:

  • Kinetic Uptake Assays: These measure the rate of radiolabeled dopamine uptake into cells expressing DAT to determine the maximal velocity (Vmax) and affinity (KM) of the transporter.[7]

  • Dose-Response (Inhibition) Assays: These are used to measure the potency (IC50/Ki values) of test compounds by assessing their ability to inhibit the uptake of a radiolabeled substrate.[7]

  • Efflux Assays: These determine a ligand's ability to act as a substrate by measuring its capacity to induce the reverse transport (efflux) of a pre-loaded radiolabeled substrate out of the cells.[7]

Q3: What is the difference between total, specific, and non-specific binding?

In a radioligand binding assay, these terms define the different components of the measured signal:

  • Total Binding: The total amount of radioligand bound to the sample, including binding to the target receptor and to other components.[8]

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the DAT, such as the filter apparatus, cell membranes, or other proteins.[7][8] It is measured by adding a high concentration of an unlabeled competing ligand that saturates the specific DAT binding sites, leaving only the non-specific component to be measured.[8]

  • Specific Binding: This is the amount of radioligand bound specifically to the DAT. It is calculated by subtracting the non-specific binding from the total binding.[7] Specific binding is expected to be saturable, whereas non-specific binding is typically linear and non-saturable.[7]

Q4: How do I choose an appropriate radioligand for my DAT binding assay?

The choice of radioligand is critical for a successful assay. Key considerations include:

  • High Affinity: The radioligand should have a high affinity (low Kd) for the DAT to ensure strong binding and a good signal-to-noise ratio.

  • High Specificity: It should bind selectively to DAT with minimal binding to other transporters or receptors.[8]

  • Low Non-Specific Binding: The ligand should exhibit low non-specific binding to minimize background noise.

  • High Specific Activity: This allows for the use of low concentrations of the radioligand, which helps to minimize ligand depletion and reduce non-specific binding.[9]

Experimental Workflows & Key Relationships

The following diagrams illustrate the general workflow for a radioligand binding assay and the conceptual relationship between binding components.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells/Membranes incubate Incubate Radioligand with Cells/Membranes +/- Competitor prep_cells->incubate prep_reagents Prepare Buffers & Ligands prep_reagents->incubate separate Separate Bound & Free Ligand (Filtration or Centrifugation) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify calc_binding Calculate Specific Binding quantify->calc_binding determine_params Determine Kd, Bmax, IC50 calc_binding->determine_params

General workflow for a DAT radioligand binding assay.

Binding_Components Total Total Binding Specific Specific Binding (DAT) Total->Specific + NonSpecific Non-Specific Binding (Membrane, Filter, etc.) Total->NonSpecific =

Relationship between binding components in an assay.

Troubleshooting Guide

This section addresses common problems encountered during DAT binding assays in a question-and-answer format.

Problem Area: High Background / Non-Specific Binding

Q: My non-specific binding (NSB) is over 30% of the total binding. What are the common causes and how can I fix this?

A: High NSB can obscure the specific binding signal. Here are several factors to investigate:

  • Radioligand Concentration is Too High: Using a radioligand concentration significantly above its Kd value can increase NSB.

    • Solution: Perform a saturation binding experiment to determine the Kd. For competitive binding assays, use a radioligand concentration at or below its Kd. The recommended range is typically 0.1-10 times the Kd.[10]

  • Insufficient Washing: Failure to adequately wash away unbound radioligand after incubation is a common cause of high background.

    • Solution: Ensure your washing procedure is effective. Use ice-cold wash buffer to reduce dissociation of the specifically bound ligand during the wash steps. Increase the number of washes or the volume of buffer used.[7]

  • High Protein Concentration: Too much membrane protein in the assay can increase the number of non-specific sites available for the radioligand to bind.

    • Solution: Reduce the amount of membrane protein per well. A typical range is 100-500 µg, but this should be optimized for your specific system.[10] Titrate the protein concentration to find a level that provides a good specific signal without excessive NSB.

  • Filter Issues: The radioligand may be binding to the filter paper itself.

    • Solution: Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to block non-specific sites on the filter material.

  • Inadequate Blocking in Buffer: The assay buffer may lack components that reduce NSB.

    • Solution: Include a protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in your assay buffer to block non-specific binding sites on the assay tubes and membranes.[11]

Troubleshooting_NSB start High Non-Specific Binding (>30% of Total) check_radioligand Is Radioligand [C] > Kd? start->check_radioligand reduce_radioligand Action: Reduce Radioligand [C] to be at or below Kd check_radioligand->reduce_radioligand Yes check_protein Is Protein [C] too high? check_radioligand->check_protein No reduce_radioligand->check_protein reduce_protein Action: Titrate and reduce protein concentration check_protein->reduce_protein Yes check_washing Are washing steps adequate? check_protein->check_washing No reduce_protein->check_washing optimize_washing Action: Increase wash volume/number; use ice-cold buffer check_washing->optimize_washing No check_buffer Does buffer contain a blocking agent (e.g., BSA)? check_washing->check_buffer Yes optimize_washing->check_buffer add_blocker Action: Add 0.1% BSA to assay buffer check_buffer->add_blocker No end NSB Optimized check_buffer->end Yes add_blocker->end

Troubleshooting logic for high non-specific binding.

Problem Area: Low Signal / Poor Reproducibility

Q: I am getting a very low specific binding signal or my results are highly variable. What should I check?

A: This can result from issues with reagents, protocol execution, or the biological material itself.

  • Degraded or Inactive Transporter: The DAT in your membrane preparation may be degraded or inactive.

    • Solution: Prepare fresh cell membranes or synaptosomes, ensuring protease inhibitors are included in all buffers during preparation.[1] Store preparations at -80°C and avoid repeated freeze-thaw cycles.

  • Incorrect Assay Conditions: Incubation time, temperature, or buffer pH may not be optimal.

    • Solution: Verify that the pH of your buffer is correct (typically 7.4).[10] Optimize incubation time and temperature; for many DAT radioligands, incubation is performed for 1-2 hours at 4°C or room temperature to reach equilibrium.[2][10]

  • Inconsistent Cell Plating: If using whole cells, variability in cell number per well will lead to inconsistent results.

    • Solution: Ensure a confluent and consistent cell monolayer before starting the assay.[11] Optimal seeding density should be determined for your cell line; for example, 40,000-60,000 cells/well for a 96-well plate is a common starting point.[11]

  • Pipetting Inaccuracy: Small volume errors, especially with concentrated ligands, can cause significant variability.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare serial dilutions carefully and ensure all reagents are mixed thoroughly before adding them to the wells.

  • Plate Edge Effects: Wells on the outer edges of a microplate can be subject to temperature gradients and evaporation, leading to artifacts.

    • Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier.[7]

Quantitative Data Summary

The following tables provide starting parameters for DAT binding assays. These should be optimized for each specific experimental system.

Table 1: Typical Experimental Conditions for DAT Radioligand Binding Assays

ParameterTypical Range/ValueRationale
Incubation Temperature 4°C - 37°CLower temperatures (4°C) reduce enzymatic degradation and transporter internalization but may require longer incubation times to reach equilibrium.[2]
Incubation Time 30 - 120 minutesMust be sufficient to allow the binding reaction to reach equilibrium.[2][12] This should be determined empirically.
Membrane Protein 100 - 500 µ g/well Should be high enough for a detectable signal but low enough to keep total binding below 10% of the total radioligand added to avoid ligand depletion.[10]
Radioligand [C] 0.1x - 10x KdFor saturation assays, a range of concentrations is used. For competition assays, a single concentration, typically at or below the Kd, is used to maximize sensitivity.[10]
Non-specific Blocker 100x - 1000x Ki of radioligandA high concentration of a competing unlabeled ligand is used to saturate all specific sites.[2]

Table 2: Common Components of DAT Assay Buffer (e.g., Tris-HCl)

ComponentTypical ConcentrationPurpose
Tris-HCl 50 mMBuffering agent to maintain pH (typically 7.4).[10]
NaCl 120 - 150 mMNa+ ions are critical for DAT conformational state and ligand binding.[13]
KCl 5 mMComponent of physiological salt solution.
BSA 0.1%Reduces non-specific binding of the radioligand to tube walls and membranes.[11]
Ascorbic Acid 2 mMUsed as an antioxidant to prevent the oxidation of catecholamine ligands like dopamine.[13]

Table 3: Example IC50 Values for Common DAT Inhibitors

CompoundReported IC50 (nM)
Nomifensine 15
GBR 12909 5
BTCP 7.1
Dopamine 10,000

Data sourced from a human DAT binding assay using [3H]BTCP as the radioligand.[2] Values can vary significantly depending on assay conditions.

Detailed Experimental Protocols

Protocol 1: General Radioligand Saturation Binding Assay

This protocol is designed to determine the affinity (Kd) and density (Bmax) of DAT in a given tissue or cell preparation.

  • Preparation:

    • Prepare a dilution series of the radioligand in assay buffer. Typically 8-12 concentrations ranging from 0.1x to 10x the expected Kd.

    • Prepare two sets of tubes for each radioligand concentration: one for Total Binding and one for Non-Specific Binding (NSB).

    • To the NSB tubes, add a saturating concentration of an unlabeled DAT inhibitor (e.g., 10 µM BTCP).[2]

  • Incubation:

    • Add the cell membrane preparation (e.g., 100 µg protein) to all tubes.

    • Add the corresponding concentration of radioligand to each tube.

    • Vortex gently and incubate the reaction at a constant temperature (e.g., 4°C) for a predetermined time (e.g., 120 minutes) to reach equilibrium.[2]

  • Separation:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[7]

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding versus the concentration of radioligand and fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax values.

Protocol 2: General Competitive Binding Assay

This protocol is used to determine the potency (IC50) of a test compound by measuring its ability to displace a specific radioligand.

  • Preparation:

    • Prepare a dilution series of the unlabeled test compound in assay buffer. Typically 10-12 concentrations covering a 4-6 log range centered on the expected IC50.

    • Prepare three sets of tubes: Total Binding (no test compound), Non-Specific Binding (saturating concentration of a standard inhibitor), and tubes for each concentration of the test compound.

  • Incubation:

    • Add assay buffer or the appropriate concentration of test compound to the tubes.

    • Add a fixed concentration of the radioligand (typically at its Kd value) to all tubes.

    • Add the cell membrane preparation to initiate the reaction.

    • Incubate to equilibrium under optimized conditions (time and temperature).

  • Separation and Quantification:

    • Terminate the assay by rapid filtration and wash the filters as described in Protocol 1.

    • Quantify the radioactivity in a scintillation counter.

  • Analysis:

    • Convert the raw counts (CPM) for each test compound concentration into a percentage of specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

Troubleshooting guide for using 2-Benzhydrylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using 2-Benzhydrylpiperidine hydrochloride (also known as Desoxypipradrol or 2-DPMP). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). It primarily functions by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.

Q2: What are the common research applications for this compound?

A2: Given its action as an NDRI, this compound and its analogs are often used in neuroscience research to study the roles of dopamine and norepinephrine in various physiological and pathological processes. This includes research into conditions such as ADHD, narcolepsy, and substance abuse.[1][2][3]

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store the compound at -20°C. Under these conditions, it is reported to be stable for at least five years.[1][4] For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[5]

Q4: Is this compound light-sensitive?

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Compound precipitation in aqueous buffer The free base form of the compound is less soluble in neutral or alkaline aqueous solutions. The hydrochloride salt has better aqueous solubility.Ensure the pH of your aqueous buffer is slightly acidic to maintain the protonated, more soluble form of the compound. If using a physiological buffer (e.g., PBS pH 7.2), ensure the final concentration does not exceed its solubility limit (approximately 10 mg/mL).[1][5][6] Consider using a co-solvent like DMSO or ethanol for initial stock solutions before further dilution in aqueous media.
Inconsistent results in cell-based assays 1. Degradation of the compound in solution. 2. Adsorption of the compound to plasticware. 3. High solvent concentration affecting cell viability.1. Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5] 2. Consider using low-adhesion microplates or glassware for sensitive assays. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. 3. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is at a level that does not affect the cells. Typically, this is below 0.5% for most cell lines.
Difficulty dissolving the compound The compound may have crashed out of solution due to temperature changes or solvent evaporation.To enhance solubility, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[5] Always ensure the cap is tightly sealed to prevent solvent evaporation.
Unexpected pharmacological effects Potential contamination or degradation of the compound.Verify the purity of your compound using analytical methods such as HPLC or LC-MS. Ensure proper storage conditions have been maintained.
Variability in dopamine/norepinephrine uptake inhibition assays 1. Inconsistent cell plating density. 2. Fluctuation in incubation times or temperatures. 3. Issues with radiolabeled substrate.1. Ensure a consistent number of cells are seeded in each well. 2. Precisely control incubation times and maintain a constant temperature (typically 37°C) during the assay. 3. Check the expiration date and specific activity of the radiolabeled dopamine or norepinephrine.

Data Presentation

Physical and Chemical Properties
PropertyValue
Synonyms Desoxypipradrol, 2-DPMP
Molecular Formula C₁₈H₂₁N · HCl
Molecular Weight 287.8 g/mol
Appearance Crystalline solid
Purity ≥98%
Storage Temperature -20°C
Solubility Data
SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol20 mg/mL
Methanol1 mg/mL
PBS (pH 7.2)10 mg/mL

Data sourced from commercial suppliers and may have slight variations.[1][5][6]

Experimental Protocols

General Synthesis Protocol for 2-Benzhydrylpiperidine Analogs

This protocol describes a general method for the synthesis of 2-benzhydrylpiperidine derivatives, which can be adapted for the synthesis of this compound.

  • Step 1: Synthesis of Benzhydryl Chloride. Dissolve benzhydrol in a suitable solvent such as dichloromethane. Add thionyl chloride dropwise to the solution at room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure to obtain benzhydryl chloride.

  • Step 2: N-Alkylation of Piperidine. In a round-bottom flask, dissolve piperidine in a suitable solvent like acetonitrile. Add the benzhydryl chloride synthesized in the previous step. The reaction is typically carried out at reflux for several hours.

  • Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then subjected to an aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography.

  • Step 4: Salt Formation. To obtain the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on dopamine uptake in cells expressing the dopamine transporter.

  • Cell Culture: Culture cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT cells) in appropriate media and conditions.

  • Assay Preparation: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a solution containing a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of dopamine uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release NE Norepinephrine NE_cleft Norepinephrine NE->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds Compound 2-Benzhydrylpiperidine Hydrochloride Compound->DAT Blocks Compound->NET Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for Synthesis and Purity Assessment

Reactants Benzhydrol + Piperidine + Reagents Synthesis Chemical Synthesis (N-Alkylation) Reactants->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Base Pure Free Base Purification->Pure_Base Salt_Formation Salt Formation (with HCl) Pure_Base->Salt_Formation Final_Product 2-Benzhydrylpiperidine Hydrochloride Salt_Formation->Final_Product QC Quality Control Final_Product->QC HPLC HPLC (Purity Check) QC->HPLC MS Mass Spectrometry (Identity Confirmation) QC->MS NMR NMR Spectroscopy (Structure Elucidation) QC->NMR

Caption: Workflow for synthesis and quality control.

Troubleshooting Logic for Compound Precipitation

start Precipitation Observed? check_solvent Is it an aqueous solution? start->check_solvent check_pH Is pH of solution acidic? check_conc Is concentration below solubility limit? check_pH->check_conc Yes adjust_pH Adjust pH to be slightly acidic. check_pH->adjust_pH No lower_conc Lower the final concentration. check_conc->lower_conc No sonicate Gently warm and sonicate to redissolve. check_conc->sonicate Yes check_solvent->check_pH Yes check_solvent->sonicate No adjust_pH->check_conc lower_conc->sonicate use_cosolvent Prepare stock in DMSO/Ethanol and dilute further. use_cosolvent->lower_conc

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Synthesis of 2-Benzhydrylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Benzhydrylpiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Benzhydrylpiperidine?

A1: There are two main synthetic strategies for the preparation of 2-Benzhydrylpiperidine, also known as Desoxypipradrol.

  • Method A: Two-Step Synthesis via 2-Diphenylmethylpyridine. This is a common and versatile approach that involves two distinct stages:

    • Synthesis of the intermediate, 2-Diphenylmethylpyridine: This is typically achieved through the reaction of diphenylacetonitrile with 2-bromopyridine in the presence of a strong base.

    • Hydrogenation of 2-Diphenylmethylpyridine: The pyridine ring of the intermediate is then reduced to a piperidine ring using catalytic hydrogenation.

  • Method B: Direct Catalytic Hydrogenation. This method involves the direct reduction of a commercially available or pre-synthesized 2-diphenylmethylpyridine to 2-Benzhydrylpiperidine.

Q2: What are the critical factors affecting the yield in the synthesis of 2-Benzhydrylpiperidine?

A2: Several factors can significantly impact the overall yield:

  • Purity of starting materials: Impurities in diphenylacetonitrile, 2-bromopyridine, or the 2-diphenylmethylpyridine intermediate can lead to side reactions and lower yields.

  • Reaction conditions for intermediate synthesis: The choice of base, solvent, and temperature is crucial for the efficient formation of 2-diphenylmethylpyridine.

  • Catalyst selection and activity for hydrogenation: The type of catalyst (e.g., Platinum oxide, Palladium on carbon, Rhodium oxide), catalyst loading, and its activity are critical for the complete reduction of the pyridine ring.

  • Hydrogenation conditions: Hydrogen pressure, temperature, and solvent can influence the reaction rate, selectivity, and the formation of byproducts.

  • Product purification: Efficient isolation and purification techniques are necessary to minimize product loss.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts requires careful control of reaction conditions. In the synthesis of the 2-diphenylmethylpyridine intermediate, slow addition of reagents and maintaining the optimal temperature can reduce the formation of over-alkylation or dimerization products. During hydrogenation, selecting the appropriate catalyst and reaction conditions can prevent the formation of partially hydrogenated intermediates or over-reduced products.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-Diphenylmethylpyridine (Intermediate)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete deprotonation of diphenylacetonitrile.Use a stronger base (e.g., sodium amide) and ensure anhydrous reaction conditions.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or GC.
Formation of multiple unidentified spots on TLC Side reactions due to impurities in starting materials or reagents.Purify starting materials before use. Ensure the solvent is anhydrous.
Decomposition of the product or starting materials at high temperatures.Optimize the reaction temperature; consider a lower temperature for a longer duration.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase to ensure the product is in its free base form before extraction with an organic solvent.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Problem 2: Low Yield or Incomplete Reaction during Hydrogenation of 2-Diphenylmethylpyridine
Symptom Possible Cause Suggested Solution
Reaction stalls or proceeds very slowly Catalyst poisoning. The nitrogen atom in the pyridine ring can bind to the catalyst's active sites.Use a higher catalyst loading. Add a small amount of acid (e.g., glacial acetic acid, HCl) to protonate the nitrogen, preventing it from binding to the catalyst.[1]
Inactive or low-quality catalyst.Use a fresh, high-quality catalyst. Consider a different catalyst (e.g., Rhodium oxide has shown good results for functionalized pyridines).[2]
Insufficient hydrogen pressure or poor mixing.Increase the hydrogen pressure and ensure vigorous stirring to maximize gas-liquid-solid contact.
Formation of partially hydrogenated intermediates Insufficient reaction time or low catalyst activity.Increase the reaction time and/or the catalyst loading.
Non-optimal reaction temperature.Optimize the temperature. While higher temperatures can increase the rate, they may also lead to side reactions.
Formation of cis/trans isomers Nature of the hydrogenation process on substituted rings.The diastereomeric ratio can sometimes be influenced by hydrogen pressure. Higher pressures may favor the formation of the cis isomer.[3]
Low recovery of the final product Product loss during workup and purification.After reaction, carefully neutralize the acid used and extract the product thoroughly. Use appropriate purification techniques like column chromatography or crystallization.

Experimental Protocols

Method A: Two-Step Synthesis

Step 1: Synthesis of 2-Diphenylmethylpyridine

  • Reagents and Materials:

    • Diphenylacetonitrile

    • 2-Bromopyridine

    • Sodium amide (NaNH₂)

    • Anhydrous Toluene

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium amide to anhydrous toluene.

    • Heat the mixture and slowly add a solution of diphenylacetonitrile in anhydrous toluene.

    • After the addition is complete, continue heating the reaction mixture to ensure complete deprotonation.

    • Cool the reaction mixture and slowly add 2-bromopyridine.

    • After the addition, heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Step 2: Hydrogenation of 2-Diphenylmethylpyridine

  • Reagents and Materials:

    • 2-Diphenylmethylpyridine

    • Platinum (IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

    • Glacial Acetic Acid or Ethanol

    • Hydrogen gas

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-diphenylmethylpyridine in glacial acetic acid or ethanol.

    • Add the catalyst (PtO₂ or Pd/C) to the solution.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-80 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.

    • Monitor the reaction by observing the drop in hydrogen pressure.

    • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to precipitate the product.

    • Extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Purify by crystallization or column chromatography.

Method B: Direct Catalytic Hydrogenation of 2-Diphenylmethylpyridine

This method follows the same procedure as Step 2 of Method A, starting with commercially available or previously synthesized 2-diphenylmethylpyridine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of 2-Benzhydrylpiperidine. Please note that yields are highly dependent on the specific reaction scale and conditions.

Table 1: Synthesis of 2-Diphenylmethylpyridine Intermediate

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diphenylacetonitrile, 2-BromopyridineNaNH₂TolueneReflux2-4Moderate to GoodGeneral Procedure

Table 2: Hydrogenation of 2-Diphenylmethylpyridine

CatalystSolventH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO₂Glacial Acetic Acid40-8040-8012-24Good to Excellent[3]
10% Pd/CEthanol30-8060-8012-24Good[3]
Rh₂O₃Trifluoroethanol (TFE)5-104016High[2]

Visualizing the Workflow

To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key steps and decision points.

Synthesis_Workflow cluster_0 Method A: Two-Step Synthesis cluster_1 Method B: Direct Hydrogenation A_Start Start: Diphenylacetonitrile + 2-Bromopyridine A_Step1 Step 1: Intermediate Synthesis (2-Diphenylmethylpyridine) A_Start->A_Step1 A_Intermediate Intermediate: 2-Diphenylmethylpyridine A_Step1->A_Intermediate A_Step2 Step 2: Hydrogenation A_Intermediate->A_Step2 A_Product Final Product: 2-Benzhydrylpiperidine A_Step2->A_Product B_Start Start: 2-Diphenylmethylpyridine B_Step1 Hydrogenation B_Start->B_Step1 B_Product Final Product: 2-Benzhydrylpiperidine B_Step1->B_Product

Caption: Overview of the two primary synthetic routes to 2-Benzhydrylpiperidine.

Troubleshooting_Hydrogenation Start Low Yield in Hydrogenation Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Catalyst_Poisoning Catalyst Poisoning? Start->Catalyst_Poisoning Impure_Product Impure Product? Start->Impure_Product Increase_Time_Pressure Increase Reaction Time/ H₂ Pressure Incomplete_Reaction->Increase_Time_Pressure Yes Add_Acid Add Acid (e.g., Acetic Acid) Catalyst_Poisoning->Add_Acid Yes Change_Catalyst Use Fresh/Different Catalyst Catalyst_Poisoning->Change_Catalyst If acid doesn't help Purify_Intermediate Purify Intermediate Impure_Product->Purify_Intermediate Yes, starting material issue Optimize_Purification Optimize Purification (Crystallization/Chromatography) Impure_Product->Optimize_Purification Yes, final product issue

Caption: Decision tree for troubleshooting low yield in the hydrogenation step.

References

Technical Support Center: Overcoming Solubility Challenges of Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.

Frequently Asked questions (FAQs)

Q1: My compound is poorly soluble in aqueous solutions. What are the first steps I should take?

A1: Initially, it's crucial to characterize the nature of your compound. Is it an acid, a base, or neutral? A simple pH-solubility profile can be highly informative. For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[1][2] For neutral compounds, or if pH adjustment is not sufficient, consider using co-solvents. Small percentages of organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can often enhance solubility by reducing the polarity of the aqueous medium.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO). It's a high-throughput screening method often used in early drug discovery to quickly assess if a compound will precipitate in an aqueous assay buffer.[4]

  • Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) until a saturated solution is formed. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is critical for later stages of drug development and formulation.[4]

For initial screening and troubleshooting in-vitro assays, kinetic solubility is often sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.

Q3: When should I consider more advanced solubility enhancement techniques?

A3: If simple methods like pH adjustment and the use of co-solvents do not provide the desired solubility, or if the required concentration of co-solvent is incompatible with your experimental system, it is time to explore more advanced techniques. These include:

  • Particle Size Reduction (Micronization and Nanosuspension): Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution.[7][8][9]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[9][10][11][12][13]

The choice of technique depends on the physicochemical properties of your compound, the desired concentration, and the requirements of your experimental model.[3]

Troubleshooting Guides

Issue: My compound precipitates when I add it to my aqueous buffer.

This is a common issue, often related to the compound's low kinetic solubility.

Troubleshooting Workflow:

start Compound Precipitates in Aqueous Buffer check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce DMSO concentration to <1% or match vehicle controls. check_dmso->reduce_dmso Yes check_concentration Is the compound concentration too high? check_dmso->check_concentration No success Solubility Issue Resolved reduce_dmso->success lower_concentration Lower the final compound concentration. check_concentration->lower_concentration Yes check_ph Is the compound ionizable? check_concentration->check_ph No lower_concentration->success adjust_ph Adjust buffer pH away from the compound's pI. check_ph->adjust_ph Yes use_cosolvent Try adding a co-solvent (e.g., PEG 400, ethanol). check_ph->use_cosolvent No adjust_ph->success advanced_methods Consider advanced techniques (solid dispersion, cyclodextrins). use_cosolvent->advanced_methods If still problematic use_cosolvent->success advanced_methods->success

Caption: Troubleshooting workflow for compound precipitation.

Issue: My compound is a weak acid or base and has poor solubility at neutral pH.

For ionizable compounds, solubility is highly dependent on the pH of the medium.

Troubleshooting Steps:

  • Determine the pKa of your compound. This will help you understand the pH range in which your compound is ionized (more soluble) or neutral (less soluble).

  • Adjust the pH of your buffer.

    • For a weakly acidic compound, increasing the pH above its pKa will deprotonate the molecule, making it more soluble.

    • For a weakly basic compound, decreasing the pH below its pKa will protonate the molecule, increasing its solubility.

  • Use a buffer with sufficient buffering capacity to maintain the desired pH after the addition of your compound.

  • Be mindful of potential precipitation upon injection into a system with a different pH. For example, a weakly basic drug dissolved in an acidic vehicle may precipitate when administered intravenously into the bloodstream, which has a pH of ~7.4.[1]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following tables provide a summary of the reported increases in solubility for various drugs using different enhancement techniques.

Table 1: Fold Increase in Solubility with Cyclodextrin Complexation

DrugCyclodextrin TypeFold Increase in SolubilityReference
Carbamazepineβ-cyclodextrin~22[13]
ItraconazoleHydroxypropyl-β-cyclodextrin~4900[11]
Gliclazideβ-cyclodextrin70[4]
Piroxicamβ-cyclodextrin600[4]
Rofecoxibβ-cyclodextrin89[4]
Icariinβ-cyclodextrin36[4]
Naringinβ-cyclodextrin15[4]

Table 2: Fold Increase in Solubility with Solid Dispersion

DrugCarrierFold Increase in SolubilityReference
NifedipinePolyvinylpyrrolidone (PVP) K-30~5.5[7]
GriseofulvinPolyethylene glycol (PEG) 6000~3[7]
ItraconazoleHydroxypropyl methylcellulose (HPMC)~20[9]
DocetaxelEmulsified Solid Dispersion34.2[14]
OlanzapineOptimized Solid Dispersion~15 (dissolution rate)[15]

Table 3: Effect of pH on the Solubility of Weakly Acidic and Basic Drugs

DrugDrug TypepHSolubility (µg/mL)Reference
IbuprofenWeakly Acidic1.221[16]
7.4230[16]
CarvedilolWeakly Basic1.22591.4[1]
7.85.8[1]
TelmisartanWeakly Basic1.2466[8]
7.0< 1[8]
10.0491[8]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be visible.

    • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • After incubation, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution:

    • Dissolve both the poorly soluble drug and the hydrophilic carrier (e.g., PVP, PEG) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). The ratio of drug to carrier should be optimized based on preliminary studies.

  • Solvent Evaporation:

    • Evaporate the solvent from the solution using a rotary evaporator. This will result in the formation of a thin film of the solid dispersion on the wall of the flask.

  • Drying and Pulverization:

    • Further dry the solid film under vacuum to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization:

    • Characterize the prepared solid dispersion to confirm the amorphous state of the drug using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Evaluate the enhancement in dissolution rate by performing dissolution studies.

Protocol 3: Particle Size Reduction by Sonication
  • Preparation of Suspension:

    • Suspend a known amount of the research chemical in a suitable solvent (e.g., water with a small amount of surfactant to aid wetting).

  • Sonication:

    • Immerse the tip of a probe sonicator into the suspension.

    • Apply ultrasonic energy in pulses to avoid overheating the sample. A typical setting might be 20 kHz for several minutes. The optimal sonication time and power should be determined empirically for each compound.

    • Keep the sample in an ice bath during sonication to dissipate heat.

  • Particle Size Analysis:

    • Measure the particle size distribution of the resulting nanosuspension using a technique like Dynamic Light Scattering (DLS).

    • Repeat the sonication and analysis until the desired particle size is achieved.

Visualizations

start Poorly Soluble Compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes use_cosolvent Use of Co-solvents check_ionizable->use_cosolvent No check_solubility_ph Is solubility sufficient? ph_adjustment->check_solubility_ph check_solubility_ph->use_cosolvent No end Solubility Enhanced check_solubility_ph->end Yes check_solubility_cosolvent Is solubility sufficient? use_cosolvent->check_solubility_cosolvent particle_size_reduction Particle Size Reduction check_solubility_cosolvent->particle_size_reduction No solid_dispersion Solid Dispersion check_solubility_cosolvent->solid_dispersion No cyclodextrin Cyclodextrin Complexation check_solubility_cosolvent->cyclodextrin No check_solubility_cosolvent->end Yes particle_size_reduction->end solid_dispersion->end cyclodextrin->end

Caption: Decision tree for selecting a solubility enhancement technique.

References

Technical Support Center: Storage and Stability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of piperidine derivatives during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for piperidine derivatives?

A1: Piperidine derivatives are susceptible to several degradation pathways, primarily driven by environmental factors. The most common causes include:

  • Oxidation: The nitrogen atom and adjacent carbon atoms in the piperidine ring can be susceptible to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents.[1][2][3] This can lead to the formation of N-oxides, imines (2,3,4,5-tetrahydropyridine), or ring-opened products.[1]

  • Hydrolysis: Derivatives with susceptible functional groups, such as esters or amides attached to the piperidine ring, can undergo hydrolysis, particularly in the presence of moisture.[4][5][6]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds within the molecule, leading to the formation of radicals and subsequent degradation products.[1][7][8]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions, including oxidation and hydrolysis.[9]

Q2: What are the ideal storage conditions for ensuring the long-term stability of piperidine derivatives?

A2: To minimize degradation, piperidine derivatives should be stored under controlled conditions. The ideal storage environment will depend on the specific compound, but general best practices are summarized in the table below. Always refer to the manufacturer's safety data sheet (SDS) for specific recommendations.[10][11][12][13][14]

Q3: My piperidine derivative has changed color (e.g., turned yellow/brown). What does this indicate and is it still usable?

A3: A change in color is a common visual indicator of degradation. This is often due to the formation of oxidized impurities or polymeric byproducts. While a slight color change may not always signify a critical loss of purity for some applications, it is a clear warning sign that the compound's integrity may be compromised. It is highly recommended to re-analyze the material using an appropriate analytical technique (e.g., HPLC-MS, NMR) to determine its purity before use. For pharmaceutical or other high-purity applications, discolored material should generally be discarded.

Q4: I suspect my stored piperidine compound has degraded. How can I confirm this?

A4: To confirm degradation, you should perform analytical testing to assess the purity and identify any degradation products. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): This is a powerful technique for separating the parent compound from its degradation products and identifying them based on their mass-to-charge ratio.[15][16]

  • Gas Chromatography (GC) with Mass Spectrometry (MS): Suitable for volatile piperidine derivatives.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about degradation products, helping to elucidate the degradation pathway.[19][20]

Comparing the analytical profile of the suspect sample to a reference standard or a previously analyzed, fresh sample will confirm if degradation has occurred.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Change in physical appearance (color change, clumping, melting) Oxidation, hydrolysis, hygroscopicity, improper storage temperature.1. Immediately move the compound to recommended storage conditions (see Table 1). 2. Perform analytical testing (HPLC, NMR) to assess purity. 3. If purity is compromised, consider repurification (e.g., recrystallization, chromatography) if feasible, or discard the material.
Inconsistent or poor results in experiments Degradation of the starting material leading to lower active concentration or interfering impurities.1. Verify the purity of the piperidine derivative using an appropriate analytical method before use. 2. Use a fresh, unopened container of the compound if available. 3. Review storage and handling procedures to prevent future degradation.
Formation of unexpected byproducts in a reaction The "starting material" may already contain degradation products that participate in the reaction.1. Characterize the unexpected byproducts (e.g., by LC-MS, NMR) to see if they correlate with known degradation pathways. 2. Purify the starting material before use. 3. Implement stricter storage and handling protocols.
Precipitate formation in a stock solution Poor solubility, degradation leading to insoluble products, or reaction with the solvent.1. Ensure the chosen solvent is appropriate and that the concentration is below the solubility limit. 2. Analyze the precipitate and the supernatant separately to identify the cause. 3. Prepare fresh solutions for each experiment and avoid long-term storage of solutions unless their stability has been verified.

Data Presentation: Recommended Storage Conditions

The following table summarizes general and specific storage conditions based on ICH guidelines and safety data sheets to ensure the stability of piperidine derivatives.

Table 1: Summary of Recommended Storage Conditions for Piperidine Derivatives

ParameterGeneral Long-Term StorageRefrigerated StorageFrozen StorageSpecial Considerations
Temperature 15°C to 25°C[10][13]2°C to 8°C-20°C or belowAvoid freeze-thaw cycles. Some compounds may be sensitive to cold.
Humidity 60% RH ± 5% RH[21][22]Not typically controlled, but should be low.Not applicable.Use desiccants for highly hygroscopic materials.
Atmosphere Standard airInert gas (e.g., Argon, Nitrogen) overlay for highly oxygen-sensitive compounds.Inert gas overlay recommended.Vacuum sealing can also be an option.
Light Protect from light (use amber vials or store in the dark).[7][11][12]Protect from light.Protect from light.Store in light-blocking containers.
Container Tightly sealed, non-reactive containers (e.g., glass, PTFE-lined caps).[11][12][14]Tightly sealed.Tightly sealed.Ensure container is appropriate for the storage temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[23][24][25]

Objective: To intentionally degrade the piperidine derivative under various stress conditions to generate potential degradation products.

Methodology:

  • Sample Preparation: Prepare several solutions of the piperidine derivative (e.g., at 1 mg/mL) in an appropriate solvent. Also, weigh out several solid samples.

  • Acidic Hydrolysis: To one solution, add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Basic Hydrolysis: To another solution, add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation (Solid State): Place a solid sample in an oven at a temperature below its melting point (e.g., 70°C) for 1 week.

  • Photolytic Degradation: Expose a solid sample and a solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating method (e.g., HPLC-MS) to identify and quantify the degradants. Aim for 5-20% degradation of the active ingredient.[26]

Protocol 2: Long-Term Stability Testing

This protocol is used to establish the shelf-life and re-test period for a piperidine derivative under recommended storage conditions.[22][27]

Objective: To evaluate the stability of the piperidine derivative over an extended period under defined storage conditions.

Methodology:

  • Batch Selection: Use at least three representative batches of the piperidine derivative.[21]

  • Container Closure System: Package the samples in the same container closure system proposed for routine storage and distribution.[21]

  • Storage Conditions: Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% RH or 30°C / 65% RH).[21][22]

  • Testing Frequency: Test the samples at specified time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[28]

  • Analytical Tests: At each time point, perform a suite of tests which may include:

    • Appearance (visual inspection)

    • Assay (potency)

    • Purity (chromatographic analysis for impurities/degradants)

    • Moisture content (if applicable)

  • Data Evaluation: Evaluate the data for trends. A "significant change" is often defined as a 5% change in assay from the initial value or failure to meet acceptance criteria.[21]

Visualizations

Degradation_Pathways Piperidine_Derivative Piperidine Derivative Oxidation Oxidation (O₂, Light, Heat) Piperidine_Derivative->Oxidation Hydrolysis Hydrolysis (Moisture) Piperidine_Derivative->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Piperidine_Derivative->Photodegradation N_Oxide N-Oxide Oxidation->N_Oxide Imine Imine / Enamine Oxidation->Imine Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product Radical_Species Radical Species / Photoproducts Photodegradation->Radical_Species

Caption: Major degradation pathways for piperidine derivatives.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Long-Term Stability Stress_Conditions Apply Stress (Heat, Light, pH, O₂) Generate_Degradants Generate Degradants Stress_Conditions->Generate_Degradants Develop_Method Develop Stability- Indicating Method Generate_Degradants->Develop_Method Test_Timepoints Test at Timepoints (0, 3, 6, 12... months) Develop_Method->Test_Timepoints Use Validated Method Store_Sample Store at ICH Conditions (e.g., 25°C/60%RH) Store_Sample->Test_Timepoints Evaluate_Data Evaluate Data & Determine Shelf-Life Test_Timepoints->Evaluate_Data

Caption: Workflow for stability testing of piperidine derivatives.

Troubleshooting_Logic Start Suspect Degradation? Visual_Check Visual Change? (Color, Form) Start->Visual_Check Analytical_Check Inconsistent Experimental Results? Start->Analytical_Check Visual_Check->Analytical_Check No Perform_Analysis Perform Purity Analysis (HPLC, NMR) Visual_Check->Perform_Analysis Yes Analytical_Check->Perform_Analysis Yes Use_Material Proceed with Use Analytical_Check->Use_Material No Purity_OK Purity Meets Specification? Perform_Analysis->Purity_OK Purity_OK->Use_Material Yes Repurify_Discard Repurify or Discard Purity_OK->Repurify_Discard No Review_Storage Review Storage & Handling Procedures Repurify_Discard->Review_Storage

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: In Vitro Assays with Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for in vitro assays involving dopamine reuptake inhibitors (DRIs). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common sources of variability in my dopamine reuptake assay?

A1: Variability in dopamine reuptake assays can stem from several factors. Consistent cell plating is crucial, as the number of cells per well directly impacts the uptake signal.[1] It is recommended to keep cell passages between 10 and 25 for optimal function and to ensure cells are 70-80% confluent at the time of the assay.[1] Inconsistent incubation times can also introduce significant variability, as uptake is a time-dependent process.[1] Furthermore, the "edge effect" in multi-well plates, caused by temperature and evaporation gradients, can lead to different responses in the outer wells compared to the inner wells.[1][2][3]

Q2: My fluorescent-based assay is showing high background. What are the potential causes?

A2: High background in fluorescent assays can be caused by several factors. The test compound itself may be fluorescent, interfering with the assay signal.[4][5] Insufficient washing can leave behind excess fluorescent substrate or unbound compound. Additionally, inadequate blocking of non-specific binding sites on the plate or cells can contribute to a high background signal.[6] It is also important to consider the health of the cells, as dying or unhealthy cells can exhibit altered fluorescence.

Q3: I am observing a low signal or no signal in my radiolabeled dopamine uptake assay. What should I check?

A3: A low or absent signal in a [³H]dopamine uptake assay can be due to several reasons. First, verify the viability and transporter expression of your cell line.[1] Low transporter expression will result in a weak signal. Ensure that the radiolabeled dopamine has not degraded and is of high purity.[7] Incorrect buffer composition, particularly the absence of necessary ions like Na⁺ and Cl⁻ which are crucial for transporter function, can abolish uptake.[8] Finally, check that the incubation temperature is optimal (typically 37°C), as lower temperatures can significantly reduce enzyme activity and dopamine uptake.[9]

Q4: What could be causing false positives in my high-throughput screen for dopamine reuptake inhibitors?

A4: False positives in DRI screening can arise from several sources. Some compounds may interfere with the detection method itself, such as by quenching or enhancing the fluorescent signal in non-radioactive assays.[4][5] Other compounds may be cytotoxic, leading to a decrease in dopamine uptake that is not due to direct inhibition of the dopamine transporter (DAT).[10] Additionally, some drugs have been reported to cross-react in certain assay formats, leading to misleading results.[11] It is crucial to perform counter-screens and confirmatory assays to validate initial hits.

Q5: How can I minimize the "edge effect" in my 96-well plate assays?

A5: The edge effect is a common issue in multi-well plates where the outer wells behave differently from the inner wells, primarily due to increased evaporation and temperature fluctuations.[2][3][12] To mitigate this, you can avoid using the outer rows and columns for experimental samples and instead fill them with buffer or media to create a more uniform environment across the plate.[3] Using specially designed low-evaporation plates or sealing the plates with breathable tape can also significantly reduce this effect.[12] Additionally, ensuring uniform temperature across the plate during cell plating and incubation is critical.[13]

Troubleshooting Guides

Problem 1: High Background Signal
Possible Cause Recommended Solution
Non-Specific Binding Increase the number of wash steps after incubation with the substrate or inhibitor.[6] Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[6]
Compound Auto-fluorescence Test the intrinsic fluorescence of your compound at the assay's excitation and emission wavelengths. If it interferes, consider using a different fluorescent dye with a shifted spectrum or switch to a radiolabeled assay format.[4]
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure that stock solutions of compounds are properly dissolved and free of precipitates.[6]
Poor Cell Health Monitor cell viability using methods like Trypan Blue exclusion. Ensure cells are not overgrown or stressed.
Problem 2: High Data Variability
Possible Cause Recommended Solution
Inconsistent Cell Plating Ensure a homogenous cell suspension before plating. Use a multichannel pipette carefully and consistently. Plate cells at a density that ensures they are in the logarithmic growth phase during the assay.[1]
Edge Effects Avoid using the outer wells for critical samples. Fill perimeter wells with sterile buffer or water to minimize evaporation from adjacent experimental wells.[3][12]
Temperature Fluctuations Pre-warm all reagents and plates to the assay temperature. Ensure the incubator provides uniform temperature distribution.[2]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Problem 3: Low Assay Signal (Low Window)
Possible Cause Recommended Solution
Low Transporter Expression Use a cell line with confirmed high expression of the dopamine transporter.[1] Verify expression levels via methods like immunoblotting or radioligand binding.
Sub-optimal Assay Buffer Ensure the buffer contains the correct concentrations of NaCl and other essential ions for DAT function.[8] The pH of the buffer should also be optimized (typically around 7.4).[14][15]
Degraded Substrate Use fresh or properly stored aliquots of [³H]dopamine or fluorescent substrates. Protect fluorescent probes from light.
Insufficient Incubation Time Optimize the incubation time to allow for sufficient substrate uptake. Perform a time-course experiment to determine the linear range of uptake.

Experimental Protocols

Protocol 1: [³H]Dopamine Uptake Inhibition Assay in HEK293 cells
  • Cell Plating: Seed HEK293 cells stably expressing human dopamine transporter (hDAT) in a 96-well plate at a density of 50,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Preparation of Assay Buffer: Prepare Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[16]

  • Compound Incubation: Wash the cells once with KRH buffer. Add 50 µL of KRH buffer containing various concentrations of the test inhibitor or vehicle control. Incubate for 10 minutes at room temperature.

  • Dopamine Uptake: Add 50 µL of KRH buffer containing [³H]dopamine (final concentration ~20 nM) to each well.[17] Incubate for 10 minutes at room temperature.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of scintillation fluid to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine). Subtract non-specific counts from all other measurements. Calculate the IC₅₀ value of the test inhibitor by fitting the data to a dose-response curve.

Quantitative Data Summary

Table 1: Typical Kinetic Parameters for Dopamine Uptake
Parameter Value Range Cell System/Tissue Reference
Kₘ (Dopamine) 0.1 - 5 µMHeterologous expression systems (e.g., HEK, COS-7)[18]
Kₘ (Dopamine) 30 - 500 nMBrain tissue preparations[18]
Vₘₐₓ Varies significantly based on expression levels and cell number.N/A[18]
Table 2: IC₅₀ Values for Common Dopamine Reuptake Inhibitors
Compound Typical IC₅₀ (nM) Assay Type
Cocaine 200 - 400[³H]Dopamine Uptake
GBR 12909 1 - 10[³H]Dopamine Uptake
Methylphenidate 50 - 150[³H]Dopamine Uptake
Bupropion 500 - 1000[³H]Dopamine Uptake

Visualizations

Troubleshooting_High_Background Start High Background Signal Observed Q1 Is the test compound fluorescent? Start->Q1 A1_Yes Switch to radiolabeled assay or use a different fluorescent probe. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is non-specific binding high? A1_No->Q2 A2_Yes Optimize blocking step and increase wash stringency. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Are reagents fresh and uncontaminated? A2_No->Q3 A3_Yes Consider issues with cell health or assay detection settings. Q3->A3_Yes Yes A3_No Prepare fresh reagents. Q3->A3_No No

Caption: Troubleshooting workflow for high background signal.

Dopamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Plate_Cells Plate DAT-expressing cells (e.g., HEK293-hDAT) Wash_Cells Wash cells with Assay Buffer Plate_Cells->Wash_Cells Prepare_Buffer Prepare Assay Buffer (e.g., KRH) Prepare_Buffer->Wash_Cells Prepare_Compounds Prepare test compounds and controls Pre_incubation Pre-incubate with test compounds Prepare_Compounds->Pre_incubation Wash_Cells->Pre_incubation Add_Substrate Add radiolabeled or fluorescent dopamine Pre_incubation->Add_Substrate Incubate Incubate for a defined time (e.g., 10 min) Add_Substrate->Incubate Terminate Terminate uptake (e.g., ice-cold wash) Incubate->Terminate Lyse_Cells Lyse cells (if applicable) Terminate->Lyse_Cells Measure_Signal Measure signal (Scintillation/Fluorescence) Lyse_Cells->Measure_Signal Data_Analysis Analyze data (IC50/Ki determination) Measure_Signal->Data_Analysis

Caption: General workflow for a dopamine uptake inhibition assay.

Signaling_Pathway Dopamine Extracellular Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to Intracellular_Dopamine Intracellular Dopamine DAT->Intracellular_Dopamine Transports DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Blocks

Caption: Mechanism of dopamine reuptake and its inhibition.

References

Technical Support Center: Optimizing In Vivo Experiments with 2-BPH (2-Phenylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Biphenyl-2-ol (2-BPH), also known as 2-phenylphenol. The information provided is intended to assist in the optimization of dosages for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-BPH and what are its common uses?

A1: 2-Biphenyl-2-ol (2-BPH), or 2-phenylphenol, is a biocide used as a preservative and disinfectant. Its applications include agricultural use as a fungicide for citrus fruits and pears, as well as a disinfectant in various industrial and healthcare settings.

Q2: What are the primary toxicological concerns with 2-BPH in in vivo studies?

A2: The primary toxicological concerns with 2-BPH in animal studies are urinary bladder and liver toxicities, including hyperplasia and, at high doses, carcinogenicity in male rats and liver tumors in male mice. These effects are considered to be threshold phenomena and are species- and sex-specific. The parent compound has low acute toxicity.

Q3: How is 2-BPH metabolized in vivo?

A3: 2-BPH is rapidly absorbed and metabolized. The main metabolic pathway involves hydroxylation to form phenylhydroquinone (PHQ) and subsequent oxidation to phenylbenzoquinone (PBQ). These metabolites are then conjugated with glucuronic acid or sulfate for excretion, primarily in the urine.

Q4: What is a safe starting dose for an in vivo experiment with 2-BPH?

A4: A safe starting dose should be determined based on the No Observed Adverse Effect Level (NOAEL) from long-term toxicity studies. A conservative approach would be to start with a dose significantly lower than the established NOAELs and perform a dose-ranging study. For example, a 2-year study in rats identified a NOAEL of 39 mg/kg of body weight per day.

Q5: What parameters should be monitored during an in vivo study with 2-BPH?

A5: Key parameters to monitor include:

  • Clinical observations: Daily checks for any signs of toxicity, such as changes in behavior, appetite, or body weight.

  • Urinalysis: Monitor for changes in urine pH, volume, and the presence of crystals or blood.

  • Hematology and serum chemistry: To assess liver and kidney function.

  • Histopathology: At the end of the study, a thorough histopathological examination of the urinary bladder and liver is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected animal mortality The administered dose may be too high, leading to acute toxicity.Immediately cease administration and review the dosage. Refer to the acute toxicity data (LD50 values) to ensure the dose is within a safe range. Consider a dose de-escalation study.
Significant weight loss in animals This is a common sign of toxicity observed in studies with 2-BPH.Reduce the dosage. Ensure adequate hydration and nutrition. If weight loss persists, consider discontinuing the treatment for that cohort.
Changes in urine color or presence of blood Potential urinary bladder toxicity.Perform urinalysis immediately. Consider reducing the dose or terminating the experiment for the affected animals. Histopathological examination of the bladder is recommended.
Elevated liver enzymes (e.g., ALT, AST) Potential hepatotoxicity.Reduce the dosage. Monitor liver enzymes more frequently. At the end of the study, perform a detailed histopathological analysis of the liver.
Compound insolubility or precipitation in vehicle 2-BPH has low water solubility.The sodium salt of 2-BPH is more water-soluble. For 2-BPH, consider using a suitable organic solvent or a suspension vehicle. Always perform a formulation check for stability and homogeneity before administration.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with 2-BPH.

Table 1: Acute Toxicity of 2-Phenylphenol (2-BPH)

Species Route of Administration LD50 (mg/kg body weight)
RatOral2000 - 2480
MouseOral2700 - 3000
CatOral500
DogOral2000

Table 2: No Observed Adverse Effect Levels (NOAELs) from Chronic Toxicity Studies of 2-Phenylphenol (2-BPH)

Species Duration Key Effects Observed at Higher Doses NOAEL (mg/kg body weight/day)
Rat2 yearsDecreased body weight gain, urinary bladder hyperplasia, carcinogenicity39
Mouse2 yearsLiver tumors250
Dog1 year-300

Experimental Protocols

Protocol 1: Dose Range-Finding Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: Low dose (e.g., 10 mg/kg/day).

    • Group 3: Mid dose (e.g., 40 mg/kg/day).

    • Group 4: High dose (e.g., 150 mg/kg/day).

  • Administration: Oral gavage, once daily for 14 or 28 days.

  • Monitoring:

    • Daily clinical observations and body weight measurements.

    • Weekly urinalysis.

    • Blood collection for hematology and serum chemistry at termination.

  • Endpoint:

    • Gross necropsy.

    • Histopathological examination of the urinary bladder, liver, and kidneys.

Protocol 2: Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous administration (e.g., 5 mg/kg).

    • Group 2: Oral administration (e.g., 50 mg/kg).

  • Sample Collection:

    • Serial blood samples collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.

    • Urine and feces collected over 24 or 48 hours.

  • Analysis:

    • Quantification of 2-BPH and its major metabolites (PHQ, PBQ) in plasma, urine, and feces using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculation of key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution).

Signaling Pathways and Visualizations

Metabolism and p53-Dependent Apoptotic Pathway of 2-BPH Metabolite

2-BPH is metabolized in the liver by cytochrome P450 enzymes to phenylhydroquinone (PHQ). PHQ can then undergo further oxidation to the reactive metabolite phenylbenzoquinone (PBQ). In thymocytes, PHQ has been shown to induce cell cycle arrest and apoptosis through a p53-dependent pathway. This involves the activation of the DNA damage sensor ATR, which in turn activates the MAP kinases Erk1/2 and p38. These kinases then phosphorylate p53, leading to the transcription of genes involved in cell cycle arrest and apoptosis.

BPH_Metabolism_Apoptosis_Pathway cluster_metabolism Metabolism cluster_apoptosis p53-Dependent Apoptosis 2-BPH 2-BPH CYP450 CYP450 2-BPH->CYP450 PHQ Phenylhydroquinone (PHQ) CYP450->PHQ PBQ Phenylbenzoquinone (PBQ) PHQ->PBQ Oxidation ATR ATR PHQ->ATR Induces Erk1_2 Erk1/2 ATR->Erk1_2 Activates p38 p38 ATR->p38 Activates p53 p53 Erk1_2->p53 Phosphorylates p38->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis p53->Apoptosis Promotes

Caption: Metabolism of 2-BPH and subsequent p53-dependent apoptosis induced by its metabolite.

Experimental Workflow for In Vivo Dose Optimization

A logical workflow for optimizing the dosage of 2-BPH in an in vivo experiment involves a stepwise approach, starting from literature review and culminating in the definitive experimental dose.

experimental_workflow A Literature Review (PK, PD, Toxicity Data) B Determine No Observed Adverse Effect Level (NOAEL) A->B C Select Initial Dose Range (Well below NOAEL) B->C D Pilot/Dose Range-Finding Study (Small animal groups) C->D E Monitor for Toxicity (Clinical signs, weight, pathology) D->E F Analyze Preliminary Efficacy/Target Engagement D->F G Select Optimal Dose for Definitive Study E->G F->G H Definitive In Vivo Experiment G->H

Caption: A stepwise workflow for optimizing 2-BPH dosage in in vivo experiments.

Technical Support Center: Purification of Benzhydrylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of benzhydrylpiperidine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of benzhydrylpiperidine analogs.

Column Chromatography Issues

Q1: My benzhydrylpiperidine analog is streaking on the silica gel column. What can I do?

A1: Streaking of basic compounds like benzhydrylpiperidine analogs on silica gel is a common issue due to strong interactions with the acidic silanol groups. Here are several strategies to mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent system. A typical starting concentration is 0.1-1% (v/v) of TEA. This will neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

  • Solvent System Optimization: Ensure your chosen solvent system provides adequate solubility for your compound. A gradient elution from a non-polar to a more polar solvent can also help improve separation.

Q2: I am not getting good separation between my desired product and a closely related impurity. How can I improve the resolution?

A2: Improving resolution in column chromatography requires optimizing several parameters:

  • Fine-tune the Eluent Polarity: If the Rf values of your product and impurity are too close, a small adjustment in the solvent ratio can make a significant difference. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture.

  • Change the Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

  • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation, although this will increase the elution time.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading more than 1-5% of the column's silica gel weight with your crude sample.

Recrystallization Challenges

Q1: My benzhydrylpiperidine analog is not crystallizing from the chosen solvent.

A1: Failure to crystallize can be due to several factors:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound remains soluble at low temperatures, the solvent is too good. If it doesn't dissolve at high temperatures, the solvent is too poor. You may need to screen different solvents or use a binary solvent system. For benzhydrylpiperidine hydrochlorides, alcohols like ethanol or isopropanol, or mixtures with ethers like diethyl ether or MTBE, are often good starting points.[1]

  • Supersaturation: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of your compound.

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Cooling: Ensure the solution is cooled slowly to allow for the formation of larger, purer crystals. A rapid crash-out can trap impurities.

Q2: The recrystallized product is an oil, not a solid.

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. Here's how to address it:

  • Use a Lower Boiling Point Solvent: A lower boiling point solvent will ensure that the solution temperature is below the melting point of your compound when it becomes supersaturated.

  • Increase the Volume of Solvent: Using a more dilute solution can sometimes prevent oiling out.

  • Change the Solvent System: A different solvent or solvent pair may be necessary.

Chiral HPLC Separation Problems

Q1: I am observing peak splitting or tailing for my benzhydrylpiperidine analog during chiral HPLC analysis.

A1: Peak shape issues in chiral HPLC for basic compounds are often related to interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase Additives: For basic analytes, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape by blocking active sites on the stationary phase.

  • pH of the Mobile Phase: For reversed-phase separations, operating at a higher pH can suppress the ionization of residual silanols on the stationary phase, reducing tailing.[2]

  • Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[2] Try to dissolve your sample in the mobile phase itself.

  • Column Contamination: A blocked frit or contamination of the stationary phase can lead to peak splitting.[3] Flushing the column or replacing the frit may be necessary.

Q2: I am not achieving baseline separation of the enantiomers.

A2: Achieving good enantiomeric separation often requires careful method development:

  • Column Selection: There is no universal chiral stationary phase. Screening different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) is often necessary to find one that provides adequate selectivity for your compound.

  • Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration can dramatically affect the separation. A systematic screening of different modifiers is recommended.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also increase backpressure and analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of benzhydrylpiperidine analogs?

A1: The most common impurities often arise from the starting materials and side reactions during the synthesis. For the common synthesis involving the reaction of benzhydryl chloride with a piperazine derivative, potential impurities include:

  • Unreacted Starting Materials: Residual benzhydryl chloride or the piperazine starting material.

  • Over-alkylation Products: If the piperazine is not mono-protected, diarylmethylpiperazine (bis-alkylation) can be a significant byproduct.

  • Byproducts from Benzhydryl Chloride: Benzhydrol and dibenzhydryl ether can form if moisture is present during the reaction.

  • Solvent Adducts: Depending on the reaction conditions and solvent used.

Q2: Which purification method is generally best for benzhydrylpiperidine analogs?

A2: The best purification method depends on the nature of the impurities and the scale of the purification.

  • Column Chromatography: This is a versatile and widely used method for purifying small to medium quantities of benzhydrylpiperidine analogs. It is effective at removing a wide range of impurities.

  • Recrystallization: This is an excellent method for obtaining highly pure material, especially for the final product. It is particularly effective for removing small amounts of impurities from a solid product. Often, the hydrochloride or other salt form of the benzhydrylpiperidine analog is used for recrystallization.[1]

  • Preparative HPLC: For difficult separations, especially for isolating enantiomers, preparative chiral HPLC is the method of choice.

Q3: How can I convert my freebase benzhydrylpiperidine analog to its hydrochloride salt for purification?

A3: To convert the freebase to the hydrochloride salt, dissolve the purified freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, add a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Benzhydrylpiperidine Analog
Purification MethodTypical Yield (%)Typical Purity (%)Notes
Column Chromatography (Silica Gel) 60-85%>95%Yield can be lower if the product has a similar Rf to impurities.
Recrystallization (Ethanol/Ether) 70-90% (of the material being recrystallized)>99%Highly effective for removing minor impurities.
Preparative Chiral HPLC 50-80%>99.5% (for each enantiomer)Best for separating enantiomers, but can be costly and time-consuming for large quantities.

Note: The values in this table are approximate and can vary significantly depending on the specific analog, the nature of the impurities, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Benzhydrylpiperidine Analog
  • Slurry Preparation: Dissolve the crude benzhydrylpiperidine analog in a minimal amount of the chosen eluent or a more polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluent (e.g., hexane).

  • Sample Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of 0.5% triethylamine to the eluent is recommended to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzhydrylpiperidine analog.

Protocol 2: Recrystallization of a Benzhydrylpiperidine Hydrochloride Salt
  • Dissolution: In a flask, add the crude benzhydrylpiperidine hydrochloride salt and the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve it completely.[1]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Benzhydryl Halide + Piperidine Derivative) reaction N-Alkylation Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization chiral_hplc Chiral HPLC (optional) recrystallization->chiral_hplc pure_product Pure Analog chiral_hplc->pure_product analysis Purity & Identity Confirmation (NMR, LC-MS) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of benzhydrylpiperidine analogs.

troubleshooting_purification cluster_problem Problem Type cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified problem_type What is the nature of the problem? start->problem_type streaking Streaking/Tailing problem_type->streaking Column poor_separation Poor Separation problem_type->poor_separation Column no_crystals No Crystals Forming problem_type->no_crystals Recrystallization oiling_out Oiling Out problem_type->oiling_out Recrystallization solution_streaking Add TEA/Ammonia Use Alumina Optimize Solvent streaking->solution_streaking solution_separation Fine-tune Eluent Change Solvent System Use Longer Column poor_separation->solution_separation solution_crystals Concentrate Solution Induce Crystallization Change Solvent no_crystals->solution_crystals solution_oiling Lower BP Solvent Increase Solvent Volume oiling_out->solution_oiling

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Method Refinement for Studying Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methodologies for studying novel psychoactive substances.

Section 1: Analytical & Bioanalytical Troubleshooting

This section addresses common issues encountered during the detection, identification, and quantification of NPS in various matrices.

Frequently Asked Questions (FAQs)

Q1: My laboratory is struggling to keep up with the rapid emergence of new NPS. How can we improve our detection strategy?

A1: The constantly evolving NPS market necessitates a shift from targeted to non-targeted testing workflows.[1] While targeted assays are effective for known substances, they cannot identify new or unexpected compounds.

Recommendations:

  • Implement Non-Targeted Analysis: Techniques like high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography (GC/LC) are crucial. These methods allow for the detection of a wide range of compounds without prior knowledge of their structure.

  • Develop Data Mining Strategies: Create workflows for retrospective data analysis. If a new NPS is reported, you can re-examine past HRMS data to see if it was present but unidentified in previous samples.[1]

  • Stay Informed: Regularly consult resources like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) for updates on newly identified NPS.[2][3]

Q2: What are the critical first steps in developing a new analytical method for an uncharacterized NPS?

A2: A successful method development and validation process ensures that your results are reliable, consistent, and accurate.[4]

Key Initial Steps:

  • Define the Analytical Target Profile (ATP): Determine the method's purpose early on (e.g., qualitative identification, quantitative analysis in plasma) and establish performance criteria like accuracy, sensitivity, and specificity.[5]

  • Characterize the Analyte: Obtain as much information as possible about the NPS's physicochemical properties (e.g., solubility, pKa, thermal stability). This will guide the selection of analytical techniques.

  • Select the Right Technique: Choose between methods like GC-MS, LC-MS/MS, or immunoassays based on the analyte's properties and the required sensitivity. For many NPS, LC-MS/MS is preferred due to its high sensitivity and specificity.[2][3]

  • Optimize Sample Preparation: This is a critical step to remove matrix interferences and concentrate the analyte.[6][7]

Troubleshooting Guide: Chromatographic Analysis

Issue: Poor peak shape, tailing, or fronting in LC-MS/MS analysis of synthetic cathinones.

Potential Cause Troubleshooting Step Explanation
Secondary Silanol Interactions Use a column with end-capping or a different stationary phase (e.g., biphenyl). Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.Basic compounds like cathinones can interact with acidic silanol groups on the silica support, causing peak tailing.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic cathinones, an acidic mobile phase (e.g., pH 3 with formic acid) is often optimal.This ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
Matrix Effects Improve sample preparation by using a more rigorous extraction method like Solid Phase Extraction (SPE) instead of a simple "dilute-and-shoot".[7]Co-eluting matrix components can interfere with ionization and peak shape.

Section 2: Sample Preparation for Biological Matrices

Effective sample preparation is crucial for removing interferences like proteins and lipids, thereby improving analytical accuracy and protecting instrumentation.

Experimental Protocol: Solid Phase Extraction (SPE) for NPS in Plasma

This protocol is a general guideline for extracting a broad range of NPS from a plasma matrix. Optimization will be required for specific compounds.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of deionized water to remove salts.

    • Wash 2: Pass 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash 3: Pass 1 mL of methanol to remove lipids and other organic interferences.

  • Elution: Elute the target NPS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte for elution from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the advantages and disadvantages of common sample preparation techniques for biological fluids.[6][8]

Technique Principle Advantages Disadvantages Typical Recovery (%)
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, simple, inexpensive, and suitable for high-throughput screening.Non-selective, significant matrix effects, potential for analyte co-precipitation.70-90%
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Good for removing salts and polar interferences, provides a clean extract.Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.[6]80-95%
Solid Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.High selectivity, high recovery, removes a wide range of interferences, easily automated.[8]More expensive, method development can be time-consuming.>90%

Section 3: In Vitro Assay Refinement

This section focuses on troubleshooting common issues in cellular and receptor-based assays used to determine the pharmacological and toxicological profiles of NPS.

Frequently Asked Questions (FAQs)

Q3: We are observing high variability in our GPCR receptor binding assays. What are the common causes and how can we mitigate them?

A3: Variability in receptor binding assays can stem from multiple factors related to reagents, assay conditions, and execution.[9]

Troubleshooting Checklist:

  • Receptor Source and Quality: Ensure consistent expression levels and viability of the receptor preparation (e.g., cell membranes, purified receptor). Perform quality control on each new batch.

  • Radioligand Integrity: Check the purity and specific activity of the radiolabeled ligand. Degradation can lead to reduced binding and inconsistent results.

  • Incubation Conditions: Optimize and strictly control incubation time, temperature, and buffer composition (pH, ionic strength).

  • Nonspecific Binding (NSB): High NSB can mask the specific binding signal. Test different blocking agents and ensure the concentration of the unlabeled competitor used to define NSB is sufficient (typically 100-1000 fold excess over the radioligand).[9]

  • Assay Technique: For filtration assays, ensure rapid and consistent washing to minimize dissociation of the ligand-receptor complex. For Scintillation Proximity Assays (SPA), ensure proper bead-receptor coupling.[9]

Q4: Our in vitro cytotoxicity results for a new NPS are not reproducible. What should we investigate?

A4: Reproducibility issues in cytotoxicity assays often arise from interactions between the NPS and the assay components, or from subtle variations in cell culture conditions.[10]

Troubleshooting Checklist:

  • NPS-Assay Interference: Some NPS can interfere with assay readouts (e.g., absorbance or fluorescence of dyes like MTT or AlamarBlue). Run controls with the NPS in cell-free media to check for direct interference.

  • Cell Culture Conditions: Maintain strict consistency in cell passage number, seeding density, and growth phase. Cellular responses to toxins can vary significantly with these parameters.

  • NPS Stability and Solubility: Verify that the NPS is stable and fully dissolved in the culture medium. Precipitation can lead to inaccurate dosing and variable results. Use of a suitable solvent like DMSO is common, but its final concentration should be kept low (<0.1%) and consistent across all wells.

  • Exposure Time: Ensure the exposure duration is appropriate and consistent. Short exposure times may not be sufficient to induce a toxic response, while very long times can lead to secondary effects.[10]

Section 4: Visualized Workflows and Pathways

Diagram 1: General Workflow for NPS Identification

This diagram illustrates a typical workflow for the identification and confirmation of an unknown novel psychoactive substance from a seized sample.

NPS_Identification_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis & Identification cluster_2 Phase 3: Confirmation & Reporting Sample Sample Receipt & Homogenization Screen Presumptive Screening (e.g., Immunoassay, Color Test) Sample->Screen Extraction Sample Extraction (e.g., SPE, LLE) Screen->Extraction GCMS GC-MS Analysis Extraction->GCMS Volatile Analytes LCMS LC-HRMS Analysis Extraction->LCMS Non-Volatile Analytes Data Data Processing & Library Search GCMS->Data NMR NMR / FTIR (Structure Elucidation) LCMS->NMR If Novel LCMS->Data Confirm Confirmation with Reference Standard Data->Confirm Report Final Report Confirm->Report

Caption: Workflow for identifying unknown Novel Psychoactive Substances.

Diagram 2: Simplified GPCR Signaling Pathway for Synthetic Cannabinoids

This diagram shows a simplified signaling cascade following the activation of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), by a synthetic cannabinoid receptor agonist (SCRA).

GPCR_Signaling SCRA SCRA (e.g., JWH-018) CB1 CB1 Receptor (GPCR) SCRA->CB1 Binds & Activates G_protein Gi/o Protein (α, βγ subunits) CB1->G_protein Activates AC Adenylate Cyclase (Effector) G_protein->AC αi inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK βγ activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered gene expression) cAMP->Response MAPK->Response

Caption: Simplified CB1 receptor signaling cascade activated by a SCRA.

References

Technical Support Center: Enhancing the Stability of 2-Benzhydrylpiperidine HCl Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 2-Benzhydrylpiperidine HCl solutions. Below you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols to help ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and storage of 2-Benzhydrylpiperidine HCl solutions.

Issue: Solution Discoloration

Discoloration, often a yellowish or brownish tint, can be an indicator of chemical degradation.

Possible Causes:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the amine functional group. The benzhydryl group may also be susceptible to oxidation.

  • Light Exposure (Photodegradation): UV or visible light can provide the energy needed to initiate degradation reactions.

  • High Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • pH Shift: A significant change in the solution's pH can affect the stability of the hydrochloride salt.

Recommended Solutions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

  • pH Monitoring: Regularly check the pH of the solution to ensure it remains within the optimal range for stability.

cluster_troubleshooting Troubleshooting: Solution Discoloration cluster_causes Potential Causes cluster_solutions Corrective Actions Discoloration Solution Discoloration Observed Oxidation Oxidation Discoloration->Oxidation Is the solution exposed to air? Photodegradation Photodegradation Discoloration->Photodegradation Is the solution exposed to light? High_Temp High Temperature Discoloration->High_Temp Is the storage temperature elevated? pH_Shift pH Shift Discoloration->pH_Shift Has the pH changed? Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Light_Protection Protect from Light Photodegradation->Light_Protection Temp_Control Control Temperature High_Temp->Temp_Control pH_Monitor Monitor pH pH_Shift->pH_Monitor

Caption: Troubleshooting workflow for solution discoloration.

Issue: Precipitate Formation

The formation of a solid precipitate in the solution can indicate solubility issues or degradation.

Possible Causes:

  • Poor Solubility: The concentration of 2-Benzhydrylpiperidine HCl may exceed its solubility limit in the chosen solvent.

  • pH-Dependent Solubility: The free base form of the amine is generally less water-soluble than its hydrochloride salt. An increase in pH can cause the free base to precipitate.

  • Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute, leading to precipitation.

Recommended Solutions:

  • Solvent Selection: Ensure the solvent system is appropriate for the desired concentration. Co-solvents may be used to enhance solubility.

  • pH Control: Maintain a suitable acidic pH to keep the compound in its more soluble protonated form.

  • Concentration Adjustment: Prepare solutions at a concentration known to be well within the solubility limits.

  • Proper Sealing: Use tightly sealed containers to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for 2-Benzhydrylpiperidine HCl solutions?

A: For optimal stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers. For long-term storage, consider storing under an inert atmosphere.

Q2: What is the likely impact of pH on the stability of 2-Benzhydrylpiperidine HCl solutions?

A: Amine hydrochloride salts are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline, the equilibrium will shift towards the free base form, which can be more susceptible to degradation and has lower aqueous solubility.

Q3: What are the potential degradation pathways for 2-Benzhydrylpiperidine HCl?

A: While specific data for this molecule is limited, general degradation pathways for similar compounds include:

  • Hydrolysis: Although generally stable, under certain conditions, hydrolysis can occur.

  • Oxidation: The piperidine ring and benzhydryl group can be sites for oxidation.

  • Thermal Decomposition: At elevated temperatures, decomposition can lead to the formation of nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.

Q4: What solvents are recommended for preparing solutions of 2-Benzhydrylpiperidine HCl?

A: The choice of solvent will depend on the intended application. For aqueous solutions, purified water is a common choice. For non-aqueous applications, alcohols such as ethanol or isopropanol may be suitable. Always check the solubility of the compound in the chosen solvent at the desired concentration.

Data Summary

Due to the limited publicly available quantitative stability data for 2-Benzhydrylpiperidine HCl, the following table summarizes general stability considerations based on its chemical structure and the properties of similar compounds.

ParameterConditionGeneral Stability ImpactRecommendation
pH Acidic (low pH)Generally more stableMaintain a controlled acidic pH
Neutral to Alkaline (high pH)Potential for precipitation and increased degradationAvoid prolonged exposure to high pH
Temperature Low (2-8 °C)Slows degradation ratesRecommended for storage
High (>25 °C)Accelerates degradationAvoid
Light Exposure to UV/Visible lightCan induce photodegradationStore in light-protected containers
Atmosphere Presence of OxygenCan lead to oxidative degradationPrepare and store under inert gas
Solvent AqueousStability is pH-dependentBuffer the solution if necessary
Organic (e.g., alcohols)Generally good solubility, but stability should be testedVerify compatibility and stability

Experimental Protocols

The following are general protocols that can be adapted to investigate the stability of 2-Benzhydrylpiperidine HCl in your specific experimental context.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1][2]

Objective: To evaluate the stability of 2-Benzhydrylpiperidine HCl under various stress conditions.

Materials:

  • 2-Benzhydrylpiperidine HCl

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent (e.g., methanol, acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of 2-Benzhydrylpiperidine HCl in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a set time.

    • Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a set time.

    • Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature for a set time.

    • Thermal Degradation: Store the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

    • Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

cluster_workflow Experimental Workflow: Forced Degradation Study Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Defined Time Points Stress->Sample Analyze Analyze by HPLC Sample->Analyze End Identify Degradation Products & Assess Stability Analyze->End

Caption: Workflow for a forced degradation study.

Protocol 2: Determining Optimal pH for Stability

Objective: To identify the pH range where 2-Benzhydrylpiperidine HCl exhibits the highest stability in an aqueous solution.

Materials:

  • 2-Benzhydrylpiperidine HCl

  • A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system

  • pH meter

  • Temperature-controlled incubator

Methodology:

  • Solution Preparation: Prepare solutions of 2-Benzhydrylpiperidine HCl in each of the different pH buffers at a fixed concentration.

  • Initial Analysis: Immediately analyze a sample from each solution (t=0) using a validated HPLC method to determine the initial concentration.

  • Incubation: Store the remaining solutions in a temperature-controlled incubator at a specified temperature (e.g., 40 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Evaluation: Plot the percentage of the remaining 2-Benzhydrylpiperidine HCl against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.

Hypothetical Signaling Pathway

Degradation of a pharmacologically active compound like 2-Benzhydrylpiperidine HCl can lead to a loss of efficacy. If this compound is an antagonist for a specific receptor, its degradation would diminish its ability to block the downstream signaling pathway.

cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Endogenous Ligand Receptor Target Receptor Ligand->Receptor Activates Signaling Downstream Signaling Receptor->Signaling Active_Compound 2-Benzhydrylpiperidine HCl (Antagonist) Active_Compound->Receptor Blocks Degradation_Product Degradation Product (Inactive) Active_Compound->Degradation_Product Degrades into Response Cellular Response Signaling->Response

Caption: Inhibition of a signaling pathway by 2-Benzhydrylpiperidine HCl.

References

Avoiding common pitfalls in behavioral studies with stimulants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting behavioral studies with stimulants.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common behavioral assays used to study the effects of stimulants?

The most common behavioral assays include locomotor activity, conditioned place preference (CPP), and intravenous self-administration (IVSA).[1][2] Locomotor activity assesses the stimulant's effect on spontaneous movement.[3] CPP is used to evaluate the rewarding or aversive properties of a drug.[4][5] IVSA is considered the gold standard for modeling drug-seeking and reinforcement behaviors.[1][6]

Q2: What are the primary neurotransmitter systems affected by stimulants?

Stimulants primarily affect the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.[7][8] They typically increase the extracellular levels of these neurotransmitters, leading to their behavioral and psychological effects.[7]

Q3: How can I minimize variability in my behavioral studies?

To minimize variability, it is crucial to standardize experimental conditions. This includes controlling for factors such as the time of day of testing, housing conditions, handling procedures, and the age and strain of the animals. Acclimatizing animals to the testing environment and handling procedures before the experiment is also critical.

Experimental Design & Protocols

Q4: I'm not observing the expected hyperlocomotor activity after stimulant administration. What could be the issue?

Several factors could be at play:

  • Dosage: The dose might be too low to induce hyperlocomotion or so high that it causes stereotyped, repetitive behaviors that interfere with movement.[9] A dose-response curve should be established.

  • Habituation: Insufficient habituation to the testing chamber can lead to novelty-induced hyperactivity, masking the drug's effect.

  • Tolerance: If the animals have been repeatedly exposed to the stimulant, they may have developed tolerance to its locomotor-activating effects.

Q5: My conditioned place preference (CPP) results are inconsistent. What are some common pitfalls?

Inconsistent CPP results can arise from:

  • Biased vs. Unbiased Design: In a biased design, the animal's initial preference for a compartment can confound the results. An unbiased design, where the drug is paired with a randomly assigned compartment, is often preferred.[10]

  • Conditioning Sessions: The number and duration of conditioning sessions are critical. Too few sessions may not be sufficient to establish a preference, while too many could lead to extinction.

  • Extinction: The preference can extinguish over time. The timing of the preference test after the last conditioning session is important.

Q6: I'm having trouble with my intravenous self-administration (IVSA) study. What should I check?

IVSA studies are technically demanding. Common issues include:

  • Catheter Patency: Ensuring the catheter remains patent throughout the study is crucial for reliable drug delivery.[11] Regular flushing and checks are necessary.

  • Acquisition: Not all animals may acquire self-administration. Factors like the training dose, the complexity of the response required (e.g., fixed ratio vs. progressive ratio schedule), and prior operant training can influence acquisition rates.[1][11]

  • Stress: Stress from handling or the experimental setup can interfere with drug-seeking behavior.

Troubleshooting Guides

Problem: High inter-individual variability in locomotor activity.
Possible Cause Troubleshooting Steps
Genetic Differences Use an inbred strain of animals to reduce genetic variability.
Environmental Factors Ensure consistent lighting, temperature, and noise levels in the housing and testing rooms.
Handling Stress Handle all animals consistently and for the same duration before testing. Acclimatize animals to the experimenter.
Apparatus Bias Thoroughly clean the locomotor activity chambers between each animal to remove olfactory cues.
Problem: No significant place preference or aversion in CPP.
Possible Cause Troubleshooting Steps
Ineffective Dose Conduct a dose-response study to determine an effective dose for producing reward or aversion.
Contextual Cues Ensure the conditioning compartments have sufficiently distinct and salient cues (e.g., different flooring, wall patterns, and lighting).
State-Dependency The animal's internal state (e.g., withdrawal, stress) during conditioning and testing can influence the results. Ensure these are consistent.
Procedural Issues Review the timing of injections relative to placement in the conditioning chamber and the duration of the conditioning sessions.
Problem: Low response rates in IVSA.
Possible Cause Troubleshooting Steps
Catheter Failure Check catheter patency before each session.[11] A common method is to administer a short-acting anesthetic like Brevital.[11]
Dose Too Low/High An inverted U-shaped dose-response curve is common. The training dose may be on the ascending or descending limb. Test different unit doses.[12]
Reinforcement Schedule A high response requirement (e.g., high fixed ratio) may be too demanding, especially during acquisition. Start with a simple schedule like FR1.[11]
Lack of Training Prior training to lever press for a non-drug reinforcer (e.g., sweetened milk) can facilitate the acquisition of drug self-administration.[6]

Experimental Protocols

Locomotor Activity Assay
  • Habituation: Place the animal in the locomotor activity chamber for 30-60 minutes to allow for habituation to the novel environment.

  • Baseline Recording: Record baseline locomotor activity for a set period (e.g., 30 minutes).

  • Drug Administration: Administer the stimulant or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Injection Recording: Immediately place the animal back into the chamber and record locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze data in time bins to observe the onset, peak, and duration of the drug's effect. Common parameters include distance traveled, horizontal activity, and vertical activity (rearing).

Conditioned Place Preference (CPP) Protocol (Unbiased Design)
  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning:

    • Day 2: Administer the stimulant and confine the animal to one of the outer compartments for 30 minutes.

    • Day 3: Administer the vehicle and confine the animal to the opposite outer compartment for 30 minutes.

    • Repeat this alternating schedule for a total of 4-8 conditioning days. The compartment paired with the drug should be counterbalanced across animals.

  • Post-Conditioning (Preference Test): The day after the last conditioning session, place the animal in the central compartment and allow free access to all compartments for 15 minutes, with no drug on board.

  • Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent in the same compartment during the pre-conditioning test. A significant increase in time indicates a conditioned place preference.[4]

Intravenous Self-Administration (IVSA) Protocol
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 5-7 days.

  • Operant Training (Optional but Recommended): Train the animals to press a lever for a food or liquid reward (e.g., sweetened milk) on a simple reinforcement schedule (e.g., FR1) until a stable response rate is achieved.[6]

  • Acquisition:

    • Place the animal in the operant chamber and connect the catheter to the infusion pump.

    • Program the chamber so that a lever press results in the delivery of a unit dose of the stimulant.

    • Sessions are typically 1-6 hours daily.[13]

  • Maintenance: Once stable responding is established, the dose-response function or the effect of other manipulations can be assessed.

  • Data Analysis: Key measures include the number of infusions earned, active versus inactive lever presses, and patterns of drug intake.

Data Presentation

Table 1: Example Dose-Response Data for Amphetamine-Induced Locomotion
Dose (mg/kg)Mean Distance Traveled (cm) ± SEM
Vehicle1500 ± 150
0.52500 ± 200
1.04500 ± 350
2.56000 ± 400
5.04000 ± 300 (stereotypy observed)
Table 2: Example Data for Conditioned Place Preference with Cocaine
GroupPre-Test Time in Paired Side (s) ± SEMPost-Test Time in Paired Side (s) ± SEM
Vehicle450 ± 30460 ± 35
Cocaine (10 mg/kg)445 ± 28650 ± 45
p < 0.05 compared to pre-test

Visualizations

Stimulant_Dopamine_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reuptake Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reverse Transport Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Vesicle->Dopamine_Synapse Vesicular Release Dopamine_Synapse->DAT Reuptake Blocked by Cocaine D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binds D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade D1_Receptor->Signaling_Cascade Activates D2_Receptor->Signaling_Cascade Modulates

Caption: Mechanism of amphetamine action on dopaminergic synapse.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning P1 Day 1: Baseline Preference Test (15 min free exploration) P2_drug Drug Day: Administer Stimulant Confine to Paired Side (30 min) P1->P2_drug Proceed to P2_vehicle Vehicle Day: Administer Vehicle Confine to Unpaired Side (30 min) P2_repeat Repeat for 4-8 Days (Alternating) P3 Test Day: No Drug (15 min free exploration) P2_repeat->P3 Proceed to

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Stimulant_Signaling_Pathways cluster_da Dopaminergic System cluster_glu Glutamatergic System cluster_ser Serotonergic System Stimulants Stimulants (e.g., Amphetamine, Cocaine) DA_release ↑ Dopamine Release/ ↓ Reuptake Stimulants->DA_release Glu_release ↑ Glutamate Release Stimulants->Glu_release Ser_release ↑ Serotonin Release/ ↓ Reuptake Stimulants->Ser_release DA_receptors Dopamine Receptors (D1, D2, etc.) DA_release->DA_receptors DA_receptors->Glu_release Modulates Behavioral_Effects Behavioral Effects (Locomotion, Reward, Reinforcement) DA_receptors->Behavioral_Effects NMDA_AMPA NMDA/AMPA Receptors Glu_release->NMDA_AMPA NMDA_AMPA->Behavioral_Effects Ser_receptors 5-HT Receptors Ser_release->Ser_receptors Ser_receptors->Behavioral_Effects

Caption: Overview of major signaling pathways affected by stimulants.

References

Addressing off-target effects of piperidine-based ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with piperidine-based ligands, focusing on the identification and mitigation of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for piperidine-based ligands?

A1: Off-target effects occur when a drug or ligand binds to unintended molecular targets in the body, which can lead to adverse side effects, toxicity, or reduced therapeutic efficacy.[1] Piperidine rings are one of the most common heterocyclic structures in approved drugs and are known for their wide range of biological activities.[2][3] However, the flexibility and chemical nature of the piperidine scaffold can sometimes lead to promiscuous binding, interacting with multiple receptors or enzymes beyond the intended target.[4][5] Identifying and minimizing these off-target interactions is a critical step in drug development to ensure safety and effectiveness.[6][7]

Q2: How can I predict potential off-target effects for my piperidine-based ligand before starting wet lab experiments?

A2: In silico (computational) methods are a cost-effective initial approach to predict potential off-target interactions.[8] These tools use algorithms based on chemical structure similarity, machine learning models, and molecular docking to compare your ligand against databases of known protein targets.[8][9][10] This can help generate a list of potential off-targets for which you can then design specific experimental validation assays.[11][12]

Q3: What is the difference between a primary screen, a counter-screen, and an orthogonal assay?

A3:

  • Primary Screen: This is the initial high-throughput screening (HTS) used to identify "hits" or compounds that show activity against your intended target from a large library.[7]

  • Counter-Screen: A counter-screen is designed to identify and eliminate false-positive hits from the primary screen.[13][14][15] These assays can detect compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds) or compounds that exhibit undesirable properties like cytotoxicity.[16]

  • Orthogonal Assay: This is a follow-up test that uses a different technology or method to confirm the activity of the initial hits.[17] Confirming activity with an orthogonal assay provides higher confidence that the compound's effect is genuine and not an artifact of the primary screening technology.[17]

Q4: What are some common experimental techniques to identify off-target binding?

A4: A variety of techniques can be used to experimentally identify off-target interactions. Ligand binding assays (LBAs) are fundamental for studying the direct interaction between a ligand and a protein.[18][19][20] Cell-based protein arrays are an emerging and powerful tool to screen for binding against thousands of membrane proteins in their native configuration.[1][21][22] Other common methods include radioligand binding assays, fluorescence polarization, and surface plasmon resonance (SPR), which can quantify binding kinetics.[23]

Troubleshooting Guides

Problem 1: My ligand is a hit in the primary screen, but I suspect a false positive.

This guide helps you determine if a hit from a primary screen is a true positive or an artifact.

Troubleshooting Workflow for Primary Hits

G A Primary Screen Hit B Perform Technology Counter-Screen A->B C Does compound interfere with assay technology? B->C D Eliminate as False Positive C->D Yes E Perform Specificity Counter-Screen (e.g., Cytotoxicity) C->E No F Is compound cytotoxic or non-specific? E->F F->D Yes G Confirm with Orthogonal Assay F->G No H Is activity confirmed? G->H I Proceed to Potency and Selectivity Profiling H->I Yes J Eliminate or Deprioritize H->J No

Caption: Workflow for validating hits from a primary screen.

Step-by-Step Guide:

  • Run a Technology Counter-Screen: The first step is to rule out interference with your assay's detection method.[13]

    • If your primary assay uses a reporter enzyme (e.g., luciferase): Run the assay without the target protein to see if your compound directly inhibits the reporter enzyme.[16]

    • If your primary assay is fluorescence-based: Measure the intrinsic fluorescence of your compound at the assay's excitation and emission wavelengths to check for interference.[14]

  • Perform a Specificity Counter-Screen: This is to check for undesirable activities like cytotoxicity, which is a common cause of false positives in cell-based assays.[16][17] A standard cell viability assay (e.g., MTT or CellTiter-Glo®) in the same cell line used for the primary screen can be performed.

  • Confirm with an Orthogonal Assay: Use a different experimental method to verify the hit.[17] For example, if your primary screen was a cell-based reporter assay, you could use a direct binding assay like Surface Plasmon Resonance (SPR) or a radioligand binding assay to confirm direct interaction with the target protein.[23]

Problem 2: How do I quantitatively assess the selectivity of my ligand?

This guide outlines how to determine how selective your ligand is for its intended target versus known off-targets.

Key Quantitative Parameters in Ligand Binding

The following table summarizes key parameters used to quantify ligand binding and selectivity. These values are typically determined using ligand binding assays.[19]

ParameterDescriptionDesired Value for High Selectivity
Kd Dissociation Constant: The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates higher binding affinity.Low Kd for the on-target, high Kd for off-targets.
Ki Inhibition Constant: The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a known ligand. A lower Ki indicates higher potency for an inhibitor.Low Ki for the on-target, high Ki for off-targets.
IC50 Half-maximal Inhibitory Concentration: The concentration of an inhibitor that causes a 50% reduction in a specific biological or biochemical function.Low IC50 for the on-target, high IC50 for off-targets.
EC50 Half-maximal Effective Concentration: The concentration of a drug that gives half of the maximal response.Low EC50 for the on-target, high EC50 for off-targets.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (as Ki) of your unlabeled piperidine-based ligand (the "competitor") by measuring its ability to displace a known radiolabeled ligand from the target receptor.[23]

  • Preparation:

    • Prepare cell membranes or purified protein containing the target receptor.

    • Prepare a series of dilutions of your unlabeled test compound.

    • Prepare a solution of a radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) known to bind to the target, at a concentration close to its Kd value.

  • Incubation:

    • In a multi-well plate, add the receptor preparation, the radiolabeled ligand, and varying concentrations of your unlabeled test compound.

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly separate the bound from the unbound radioligand. This is commonly done by vacuum filtration through a glass fiber filter, which traps the cell membranes (and the bound ligand) while allowing the unbound ligand to pass through.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

On-Target vs. Off-Target Signaling

G cluster_0 On-Target Effect cluster_1 Off-Target Effect A Piperidine Ligand B Target Receptor A->B C Intended Signaling Pathway B->C D Desired Therapeutic Effect C->D E Piperidine Ligand F Off-Target Receptor E->F G Unintended Signaling Pathway F->G H Adverse Side Effect G->H

Caption: On-target vs. off-target signaling pathways.

Comparison of Off-Target Screening Platforms

Choosing the right platform to screen for off-target effects is crucial. The table below compares common approaches.

Assay PlatformPrincipleAdvantagesDisadvantages
In Silico Prediction Computational modeling based on ligand structure and target databases.[8]Fast, low-cost, provides a list of potential off-targets to test experimentally.[8]Predictive only; requires experimental validation. Accuracy depends on the algorithm and database quality.[9]
Biochemical Assays (e.g., SPR, FRET) Measures direct binding of a ligand to a purified protein target.[18][23]Highly quantitative (provides Kd, kon, koff), high throughput possible.[19]Lacks biological context (no cell membrane, signaling partners, etc.). May not identify all relevant interactions.
Cell-Based Assays Measures ligand activity in a living cell context, such as receptor activation or inhibition.[24]High biological relevance, captures downstream functional effects.[24]Can be complex to deconvolve direct vs. indirect effects; susceptible to cytotoxicity-related artifacts.[17]
Cell Microarray Screening Screens a ligand against thousands of individual human membrane proteins expressed on the surface of cells.[1][21]High throughput, screens a large portion of the human "surfaceome," highly specific with low false-positive rates.[1][22]Can be costly; typically focused on membrane and secreted proteins.[21]

Experimental Protocol: Off-Target Screening Cell Microarray Analysis (OTSCMA)

This protocol provides a high-level overview of how to use a cell-based microarray to identify off-target binding.[1]

  • Array Preparation: A microarray is created where each spot contains a population of host cells (e.g., HEK293) engineered to overexpress a single, specific human membrane or secreted protein. A full screen can cover thousands of different proteins.[22]

  • Ligand Incubation: The piperidine-based ligand, which is typically labeled (e.g., with a fluorescent tag), is incubated with the cell microarray.

  • Washing: Unbound ligand is washed away, leaving only the ligand that has bound to proteins on the cell surfaces.

  • Detection & Imaging: The microarray is scanned using a high-resolution imager to detect the signal from the labeled ligand. The location of a positive signal on the array corresponds to the specific protein that the ligand has bound to.

  • Hit Confirmation: Positive "hits" from the initial screen are typically validated. This involves re-testing the ligand against cells expressing only the identified off-target protein, often using a secondary method like flow cytometry, to confirm the interaction and rule out artifacts.[22]

  • Risk Assessment: For any confirmed off-target, a risk analysis is performed to evaluate the potential for adverse events based on the off-target's known function, tissue expression, and the ligand's binding affinity.[21]

References

Validation & Comparative

A Comparative Guide to the In Vivo Effects of Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of several key dopamine reuptake inhibitors (DRIs). The information presented is collated from peer-reviewed scientific literature and is intended to aid in the understanding and selection of these compounds for research and development purposes. We will delve into their comparative effects on dopamine transporter (DAT) occupancy, locomotor activity, and self-administration behaviors, supported by experimental data and detailed methodologies.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors are a class of compounds that block the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and returning it to the presynaptic neuron. By inhibiting this process, DRIs increase the extracellular concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism of action underlies their therapeutic effects in conditions like ADHD and narcolepsy, as well as their potential for abuse. Understanding the nuanced in vivo effects of different DRIs is crucial for developing novel therapeutics with improved efficacy and safety profiles.

Comparative In Vivo Data

The following tables summarize quantitative data from in vivo studies, offering a direct comparison of the selected dopamine reuptake inhibitors across key pharmacological and behavioral assays.

Table 1: Dopamine Transporter (DAT) Occupancy
CompoundSpeciesMethodDoseDAT Occupancy (%)Reference
CocaineHumanPET with [¹¹C]PE2I0.6 mg/kg, i.v.~65%[1]
MethylphenidateHumanPET with [¹¹C]cocaine0.25-0.6 mg/kg, i.v.50-75%[2]
BupropionHumanPET with [¹¹C]β-CIT-FE300 mg/day, oral~26%[3]
ModafinilHumanPET with [¹¹C]-PE2I400 mg/day, oral~65%[1]
Table 2: Effects on Locomotor Activity
CompoundSpeciesDoseEffect on Locomotor ActivityReference
CocaineMouse4 mg/kgIncreased locomotor activity[4]
MethylphenidateMouse3 mg/kgIncreased locomotor activity[4]
BupropionRat10-30 mg/kgDose-related increase in locomotor activity[5]
NomifensineMouse-Stimulation of motor behavior[6]
GBR 12909Mouse-Increased locomotor activity[7]
Benztropine--Data not readily available in a comparative context
Table 3: Effects on Extracellular Dopamine (Microdialysis)
CompoundSpeciesBrain RegionDose (in perfusate)Peak Increase in Extracellular DA (%)Reference
CocaineRatStriatum100 µM~400%[8]
GBR 12909RatNucleus Accumbens100 µM~2700%[9]
MethylphenidateRatNucleus Accumbens100 µM~3000%[9]
NomifensineRatStriatum100 µM~600%[8]
BenztropineRatStriatum100 µM~800%[8]
BupropionRatStriatum100 µM~250%[8]
Table 4: Drug Self-Administration
CompoundSpeciesReinforcing Efficacy (Breakpoint in PR schedule)Comparison to CocaineReference
GBR 12909RatComparableSimilar reinforcing efficacy, longer duration of action[10]
BenztropineRatLowerLess effective than cocaine in maintaining self-administration[11]
MethylphenidateRatComparableSimilar potency and maximal response rates[11]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

In Vivo Microdialysis for Extracellular Dopamine Measurement

Objective: To measure the concentration of dopamine and its metabolites in the extracellular fluid of a specific brain region in a freely moving animal.

Methodology:

  • Probe Implantation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., nucleus accumbens or striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: The dopamine reuptake inhibitor of interest is administered either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (included in the perfusion fluid).

  • Sample Collection and Analysis: Dialysate samples continue to be collected at regular intervals post-drug administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels are typically expressed as a percentage of the average baseline concentration.

Locomotor Activity Assay

Objective: To assess the effect of a drug on spontaneous motor activity in rodents.

Methodology:

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with a grid of infrared beams to automatically track the animal's movement.

  • Habituation: Mice or rats are individually placed in the center of the open-field arena and allowed to explore freely for a set period (e.g., 30-60 minutes) to acclimate to the novel environment. This also serves to establish a baseline level of activity.

  • Drug Administration: Following the habituation period, animals are removed from the arena, administered the test compound (e.g., via intraperitoneal injection) or vehicle, and then immediately returned to the arena.

  • Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) post-injection. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: The data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. Total activity over the entire session is also compared between drug-treated and vehicle-treated groups.

Intravenous Drug Self-Administration

Objective: To evaluate the reinforcing properties of a drug, which is an indicator of its abuse potential.

Methodology:

  • Catheter Implantation: Rats or mice undergo surgery to implant a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal.

  • Operant Conditioning Chamber: The experiments are conducted in standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the animal's catheter via a tether system.

  • Acquisition Phase (Fixed-Ratio Schedule): Animals are placed in the chambers and learn to press the active lever to receive an intravenous infusion of the drug (e.g., cocaine). Each active lever press results in a single drug infusion (Fixed-Ratio 1 schedule). A brief timeout period follows each infusion, during which lever presses have no consequence. The inactive lever has no programmed consequences throughout the experiment. Training continues until a stable pattern of responding is established.

  • Progressive-Ratio (PR) Schedule of Reinforcement: To assess the motivation to obtain the drug, a progressive-ratio schedule is implemented. In this schedule, the number of lever presses required to receive a single infusion increases progressively after each infusion is earned.

  • Breakpoint Determination: The "breakpoint" is the highest number of lever presses an animal is willing to make to receive a single drug infusion before responding ceases. The breakpoint is used as a measure of the reinforcing efficacy of the drug.

  • Data Analysis: The number of infusions earned and the breakpoint values are compared between different drugs or different doses of the same drug.

Visualizations

Dopamine Signaling Pathway

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DDC Synaptic_Cleft Dopamine Dopamine_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake D1_receptor D1 Receptor Synaptic_Cleft->D1_receptor D2_receptor D2 Receptor Synaptic_Cleft->D2_receptor Signaling_Cascade Signaling Cascade D1_receptor->Signaling_Cascade Gs -> AC -> cAMP D2_receptor->Signaling_Cascade Gi -> ↓AC -> ↓cAMP DRI Dopamine Reuptake Inhibitor DRI->DAT

Caption: Dopamine synthesis, release, and reuptake at the synapse.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (several days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Stabilization Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (Systemic or Reverse Dialysis) Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis of Dopamine Post_Drug_Collection->Analysis Data_Processing Data Processing & Analysis Analysis->Data_Processing

Caption: A typical workflow for an in vivo microdialysis experiment.

Logical Relationships in a Drug Self-Administration Paradigm

Self_Administration_Logic cluster_animal_action Animal Behavior cluster_consequences Experimental Consequences Lever_Press Active Lever Press Drug_Infusion Drug Infusion Lever_Press->Drug_Infusion FR/PR Schedule Met Inactive_Lever_Press Inactive Lever Press No_Consequence No Consequence Inactive_Lever_Press->No_Consequence Cue_Light Cue Light On Drug_Infusion->Cue_Light Timeout Timeout Period Cue_Light->Timeout

Caption: Logic of an operant drug self-administration experiment.

References

Enantioselective Synthesis and Norepinephrine-Dopamine Reuptake Inhibitor Activity of 2-Benzhydrylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective synthesis and biological activity of 2-benzhydrylpiperidine (also known as desoxypipradrol or 2-DPMP), a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Its performance is compared with other well-known NDRIs, supported by experimental data, to assist researchers in drug discovery and development.

I. Comparison of Biological Activity: 2-Benzhydrylpiperidine and Alternative NDRIs

2-Benzhydrylpiperidine demonstrates high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), making it a potent dual reuptake inhibitor. For a comprehensive comparison, its activity is presented alongside two clinically significant NDRIs: methylphenidate and bupropion.

CompoundDopamine Transporter (DAT) ActivityNorepinephrine Transporter (NET) ActivityReference
2-Benzhydrylpiperidine IC₅₀ = 16 nMIC₅₀ = 3 nM[1]
Methylphenidate Kᵢ = 193 nMKᵢ = 38 nM[2]
Bupropion Kᵢ = 2.8 µMKᵢ = 1.4 µM[3][4]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. Lower values indicate higher binding affinity.

II. Enantioselective Synthesis of 2-Benzhydrylpiperidine

The chiral center at the 2-position of the piperidine ring is crucial for the biological activity of 2-benzhydrylpiperidine. Several methods for the enantioselective synthesis of 2-substituted piperidines have been reported. A highly efficient approach is the iridium-catalyzed asymmetric hydrogenation of a corresponding 2-benzhydrylpyridinium salt.

Proposed Synthetic Pathway

A plausible and efficient enantioselective synthesis of 2-benzhydrylpiperidine can be achieved via the following steps:

  • Synthesis of 2-Benzhydrylpyridine: This intermediate can be synthesized through various cross-coupling methods or by the reaction of a 2-picolinyllithium derivative with benzophenone, followed by dehydration.

  • Formation of the Pyridinium Salt: The 2-benzhydrylpyridine is then N-alkylated, for example with benzyl bromide, to form the corresponding pyridinium salt.

  • Iridium-Catalyzed Asymmetric Hydrogenation: The pyridinium salt is subjected to asymmetric hydrogenation using a chiral iridium catalyst, such as one derived from [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of SEGPHOS or Binaphane), to yield the enantioenriched 2-benzhydrylpiperidine.

G cluster_synthesis Enantioselective Synthesis of 2-Benzhydrylpiperidine 2-Benzhydrylpyridine 2-Benzhydrylpyridine Pyridinium_Salt Pyridinium_Salt 2-Benzhydrylpyridine->Pyridinium_Salt N-Alkylation (e.g., Benzyl bromide) Enantioenriched_2-Benzhydrylpiperidine Enantioenriched_2-Benzhydrylpiperidine Pyridinium_Salt->Enantioenriched_2-Benzhydrylpiperidine Asymmetric Hydrogenation ([Ir]-catalyst, H₂)

Proposed synthetic route for 2-benzhydrylpiperidine.
Comparison of Synthetic Methods

MethodKey FeaturesTypical YieldsTypical Enantiomeric Excess (e.e.)
Iridium-Catalyzed Asymmetric Hydrogenation High efficiency, good functional group tolerance, high enantioselectivity.>90%>95% e.e.
Rhodium-Catalyzed Asymmetric Hydrogenation Another effective method for asymmetric hydrogenation of N-heterocycles.VariableVariable
Chiral Auxiliary-Based Methods Stoichiometric use of a chiral auxiliary, often requiring more synthetic steps.GoodHigh

III. Experimental Protocols

A. Enantioselective Synthesis of 2-Benzhydrylpiperidine via Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of pyridinium salts.

1. Synthesis of N-Benzyl-2-benzhydrylpyridinium Bromide:

  • To a solution of 2-benzhydrylpyridine (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.2 eq).

  • Stir the reaction mixture at reflux for 12 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the pyridinium salt.

2. Iridium-Catalyzed Asymmetric Hydrogenation:

  • In a glovebox, a high-pressure autoclave is charged with N-benzyl-2-benzhydrylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (R)-MeO-BIPHEP, 1.1 mol%).

  • Anhydrous, degassed methanol is added, and the vessel is sealed.

  • The autoclave is purged with hydrogen gas (3x) and then pressurized to 50 bar of H₂.

  • The reaction is stirred at 50 °C for 24 hours.

  • After cooling and venting the hydrogen, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the enantioenriched N-benzyl-2-benzhydrylpiperidine.

  • The benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

B. In Vitro Norepinephrine and Dopamine Transporter Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to NET and DAT.

1. Cell Culture and Membrane Preparation:

  • HEK293 cells stably expressing human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured to confluency.

  • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

  • The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).

2. Radioligand Binding Assay:

  • The binding assay is performed in a 96-well plate in a final volume of 200 µL of assay buffer.

  • Membrane preparations (10-20 µg of protein) are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET or [³H]WIN 35,428 for DAT) at a concentration close to its Kd.

  • A range of concentrations of the test compound (2-benzhydrylpiperidine) is added to compete with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, GBR 12909 for DAT).

  • The plates are incubated at room temperature for 1-2 hours to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).

  • The Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

IV. Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

2-Benzhydrylpiperidine and other NDRIs exert their effects by blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

G cluster_pathway Mechanism of Action of NDRIs Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft DAT_NET DAT/NET Transporters Synaptic_Cleft->DAT_NET Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Vesicles Vesicles (DA/NE) Vesicles->Synaptic_Cleft Release NDRI 2-Benzhydrylpiperidine (NDRI) NDRI->DAT_NET Inhibition

Inhibition of dopamine (DA) and norepinephrine (NE) reuptake by an NDRI.

This guide provides a foundational comparison for researchers interested in the development of novel NDRIs. The high potency of 2-benzhydrylpiperidine warrants further investigation into its therapeutic potential and the development of efficient and scalable enantioselective synthetic routes.

References

Unveiling the Transporter Selectivity of 2-Benzhydrylpiperidine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of psychoactive compounds is paramount. This guide provides a detailed comparison of the cross-reactivity of 2-Benzhydrylpiperidine hydrochloride, also known as desoxypipradrol, with key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Experimental data on its binding affinity is presented alongside that of other psychoactive substances, offering a clear perspective on its selectivity profile.

2-Benzhydrylpiperidine is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed in the 1950s.[1] Its chemical structure is closely related to methylphenidate and pipradrol.[1] This compound and its analogs have been a subject of interest in medicinal chemistry due to their potential therapeutic applications and as probes for understanding transporter function.

Comparative Binding Affinity Profile

The primary mechanism of action of 2-Benzhydrylpiperidine is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters. Its affinity for the serotonin transporter is significantly lower, indicating a distinct selectivity profile. A key study by Iversen and colleagues (2013) provides quantitative data on the inhibitory potency (Ki) of desoxypipradrol at human cloned monoamine transporters.[2][3][4]

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
2-Benzhydrylpiperidine (Desoxypipradrol) <100 Submicromolar >1000 >10
CocaineSubmicromolarSubmicromolarSubmicromolar~1
MethylphenidateSubmicromolarSubmicromolarMicromolar>10
GBR 1290911.3->100>8.8

Data for Desoxypipradrol, Cocaine, and Methylphenidate are based on functional inhibition of monoamine uptake.[2][3][4] GBR 12909 data is for a potent DAT inhibitor analog for comparison.[5]

As the data indicates, 2-Benzhydrylpiperidine is a potent inhibitor of the dopamine transporter, with a Ki value of less than 100 nM.[2] It also demonstrates submicromolar affinity for the norepinephrine transporter.[3][4] In stark contrast, its affinity for the serotonin transporter is in the micromolar range, highlighting its significant selectivity for catecholamine transporters over the serotonin transporter. This profile is a defining characteristic of its pharmacological action. For instance, one study highlighted an analog of 2-Benzhydrylpiperidine, S,S-(-)-19a, which exhibited a high potency for DAT with an IC50 of 11.3 nM and was more selective than the well-known DAT inhibitor GBR 12909 in its binding to DAT compared to SERT and NET.[5]

Interaction with Monoamine Transporters

The following diagram illustrates the primary interactions of this compound with the dopamine, norepinephrine, and serotonin transporters in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 2-Benzhydrylpiperidine 2-Benzhydrylpiperidine DAT Dopamine Transporter (DAT) 2-Benzhydrylpiperidine->DAT High Affinity Inhibition NET Norepinephrine Transporter (NET) 2-Benzhydrylpiperidine->NET High Affinity Inhibition SERT Serotonin Transporter (SERT) 2-Benzhydrylpiperidine->SERT Low Affinity Inhibition Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake

Figure 1: Interaction of 2-Benzhydrylpiperidine with monoamine transporters.

Experimental Protocols

The determination of the binding affinity of this compound for monoamine transporters is typically conducted using in vitro radioligand binding assays. These experiments are fundamental to characterizing the cross-reactivity and selectivity of a compound.

Objective: To determine the inhibitory constant (Ki) of this compound for DAT, SERT, and NET.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]CFT

    • For SERT: [³H]citalopram or [¹²⁵I]RTI-55

    • For NET: [³H]nisoxetine

  • Test Compound: this compound

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, citalopram for SERT, nisoxetine for NET).

  • Buffers and Reagents: Assay buffer (e.g., phosphate-buffered saline), scintillation fluid.

  • Equipment: Cell culture incubator, microplate reader, scintillation counter, filtration apparatus.

Workflow:

start Start prep Prepare cell membranes expressing target transporter (DAT, SERT, or NET) start->prep incubate Incubate membranes with radioligand and varying concentrations of 2-Benzhydrylpiperidine HCl prep->incubate separate Separate bound and free radioligand (via filtration) incubate->separate quantify Quantify bound radioactivity using scintillation counting separate->quantify analyze Analyze data to determine IC50 value quantify->analyze calculate Calculate Ki value using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Figure 2: Experimental workflow for a radioligand binding assay.

Procedure:

  • Cell Culture and Membrane Preparation: HEK 293 cells expressing the target transporter are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Assay: The prepared cell membranes are incubated in assay buffer containing a fixed concentration of the specific radioligand and a range of concentrations of this compound.

  • Incubation: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This rigorous experimental approach allows for the precise quantification of the binding affinity of this compound at each of the monoamine transporters, providing the basis for the comparative data presented in this guide. The clear selectivity for DAT and NET over SERT is a key characteristic that dictates its pharmacological effects and potential therapeutic applications.

References

Comparative Analysis of Dopamine Transporter Interaction: Desoxypipradrol vs. Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Desoxypipradrol (2-DPMP) and cocaine, focusing on their interactions with the dopamine transporter (DAT). The initial query for "2-BPH" did not yield relevant results in the context of dopamine transporter ligands and is likely a misnomer. Based on structural similarity and function, this guide focuses on 2-benzylpiperidine and its more potent analog, Desoxypipradrol, for which direct comparative data with cocaine exists.

Desoxypipradrol, also known as 2-diphenylmethylpiperidine (2-DPMP), is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Cocaine, a well-known psychostimulant, also exerts its primary effects by inhibiting the DAT.[2] This analysis delves into their binding affinities, dopamine uptake inhibition, and resultant behavioral effects, supported by experimental data and protocols.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Desoxypipradrol and cocaine in their interaction with the dopamine transporter.

Table 1: Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition

CompoundBinding Affinity (Ki) for DATDopamine Uptake Inhibition (IC50)Species/SystemReference
Desoxypipradrol (2-DPMP)Not explicitly provided in the search results0.07 µMHuman Embryonic Kidney (HEK 293) cells expressing DAT[3]
CocaineNot explicitly provided in the search results~3-fold lower potency than 2-DPMPRat nucleus accumbens slices[4]
2-Benzylpiperidine6,360 nM3,780 - 8,800 nMNot specified[5]

Note: Direct Ki values for Desoxypipradrol and cocaine were not available in the provided search results. However, their relative potencies in functional assays are indicated.

Table 2: In Vivo Effects on Dopamine Levels and Behavior

CompoundEffect on Peak Dopamine Levels (Nucleus Accumbens)Effect on Dopamine Re-uptake Half-lifeBehavioral EffectsSpeciesReference
Desoxypipradrol (2-DPMP)~7-fold increase~15-fold increaseInduces rewarding and reinforcing effects; associated with prolonged agitation and psychosis at high doses.[3][6]Rat[4]
Cocaine~3-fold increase~5-fold increaseWell-established rewarding and reinforcing properties; psychostimulant effects.Rat[4]
2-BenzylpiperidineVery little effect on dopamine levels.Not specifiedSedative action in some studies.[7][8]Not specified[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay for DAT Affinity

This protocol is a standard method for determining the binding affinity of a compound for the dopamine transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of Desoxypipradrol and cocaine for the dopamine transporter.

Materials:

  • Rat brain tissue (striatum or nucleus accumbens), rapidly removed and frozen.

  • [125I]RTI-121 (a selective DAT radioligand).

  • Desoxypipradrol (2-DPMP) and Cocaine solutions of varying concentrations.

  • Nomifensine (for determining non-specific binding).

  • Sodium phosphate buffer (NaPB), pH 7.4.

  • Polysine-coated slides.

  • Kodak BioMax MR films.

  • Image analysis software (e.g., MCID™).

Procedure:

  • Tissue Preparation: Frozen rat brains are sectioned into 20-µm coronal slices, focusing on the nucleus accumbens and dorsal striatum. Sections are mounted on polysine-coated slides.[3]

  • Pre-incubation: Slides are pre-incubated in 0.05 M NaPB at pH 7.4.[3]

  • Incubation: Sections are then incubated with 20 pM [125I]RTI-121 in NaPB containing increasing concentrations of the test compound (Desoxypipradrol or cocaine) for 60 minutes at room temperature.[3]

  • Non-specific Binding: A parallel set of sections is incubated with the radioligand in the presence of 200 µM nomifensine to determine non-specific binding.[3]

  • Washing and Drying: Slides are rinsed and air-dried.[3]

  • Autoradiography: Slides are exposed to Kodak BioMax MR films for an appropriate duration (e.g., three days).[3]

  • Data Analysis: The resulting autoradiograms are analyzed using imaging software. The displacement of the radioligand by the test compound is used to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[3]

Synaptosomal Dopamine Uptake Inhibition Assay

This assay measures the functional ability of a compound to inhibit the reuptake of dopamine into nerve terminals.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Desoxypipradrol and cocaine for dopamine uptake.

Materials:

  • Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

  • [3H]-dopamine.

  • Krebs-Ringer-HEPES buffer (KHB).

  • Desoxypipradrol and Cocaine solutions of varying concentrations.

  • Scintillation counter.

Procedure:

  • Cell Culture: HEK 293 cells expressing hDAT are cultured to confluence in appropriate media.

  • Assay Preparation: On the day of the experiment, cells are washed with KHB.

  • Compound Incubation: Cells are incubated for a short period (e.g., 5-10 minutes) with varying concentrations of the test compound (Desoxypipradrol or cocaine) or vehicle.[9]

  • Dopamine Uptake: [3H]-dopamine is added to the cells, and the uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.[10]

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-dopamine.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibition of [3H]-dopamine uptake by the test compound is plotted against the compound concentration to determine the IC50 value.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the real-time measurement of neurotransmitter levels in the brains of freely moving animals.

Objective: To measure the effect of Desoxypipradrol and cocaine on extracellular dopamine levels in the nucleus accumbens.

Materials:

  • Live, freely moving rats.

  • Microdialysis probes.

  • Surgical instruments for probe implantation.

  • Ringer's solution (artificial cerebrospinal fluid).

  • High-performance liquid chromatography (HPLC) with electrochemical detection.

  • Desoxypipradrol and Cocaine solutions for intravenous administration.

Procedure:

  • Surgical Implantation: Rats are anesthetized, and a microdialysis probe is surgically implanted into the nucleus accumbens shell.[3]

  • Recovery: Animals are allowed to recover from surgery.

  • Microdialysis: On the day of the experiment, the probe is perfused with Ringer's solution at a slow, constant rate (e.g., 1 µl/min).[3]

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intravenous administration of the test drug (Desoxypipradrol or cocaine) or vehicle.[3]

  • Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC with electrochemical detection.[3]

  • Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline pre-drug levels.

Visualizations

Mechanism of Action at the Dopamine Transporter

The following diagram illustrates the differential effects of a dopamine reuptake inhibitor like cocaine or Desoxypipradrol compared to a dopamine releaser like amphetamine on the dopamine transporter.

cluster_0 Normal Dopamine Reuptake cluster_1 Action of Cocaine / Desoxypipradrol Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release DAT DAT SynapticCleft->DAT Reuptake DAReceptor Dopamine Receptor SynapticCleft->DAReceptor Postsynaptic Postsynaptic Neuron DA Dopamine DAT->Presynaptic Presynaptic1 Presynaptic Neuron SynapticCleft1 Synaptic Cleft Presynaptic1->SynapticCleft1 Release DAReceptor1 Dopamine Receptor SynapticCleft1->DAReceptor1 Increased Binding Postsynaptic1 Postsynaptic Neuron DA1 Dopamine DAT1 DAT (Blocked) Cocaine Cocaine/ 2-DPMP Cocaine->DAT1 Blocks

Caption: Mechanism of dopamine reuptake inhibition by cocaine and Desoxypipradrol.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the key steps involved in conducting an in vivo microdialysis experiment to measure dopamine levels.

cluster_workflow In Vivo Microdialysis Workflow A Surgical Implantation of Microdialysis Probe B Animal Recovery A->B C Probe Perfusion with Artificial CSF B->C D Baseline Sample Collection C->D E Drug Administration (i.v.) D->E F Post-Drug Sample Collection E->F G HPLC Analysis of Dopamine in Dialysate F->G H Data Analysis and Comparison to Baseline G->H

Caption: Workflow for in vivo microdialysis to assess dopamine levels.

Signaling Consequences of DAT Inhibition

Inhibition of the dopamine transporter leads to a cascade of downstream signaling events due to increased dopamine in the synaptic cleft.

cluster_signaling Downstream Signaling of DAT Inhibition Inhibitor Cocaine / 2-DPMP DAT Dopamine Transporter (DAT) Inhibitor->DAT Inhibition DA_inc Increased Synaptic Dopamine DAT->DA_inc Leads to D1R D1 Receptor Activation DA_inc->D1R D2R D2 Receptor Activation DA_inc->D2R AC Adenylyl Cyclase Activation D1R->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA ERK ERK Signaling PKA->ERK CREB CREB Phosphorylation ERK->CREB Gene Altered Gene Expression CREB->Gene

Caption: Simplified signaling cascade following DAT inhibition.

Conclusion

The comparative analysis reveals that Desoxypipradrol (2-DPMP) is a more potent dopamine reuptake inhibitor than cocaine, leading to a greater increase in extracellular dopamine levels and a longer duration of action.[4] This heightened potency likely contributes to its reported psychotogenic effects.[4] In contrast, 2-benzylpiperidine is a significantly weaker dopamine reuptake inhibitor with minimal effects on dopamine levels.[7] The provided experimental protocols offer standardized methods for the continued investigation of these and other novel psychoactive substances at the dopamine transporter. This information is critical for understanding the abuse potential and for the development of potential therapeutic interventions for psychostimulant addiction.

References

Novel Dopamine Reuptake Inhibitors: A Comparative Efficacy Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of three novel dopamine reuptake inhibitors (DRIs) — Mesocarb (Sidnocarb), (S)-CE-123, and PRC-200 — based on available data from preclinical animal studies. The objective is to present a clear, data-driven comparison to aid in the evaluation and consideration of these compounds for further research and development.

Executive Summary

Dopamine reuptake inhibitors are a critical class of compounds investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This guide focuses on the preclinical efficacy of three novel DRIs:

  • Mesocarb (Sidnocarb): A psychostimulant with a unique atypical mechanism of action at the dopamine transporter.

  • (S)-CE-123: A selective DRI that has shown promise in models of cognitive function.

  • PRC-200: An enantiomerically pure analog of venlafaxine with triple reuptake inhibitory action.

This document summarizes the available quantitative data on their efficacy in established animal models, details the experimental protocols used in these studies, and provides visual representations of key experimental workflows.

Data Presentation

The following tables summarize the quantitative efficacy data for each novel DRI based on published preclinical studies.

Table 1: In Vitro Binding Affinities and Potencies

CompoundTransporterIC50 (µM)Notes
Mesocarb DAT0.49 ± 0.14Acts as a non-competitive allosteric modulator.
NET34.9 ± 14.0871-fold lower affinity than for DAT.
SERT494.9 ± 17.001,010-fold lower affinity than for DAT.
(S)-CE-123 DAT-Data not available in the searched literature.
NET-Data not available in the searched literature.
SERT-Data not available in the searched literature.
PRC-200 DAT-Data not available in the searched literature.
NET-Data not available in the searched literature.
SERT-Data not available in the searched literature.

Table 2: In Vivo Neurochemical Effects (Microdialysis)

CompoundAnimal ModelBrain RegionDose% Increase in Dopamine (approx.)Time Point
(S)-CE-123 MiceNucleus Accumbens10 mg/kg, s.c.250%40 min post-injection
MiceNucleus Accumbens100 mg/kg, s.c.600%40 min post-injection

Table 3: Efficacy in Behavioral Models

CompoundAnimal ModelBehavioral TestDoseKey Finding
(S)-CE-123 MiceSocial Recognition Memory10 mg/kg, s.c.Blocks retroactive interference at 6h post-learning.
PRC-200 MiceTail Suspension Test1 and 5 mg/kg, i.p.Decreased duration of immobility. (Specific data not available)
RatsForced Swim Test-Enhanced swimming behavior, comparable to imipramine (15 mg/kg, i.p.). (Specific data not available)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vivo Microdialysis for (S)-CE-123
  • Animals: Freely moving male C57BL/6J mice.

  • Surgery: Guide cannulae were stereotaxically implanted targeting the nucleus accumbens. A microdialysis probe was inserted through the guide cannula on the day of the experiment.

  • Procedure: Artificial cerebrospinal fluid (aCSF) was perfused through the probe at a constant flow rate. Baseline dialysate samples were collected to establish basal dopamine levels.

  • Drug Administration: (S)-CE-123 (10 or 100 mg/kg) or vehicle was administered subcutaneously (s.c.).

  • Sample Analysis: Dialysate samples were collected at regular intervals post-injection and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels were expressed as a percentage change from the baseline.

Social Recognition Memory Task for (S)-CE-123
  • Animals: Male mice.

  • Habituation: Experimental mice were habituated to the testing cage.

  • Procedure:

    • Sample Phase: An unfamiliar juvenile mouse (stimulus 1) was introduced into the cage for a defined period.

    • Inter-exposure Interval: A specific time interval elapsed (e.g., 3 or 6 hours).

    • Choice Phase: The previously encountered mouse (stimulus 1) and a novel juvenile mouse (stimulus 2) were simultaneously presented to the experimental mouse.

  • Drug Administration: (S)-CE-123 (10 mg/kg) or vehicle was administered s.c. 30 minutes before the sample phase.

  • Data Analysis: The time spent investigating each stimulus mouse during the choice phase was recorded. A discrimination index was calculated to assess memory.

Tail Suspension Test for PRC-200
  • Animals: Male mice.

  • Procedure: Mice were suspended by their tail from a horizontal bar using adhesive tape, for a total of 6 minutes. The duration of immobility (defined as the absence of any movement except for respiration) was recorded during the last 4 minutes of the test.

  • Drug Administration: PRC-200 (1 and 5 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before the test.

  • Data Analysis: The total time of immobility was compared between the drug-treated and vehicle-treated groups.

Forced Swim Test for PRC-200
  • Animals: Male rats.

  • Procedure: Rats were placed in a cylinder filled with water (25°C) for a 15-minute pre-swim session. Twenty-four hours later, they were placed back in the water for a 5-minute test session. The duration of swimming, climbing, and immobility was recorded.

  • Drug Administration: PRC-200 or imipramine (15 mg/kg) was administered i.p. at different time points before the test session.

  • Data Analysis: The time spent in active behaviors (swimming and climbing) versus passive behavior (immobility) was compared between the different treatment groups.

Mandatory Visualization

Dopamine Reuptake Inhibition Signaling Pathway

DRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal DRI Novel DRI (e.g., Mesocarb, (S)-CE-123, PRC-200) DRI->DAT Inhibition

Caption: Mechanism of action of novel dopamine reuptake inhibitors (DRIs).

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Establish Baseline: Perfuse aCSF and collect samples probe_insertion->baseline drug_admin Drug Administration: (S)-CE-123 or Vehicle (s.c.) baseline->drug_admin sampling Post-injection Sampling: Collect dialysates at intervals drug_admin->sampling analysis HPLC-ED Analysis: Quantify dopamine levels sampling->analysis data_analysis Data Analysis: % change from baseline analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis to measure dopamine levels.

Logical Relationship in Behavioral Testing

Behavioral_Logic cluster_tst Tail Suspension Test cluster_fst Forced Swim Test compound Novel DRI (e.g., PRC-200) tst_effect Decreased Immobility compound->tst_effect Antidepressant-like Effect fst_effect Increased Active Behavior (Swimming/Climbing) compound->fst_effect Antidepressant-like Effect tst_immobility Increased Immobility (Behavioral Despair) tst_immobility->tst_effect fst_immobility Increased Immobility (Behavioral Despair) fst_immobility->fst_effect

Caption: Logic of antidepressant-like efficacy in behavioral despair models.

Validating the Selectivity of 2-Benzhydrylpiperidine for DAT over SERT and NET: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Benzhydrylpiperidine's binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data presented herein validates the compound's notable selectivity for DAT, a crucial characteristic for researchers investigating novel therapeutic agents for dopamine-related neurological and psychiatric disorders.

Comparative Analysis of Binding Affinities

Experimental data from in vitro studies robustly demonstrate that 2-Benzhydrylpiperidine, also known as 2-diphenylmethylpiperidine (2-DPMP), is a potent and selective inhibitor of the dopamine transporter, with significantly lower affinity for the serotonin and norepinephrine transporters. A key study by Simmler et al. (2014) characterized the pharmacological profile of 2-DPMP at human monoamine transporters expressed in HEK 293 cells.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of 2-Benzhydrylpiperidine for DAT, SERT, and NET, illustrating its selectivity profile.

TransporterIC50 (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
DAT 31--
SERT >10,000>322-
NET 49-1.6

Data sourced from Simmler et al., Biochemical Pharmacology, 2014.

The data clearly indicates that 2-Benzhydrylpiperidine is over 322-fold more selective for the dopamine transporter than for the serotonin transporter. Its affinity for the norepinephrine transporter is comparable to its affinity for the dopamine transporter. This high selectivity for DAT over SERT is a desirable property for compounds targeting the dopaminergic system, as it minimizes off-target effects related to serotonin modulation. The pipradrol derivatives, including 2-DPMP, were found to be potent and selective catecholamine transporter blockers and lacked significant serotonergic activity[1].

Experimental Protocols

The determination of the binding affinity of 2-Benzhydrylpiperidine for DAT, SERT, and NET is typically achieved through in vitro radioligand uptake inhibition assays. The following is a representative protocol based on methodologies described in the scientific literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Benzhydrylpiperidine at human DAT, SERT, and NET expressed in a cellular model.

Materials:

  • Human Embryonic Kidney 293 (HEK 293) cells stably expressing human DAT, SERT, or NET.

  • 2-Benzhydrylpiperidine (test compound).

  • Radiolabeled ligands:

    • [³H]dopamine for DAT assays.

    • [³H]serotonin (5-HT) for SERT assays.

    • [³H]norepinephrine (NE) for NET assays.

  • Specific inhibitors for defining non-specific uptake:

    • GBR 12909 for DAT.

    • Citalopram for SERT.

    • Nisoxetine for NET.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid.

  • Microplates (96-well).

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: HEK 293 cells stably expressing either hDAT, hSERT, or hNET are cultured in appropriate medium until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, the cultured cells are harvested and washed with assay buffer.

  • Competition Binding: The cells are then incubated in 96-well plates with a fixed concentration of the respective radiolabeled ligand ([³H]dopamine, [³H]5-HT, or [³H]NE) and varying concentrations of the test compound, 2-Benzhydrylpiperidine.

  • Determination of Non-Specific Binding: A set of wells is included that contains the radiolabeled ligand and a high concentration of a known specific inhibitor for each transporter to determine the level of non-specific binding.

  • Incubation: The plates are incubated for a specific time at a controlled temperature to allow for competitive binding to reach equilibrium.

  • Termination of Assay: The incubation is terminated by rapid filtration, where the contents of each well are washed over a filter mat to separate the cells (with bound radioligand) from the unbound radioligand.

  • Scintillation Counting: The filter mats are then placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of 2-Benzhydrylpiperidine for each transporter. The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Visualizing the Experimental Principle

The following diagram illustrates the principle of the competitive binding assay used to determine the selectivity of 2-Benzhydrylpiperidine.

G cluster_0 Control (No Inhibitor) cluster_1 Competitive Inhibition Radioligand [³H] Transporter DAT/SERT/NET Radioligand->Transporter Binds Binding Specific Binding Transporter->Binding Radioligand_2 [³H] Transporter_2 DAT/SERT/NET Radioligand_2->Transporter_2 Competes with Inhibitor 2-BP Inhibitor->Transporter_2 Displacement Reduced Binding Transporter_2->Displacement Start Radioligand Uptake Inhibition Assay cluster_0 cluster_0 cluster_1 cluster_1

Caption: Competitive binding assay principle.

This guide provides a concise overview of the experimental validation of 2-Benzhydrylpiperidine's selectivity for the dopamine transporter. The presented data and methodologies are intended to assist researchers in the fields of pharmacology, neuroscience, and drug discovery.

References

A Comparative Guide to the Pharmacokinetics of Piperidine-Based Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several piperidine-based dopamine reuptake inhibitors (DRIs). The information presented is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for the development of new therapeutics.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for methylphenidate, its active d-threo enantiomer dexmethylphenidate, and two other piperidine-based DRIs, ethylphenidate and 3,4-dichloromethylphenidate.

ParameterMethylphenidate (Racemic)Dexmethylphenidate (d-threo-MPH)Ethylphenidate3,4-Dichloromethylphenidate (3,4-DCMP)
Time to Peak Plasma Concentration (Tmax) ~2 hours (immediate-release)[1]~1-1.5 hours (immediate-release)[2]Not well-established in humans; formed in vivo with co-ingestion of MPH and ethanol[3]Slower onset of action compared to methylphenidate
Elimination Half-Life (t½) 2-3 hours[1]~2.2 hours[2]Not well-established in humansGreatly increased duration of action and biological half-life compared to methylphenidate[4]
Bioavailability 11-52% (oral)22-25% (oral)[5]Not administered directly; formed via hepatic transesterification[3]Not specified, but resistance to metabolism suggests potentially higher bioavailability
Metabolism Primarily hydrolyzed by carboxylesterase 1 (CES1) to the inactive metabolite, ritalinic acid.[6]Primarily de-esterified to d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which has little to no pharmacological activity.[5]Metabolized to methylphenidate and ritalinic acid.[3]Increased resistance to metabolism due to the 3,4-dichloro substitution.[4]
Primary Mechanism of Action Norepinephrine-dopamine reuptake inhibitor (NDRI).[6]Blocks the reuptake of norepinephrine and dopamine.[2]More selective for the dopamine transporter (DAT) than methylphenidate.[3]Potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on well-validated bioanalytical methods. A general workflow for a preclinical in vivo pharmacokinetic study is outlined below.

General In Vivo Pharmacokinetic Study Protocol

A typical study to assess the pharmacokinetics of a novel piperidine-based DRI in a preclinical model, such as rats, would involve the following steps:

  • Animal Model Selection: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[7]

  • Drug Administration: The compound is administered to the animals, typically via oral gavage or intravenous injection, at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the whole blood by centrifugation.

  • Sample Analysis: The concentration of the drug and its potential metabolites in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Bioanalytical Method Validation

Before analyzing study samples, the analytical method (e.g., LC-MS/MS) must be rigorously validated to ensure its accuracy, precision, selectivity, and robustness. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between the analytical response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Dopamine Reuptake Inhibition Signaling Pathway

The primary mechanism of action for piperidine-based DRIs is the blockade of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This, in turn, enhances dopaminergic signaling.

DRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_ext Dopamine Dopamine_vesicle->Dopamine_ext Release DAT Dopamine Transporter (DAT) DRI Piperidine-based DRI DRI->DAT Blockade Dopamine_ext->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_ext->Dopamine_receptor Binding Signaling Postsynaptic Signaling Dopamine_receptor->Signaling Activation

Caption: Mechanism of action of piperidine-based dopamine reuptake inhibitors.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of a new drug candidate.

PK_Workflow start Study Design dosing Drug Administration (e.g., Oral Gavage) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->data_analysis report Reporting of Results data_analysis->report

References

A Comparative Guide to Analytical Methods for the Detection of 2-Benzhydrylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comparative overview of common analytical techniques applicable to the detection and quantification of 2-Benzhydrylpiperidine hydrochloride, a piperidine derivative. The information presented here is a synthesis of methodologies reported for similar piperidine and piperazine compounds, offering a foundational framework for developing and validating analytical methods for the target analyte.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are three commonly employed techniques for the analysis of piperidine derivatives.

ParameterHPLCGC-MSUV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and mass-to-charge ratio of ionized compounds.Measurement of light absorption by the analyte in a solution.
Selectivity High, especially with specific detectors like Diode Array (DAD) or Mass Spectrometry (MS).Very high, provides structural information for identification.Low to moderate, susceptible to interference from other absorbing compounds.
Sensitivity High, with Limits of Detection (LOD) and Quantitation (LOQ) often in the µg/mL to ng/mL range.[1][2]Very high, with LOD and LOQ values frequently in the low µg/mL to pg/mL range.[2][3]Moderate, with LOD and LOQ typically in the µg/mL range.[4][5][6]
Linearity Excellent over a wide concentration range.[1]Good over a defined concentration range.Good, but may be limited at high concentrations (Beer's Law deviation).[4][6]
Accuracy High, with recovery values typically between 98-102%.[1]High, with good recovery percentages.[2]Good, with acceptable recovery rates.[4]
Precision High, with low Relative Standard Deviation (RSD) values.[1]High, with low coefficient of variation.[2]Good, with acceptable RSD values.[5]
Sample Throughput Moderate to high, depending on the run time.Moderate, can be lower due to sample preparation.High, rapid analysis.
Instrumentation Cost Moderate to high.High.Low.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are generalized methodologies for HPLC, GC-MS, and UV-Vis spectrophotometry, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of piperidine derivatives.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used in isocratic or gradient elution mode.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., determined by UV scan, likely around 220 nm).[7]

  • Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injection Mode: Split or splitless injection depending on the analyte concentration.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

  • Sample Preparation: Derivatization may be necessary to increase the volatility of the analyte. Liquid-liquid extraction or solid-phase extraction can be used for sample clean-up and concentration.

  • Validation: The method should be validated for the same parameters as HPLC.[2][3]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a chromophore.[10]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): This is determined by scanning a solution of the analyte over a range of wavelengths.

  • Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[4][6]

  • Quantification: The concentration of the analyte in a sample is determined by measuring its absorbance and interpolating from the calibration curve.

  • Validation: The method should be validated for linearity, accuracy, precision, and range.[4]

Visualizations

To further elucidate the processes involved in analytical method validation and the potential biological context of this compound, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_testing Preliminary Testing optimize_params->prelim_testing specificity Specificity prelim_testing->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Routine Use & Monitoring sop->routine_use

Caption: Workflow for Analytical Method Validation.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response drug 2-Benzhydrylpiperidine hydrochloride receptor Target Receptor (e.g., Dopamine/Serotonin Transporter) drug->receptor Binds to g_protein G-Protein Coupling receptor->g_protein Activates second_messenger Second Messenger System (e.g., cAMP, IP3/DAG) g_protein->second_messenger Modulates protein_kinase Protein Kinase Activation (e.g., PKA, PKC) second_messenger->protein_kinase Activates neurotransmitter Altered Neurotransmitter Reuptake/Release protein_kinase->neurotransmitter Phosphorylates transporters gene_expression Changes in Gene Expression protein_kinase->gene_expression Influences physiological_effect Physiological Effect neurotransmitter->physiological_effect gene_expression->physiological_effect

Caption: Putative Signaling Pathway for a Piperidine Derivative.

References

A Cross-Study Validation of 2-Benzhydrylpiperidine Hydrochloride's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 2-Benzhydrylpiperidine hydrochloride (also known as Desoxypipradrol or 2-DPMP) with its therapeutic alternatives, primarily focusing on Methylphenidate. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective pharmacological profiles, supported by experimental data and methodologies.

Introduction to this compound

This compound is a psychostimulant that acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Structurally related to methylphenidate and pipradrol, it was initially developed in the 1950s for potential use in treating conditions like narcolepsy and Attention-Deficit/Hyperactivity Disorder (ADHD).[2] However, its clinical development was largely supplanted by methylphenidate, which was perceived to have a more favorable pharmacokinetic profile, particularly a shorter duration of action.[2] Despite its limited clinical use, this compound remains a compound of interest for its potent central nervous system stimulant effects.

Comparative Pharmacodynamics

The primary mechanism of action for both this compound and Methylphenidate is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.[1][3] The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for these compounds. It is important to note that the data are compiled from different studies using varied experimental conditions, which may influence the absolute values.

Table 1: Dopamine Transporter (DAT) Binding Affinity and Potency

CompoundKi (nM)IC50 (nM)Species/SystemReference
2-Benzhydrylpiperidine HClNot Reported70Human Embryonic Kidney (HEK) 293 cells[1]
d-threo-Methylphenidate19333Rat striatal membranes[1]
dl-threo-MethylphenidateNot Reported60Human DAT in HEK cells[4]

Table 2: Norepinephrine Transporter (NET) Binding Affinity and Potency

CompoundKi (nM)IC50 (nM)Species/SystemReference
2-Benzhydrylpiperidine HClNot Reported140Human Embryonic Kidney (HEK) 293 cells[1]
d-threo-Methylphenidate38244Rat frontal cortex membranes[1]
dl-threo-MethylphenidateNot Reported100Human NET in HEK cells[4]

Comparative Pharmacokinetics

A key differentiator between this compound and Methylphenidate is their pharmacokinetic profiles, particularly their elimination half-lives.

Table 3: Pharmacokinetic Parameters

CompoundElimination Half-LifeKey Metabolic PathwaysReference
2-Benzhydrylpiperidine HCl16-20 hoursHepatic[5]
Methylphenidate~3 hoursDe-esterification by carboxylesterase 1 (CES1)

The significantly longer half-life of this compound contributes to its prolonged duration of action.[5]

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for dopamine and norepinephrine transporters.

Methodology:

  • Tissue/Cell Preparation: Homogenates of rat striatal (for DAT) or frontal cortex (for NET) membranes, or human embryonic kidney (HEK) 293 cells stably expressing the respective transporters are prepared.

  • Radioligand: A specific radioligand, such as [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET, is used.

  • Incubation: The membrane/cell homogenates are incubated with the radioligand in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Model of ADHD: Locomotor Activity

Objective: To assess the effects of stimulant compounds on hyperactivity in an animal model of ADHD.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as a genetic model of ADHD, with Wistar-Kyoto (WKY) rats serving as the normotensive control strain.[4]

  • Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes prior to testing.

    • Animals are administered the test compound (e.g., this compound, Methylphenidate) or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Following a pre-treatment period, the animals are placed individually into the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis: The data are analyzed to compare the locomotor activity between treatment groups and strains.

Signaling Pathways and Workflows

Norepinephrine_Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Postsynaptic_Effect Signal Transduction DA_Receptor->Postsynaptic_Effect Binding 2_Benzhydrylpiperidine_HCl 2-Benzhydrylpiperidine HCl 2_Benzhydrylpiperidine_HCl->NET Inhibition 2_Benzhydrylpiperidine_HCl->DAT Inhibition Methylphenidate Methylphenidate Methylphenidate->NET Inhibition Methylphenidate->DAT Inhibition

Caption: Mechanism of action of 2-Benzhydrylpiperidine HCl and Methylphenidate.

In_Vitro_Binding_Assay_Workflow Start Start: Prepare Membrane/Cell Homogenates Incubation Incubate with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Liquid Scintillation Counting of Bound Radioligand Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for in vitro monoamine transporter binding assay.

Animal_Model_Workflow Start Start: Select Animal Model (e.g., SHR and WKY rats) Habituation Habituate Animals to Testing Environment Start->Habituation Dosing Administer Test Compound or Vehicle Habituation->Dosing Testing Place Animal in Open-Field Arena Dosing->Testing Recording Record Locomotor Activity Testing->Recording Analysis Compare Activity Between Treatment Groups and Strains Recording->Analysis End End: Assess Effects on Hyperactivity Analysis->End

Caption: Workflow for assessing locomotor activity in an animal model of ADHD.

References

A Comparative Analysis of Psychostimulant Behavioral Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral profiles of four commonly studied psychostimulants: amphetamine, methamphetamine, cocaine, and methylphenidate. The information presented is supported by experimental data from preclinical models, offering insights into their distinct and overlapping effects on behavior.

Introduction to Psychostimulants

Psychostimulants are a class of drugs that increase activity in the central nervous system, leading to heightened alertness, attention, and energy. Their primary mechanism of action involves the modulation of catecholaminergic neurotransmission, particularly dopamine (DA) and norepinephrine (NE).[1][2] While all psychostimulants share the common feature of increasing synaptic dopamine levels, their specific molecular mechanisms and resulting behavioral profiles can differ significantly.[3][4] These differences are crucial for understanding their therapeutic applications, abuse potential, and neurotoxic effects.

Core Mechanisms of Action

The behavioral effects of psychostimulants are largely driven by their interaction with monoamine transporters.[5] Amphetamine and methamphetamine are transporter substrates that promote the reverse transport (efflux) of dopamine from the presynaptic terminal.[6] In contrast, cocaine and methylphenidate act as dopamine transporter (DAT) blockers, inhibiting the reuptake of dopamine from the synaptic cleft.[6][7] Methamphetamine also distinguishes itself by triggering dopamine release even in the absence of neuronal action potentials.[6] These mechanistic distinctions underlie the varying potencies and durations of action observed in behavioral assays.

Comparative Behavioral Data

The following tables summarize quantitative data from key preclinical behavioral assays used to characterize and compare psychostimulants. These assays provide insights into the stimulant, reinforcing, and rewarding properties of these compounds.

Locomotor Activity

Locomotor activity is a measure of general behavioral arousal and is robustly increased by psychostimulants.

Table 1: Comparison of Psychostimulant Effects on Locomotor Activity in Rodents

CompoundSpeciesDose Range (mg/kg, i.p.)Peak Effect on LocomotionNotes
d-Amphetamine Mouse1 - 3Significant increase in locomotor activity.[8]D4 receptor genotype may affect locomotor responses at lower doses.[8]
Rat0.5 - 1.0Dose-dependent increase in locomotion.[9]Methamphetamine is more potent at the 0.5 mg/kg dose.[9]
Methamphetamine Rat0.125 - 0.5Significant increase in activity at 0.5 mg/kg in both adolescent and adult rats.[10]Greater locomotor-activating effect seen in adult rats compared to adolescents.[10]
Cocaine Mouse1 - 4Significant increase in locomotor activity at 4 mg/kg.[8]D4 receptor genotype did not influence cocaine's effects on locomotion.[8]
Methylphenidate Mouse1 - 3Significant increase in locomotor activity.[8]D4 receptor genotype did not alter locomotor responses.[8]
Rat2.5 - 5.0Increased locomotor activity in a non-dose-related manner during initial exposure.[11]Does not typically induce stereotypy at these doses.[11]
Stereotyped Behavior

At higher doses, psychostimulants can induce stereotypies, which are repetitive, invariant, and seemingly purposeless behaviors.[12]

Table 2: Comparison of Psychostimulant-Induced Stereotypy

CompoundTypical Effective DosesCommon Stereotyped Behaviors
Amphetamine High dosesHead weaving, sniffing, gnawing.[13]
Methamphetamine High dosesSimilar to amphetamine, often more intense.
Cocaine High dosesHead bobbing, repetitive sniffing.[12]
Methylphenidate Less likely to induce intense stereotypy at therapeutic doses.Increased grooming and sniffing may be observed.[11]
Conditioned Place Preference (CPP)

CPP is a paradigm used to measure the rewarding effects of a drug by associating its effects with a specific environment.[14][15]

Table 3: Comparison of Psychostimulant Effects in Conditioned Place Preference

CompoundSpeciesDose Range (mg/kg, i.p.)CPP OutcomeNotes
d-Amphetamine Mouse1 - 3Significant CPP observed.[8]The D4 receptor may modulate the rewarding effects of lower doses.[16]
Methamphetamine Rat0.125 - 0.5CPP develops in adolescents after 3 days of conditioning, while adults require 5 days.[10]Adolescents may be more sensitive to the rewarding effects.[10]
Cocaine Mouse1 - 4Significant CPP observed.[8]D4 receptor genotype did not affect cocaine-induced CPP.[16]
Methylphenidate Mouse1 - 3Significant CPP observed.[8]The D4 receptor may modulate the rewarding effects of higher doses.[16]

Experimental Protocols

Locomotor Activity Assessment

Objective: To quantify the stimulant effects of a compound on general movement.

Methodology:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.

  • Subjects: Typically mice or rats, habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Animals are placed individually into the center of the open-field arena.

    • Locomotor activity is recorded for a baseline period (e.g., 30-60 minutes).

    • Animals are removed, administered the psychostimulant or vehicle, and returned to the arena.

    • Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a set duration (e.g., 90-120 minutes).[11]

  • Data Analysis: The total distance traveled or number of beam breaks are analyzed using ANOVA to compare drug-treated groups with the vehicle control group.[8]

Stereotypy Rating

Objective: To quantify the intensity of repetitive, non-goal-directed behaviors.

Methodology:

  • Apparatus: A standard observation cage.

  • Subjects: Typically rats.

  • Procedure:

    • Following drug administration, animals are observed at set time intervals (e.g., every 10 minutes) for a predetermined duration.[12]

    • An experimenter, blind to the treatment conditions, rates the presence and intensity of specific stereotyped behaviors using a standardized rating scale.[12]

  • Data Analysis: Scores for different stereotyped behaviors are summed or analyzed individually to compare the effects of different drug treatments.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug.[14]

Methodology:

  • Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures).[14]

  • Subjects: Mice or rats.

  • Procedure: The procedure consists of three phases:[17]

    • Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.

    • Conditioning: Over several days, animals receive the drug and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.[14]

    • Post-Conditioning (Test): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[14]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.[15]

Intravenous Self-Administration

Objective: To measure the reinforcing efficacy of a drug, considered a model of drug-taking behavior.[18][19]

Methodology:

  • Apparatus: An operant conditioning chamber equipped with two levers and connected to an infusion pump.[20]

  • Subjects: Rats or mice surgically implanted with an intravenous catheter.[21]

  • Procedure:

    • Acquisition: Animals learn to press an "active" lever to receive an intravenous infusion of the drug.[20] Pressing an "inactive" lever has no consequence.

    • Maintenance: Once the behavior is established, various reinforcement schedules can be implemented to assess the reinforcing strength of the drug (e.g., fixed-ratio, progressive-ratio).

  • Data Analysis: The primary measures are the number of lever presses and the number of infusions earned. A higher rate of responding on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

Visualizations

Signaling Pathway Diagram

Psychostimulant_Mechanisms cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_cyto Cytosolic Dopamine VMAT2->DA_cyto DA Leak DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_cyto->DAT Efflux DAT->DA_cyto Reuptake DA_synapse Increased Synaptic Dopamine TAAR1 TAAR1 TAAR1->DAT Promotes Reverse Transport (Efflux) Amphetamine Amphetamine/ Methamphetamine Amphetamine->VMAT2 Disrupts Vesicular Storage Amphetamine->DAT Enters via DAT Amphetamine->TAAR1 Activates DA_receptor Dopamine Receptors DA_synapse->DA_receptor Increased Stimulation Cocaine Cocaine/ Methylphenidate Cocaine->DAT Blocks Reuptake

Caption: Mechanisms of Action at the Dopamine Terminal.

Experimental Workflow Diagram

Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (Habituation to Facility) Habituation Habituation to Test Apparatus Animal_Acclimation->Habituation Baseline Baseline Measurement (e.g., Pre-Test CPP) Habituation->Baseline Drug_Admin Drug/Vehicle Administration Baseline->Drug_Admin Conditioning Conditioning Sessions (e.g., Drug-Paired Exposure) Drug_Admin->Conditioning Test Behavioral Testing (e.g., Post-Test CPP) Conditioning->Test Data_Collection Data Collection (Automated/Manual) Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General Workflow for a Behavioral Pharmacology Experiment.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral piperidine compounds is a critical step in producing safe and effective pharmaceuticals. This guide provides an objective comparison of the three primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Supported by experimental data, this document will delve into the methodologies, performance, and specific applications of each technique to aid in the selection of the most appropriate analytical strategy.

The piperidine ring is a prevalent structural motif in a vast array of pharmaceutical compounds. When this ring or its substituents create a chiral center, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the thorough analysis and control of the enantiomeric composition of chiral drugs. This guide offers a comparative overview of the most powerful analytical techniques available for this purpose.

At a Glance: Comparing HPLC, SFC, and GC for Chiral Piperidine Analysis

The selection of an analytical technique for enantiomeric purity analysis is a multi-faceted decision, weighing factors such as analyte properties, required resolution, analysis speed, and available instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, SFC, and GC for the analysis of chiral piperidine compounds.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase.
Typical Analytes Broad applicability to a wide range of piperidine derivatives, including non-volatile and thermally labile compounds.Suitable for a wide range of polar and non-polar compounds, offering advantages for preparative separations.Limited to volatile or semi-volatile piperidine derivatives, or those that can be made volatile through derivatization.
Resolution Generally provides high-resolution separations. For instance, a resolution of over 4.0 has been achieved for derivatized piperidin-3-amine.[1]Often yields higher efficiency and resolution in shorter analysis times compared to HPLC.[2][3][4]Capable of excellent resolution, especially with high-efficiency capillary columns.
Analysis Time Can range from several minutes to over an hour, depending on the complexity of the separation.Significantly faster than HPLC, often 3 to 5 times quicker, with reduced equilibration times.[5]Typically offers fast analysis times, often in the range of minutes.
Sample Preparation May require derivatization to introduce a chromophore for UV detection if the analyte lacks one.[1]Similar to HPLC, may require derivatization for detection purposes.Derivatization is often necessary to increase volatility and thermal stability, and to improve peak shape.
Solvent Consumption Can be high, especially with normal-phase chromatography using organic solvents.Significantly lower organic solvent consumption due to the use of supercritical CO2 as the primary mobile phase, making it a "greener" alternative.[2][3]Minimal solvent usage, primarily for sample preparation.
Instrumentation Cost Widely available and moderately priced.Higher initial investment compared to HPLC, but can offer lower operating costs.Generally the most affordable of the three techniques.
Key Advantage Versatility and wide availability of chiral stationary phases and established methods.Speed, efficiency, and reduced environmental impact.[2][3][4]High resolution for volatile compounds and cost-effectiveness.
Key Disadvantage Longer analysis times and higher solvent consumption compared to SFC.Higher initial instrument cost.Limited to volatile or volatilizable analytes.

In-Depth Analysis of Chromatographic Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most established and widely utilized technique for the enantiomeric separation of pharmaceutical compounds, including piperidine derivatives.[6] Its versatility stems from the vast array of commercially available chiral stationary phases (CSPs) and the ability to operate in various modes, such as normal-phase, reversed-phase, and polar organic mode.

For piperidine compounds that lack a UV-absorbing chromophore, a pre-column derivatization step is often necessary for detection.[1] This involves reacting the analyte with a derivatizing agent to introduce a chromophoric tag.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Chiral Piperidine Sample Derivatization Derivatization (if needed) Sample->Derivatization Add derivatizing agent Injection Inject into HPLC Derivatization->Injection CSP Chiral Stationary Phase Injection->CSP Separation Enantiomeric Separation CSP->Separation Detection UV/MS Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Calculate Enantiomeric Purity Chromatogram->Purity

Experimental Protocol: Chiral HPLC of (S)-1-Boc-3-hydroxypiperidine

This protocol is based on a method developed for the quantification of the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak-IC3 (250 x 4.6 mm, 3µm).[7]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with 0.2% Trifluoroacetic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[2][3][4] By using supercritical carbon dioxide as the main component of the mobile phase, SFC dramatically reduces the consumption of organic solvents. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations without compromising resolution.[5]

SFC_Workflow cluster_sample_prep Sample Preparation cluster_sfc_analysis SFC Analysis cluster_data_analysis Data Analysis Sample Chiral Piperidine Sample Injection Inject into SFC Sample->Injection CSP Chiral Stationary Phase Injection->CSP Separation Enantiomeric Separation CSP->Separation Detection UV/MS Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Calculate Enantiomeric Purity Chromatogram->Purity

Experimental Protocol: Chiral SFC Method Development for Piperidine Compounds

A general strategy for developing a chiral SFC method often involves screening a set of complementary chiral stationary phases with different organic modifiers.[8]

  • Instrumentation: An analytical SFC system with a column and solvent switching system.

  • Chiral Stationary Phases for Screening: A selection of polysaccharide-based columns such as Chiralpak AD-H, OD-H, AS-H, and Chiralcel OJ-H.

  • Mobile Phase: Supercritical CO2 with a gradient of a modifier (e.g., methanol, ethanol, or isopropanol) containing a small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds).

  • Flow Rate: Typically 2-4 mL/min.

  • Backpressure: Maintained at around 150 bar.

  • Column Temperature: Usually between 25-40°C.

  • Detection: UV or Mass Spectrometry (MS).

  • Screening Process: The sample is injected onto each column with a generic gradient of the different modifiers to identify the optimal separation conditions.

Chiral Gas Chromatography (GC)

Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers. For many piperidine derivatives, which may not be sufficiently volatile, a derivatization step is often required to increase their volatility and improve their chromatographic behavior.[9] Common derivatization agents for amines include acylating, silylating, or alkylating reagents.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Chiral Piperidine Sample Derivatization Derivatization Sample->Derivatization Increase volatility Injection Inject into GC Derivatization->Injection CSP Chiral Capillary Column Injection->CSP Separation Enantiomeric Separation CSP->Separation Detection FID/MS Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Calculate Enantiomeric Purity Chromatogram->Purity

Experimental Protocol: General Approach for Chiral GC of Piperidine Derivatives

This protocol outlines a general approach, as specific conditions will vary greatly depending on the analyte and the chosen derivatization method.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Derivatization: React the piperidine compound with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative. The reaction is typically carried out in an appropriate solvent and may require heating.

  • Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm) is a common choice for the separation of many chiral compounds.[10]

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperature Program: An oven temperature program is used to achieve optimal separation, starting at a lower temperature and ramping up to a higher temperature.

  • Injection: A split or splitless injection is used depending on the sample concentration.

  • Detection: FID for general-purpose detection or MS for identification and quantification.

Logical Framework for Method Selection

The choice of the optimal analytical technique depends on a logical evaluation of the compound's properties and the analytical requirements.

Method_Selection Start Start: Chiral Piperidine Compound IsVolatile Is the compound volatile or can it be easily derivatized to be volatile? Start->IsVolatile CheckHPLC Is HPLC equipment available? IsVolatile->CheckHPLC No UseGC Consider Chiral GC IsVolatile->UseGC Yes CheckSFC Is SFC equipment available and is speed/sustainability a priority? CheckHPLC->CheckSFC No UseHPLC Consider Chiral HPLC CheckHPLC->UseHPLC Yes UseSFC Consider Chiral SFC CheckSFC->UseSFC Yes End End: Method Selected CheckSFC->End No (Re-evaluate options) UseGC->End UseHPLC->End UseSFC->End

Conclusion

The enantiomeric purity analysis of chiral piperidine compounds is a critical aspect of pharmaceutical development and quality control. Chiral HPLC, SFC, and GC each offer a unique set of advantages and disadvantages. Chiral HPLC is a versatile and well-established technique, while chiral SFC provides a faster and more environmentally friendly alternative. Chiral GC is a cost-effective and high-resolution method for volatile compounds. The choice of the most suitable technique will depend on the specific properties of the analyte, the desired performance characteristics, and the available resources. By carefully considering the information presented in this guide, researchers can make an informed decision to ensure the accurate and efficient analysis of their chiral piperidine compounds.

References

Safety Operating Guide

Proper Disposal of 2-Benzhydrylpiperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Benzhydrylpiperidine hydrochloride, emphasizing safety and regulatory adherence.

I. Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

Personal Protective Equipment (PPE)Specification
Gloves Compatible chemical-resistant gloves (e.g., nitrile).
Eye Protection Chemical safety goggles or a face shield.[2]
Lab Coat Standard laboratory coat to protect clothing and skin.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling fine powders or creating aerosols.[2]

II. Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is that no activity should commence without a clear disposal plan.[5] Hazardous chemicals like this compound must never be disposed of down the drain or in regular trash.[4][6]

Step 1: Waste Identification and Classification

  • All waste materials must be identified by the generator.[7] Based on the hazardous characteristics of similar compounds, this compound waste should be classified as hazardous chemical waste.

Step 2: Waste Collection

  • Solid Waste: Collect dry, solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, properly labeled, and sealable container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Aqueous and organic solvent wastes should be collected separately.[5]

  • Sharps Waste: Needles or other sharps contaminated with this compound must be placed in a designated sharps container.[8]

  • Empty Containers: Containers that held the pure substance should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] Once decontaminated, remove or deface the label before disposing of the container as non-hazardous waste, if permitted by your institution.

Step 3: Waste Storage and Labeling

  • Container: Use appropriate, tightly sealed containers for waste storage; plastic is often preferred.[4] Ensure the container is compatible with the waste to prevent degradation or reaction.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents (e.g., "solid waste," "aqueous solution").

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[4][9][10] The SAA should be a secondary containment bin to prevent spills.

  • Segregation: Store waste containers in a manner that segregates incompatible materials. For example, keep acidic waste separate from basic waste and oxidizers away from organic materials.[9]

Step 4: Arranging for Disposal

  • Contact EH&S: Once the waste container is full, or if it has been in the SAA for the maximum allowed time (often up to 12 months, but institutional rules vary), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[4][10]

  • Documentation: EH&S will manage the final disposal, which may involve incineration or other approved methods, in compliance with federal, state, and local regulations.[7][8] The generator of the waste holds "cradle to grave" responsibility for its proper management.[11]

III. Spill and Emergency Procedures

In the event of a spill, follow these immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.

  • Contain and Clean: For small spills, contain the material with an absorbent material (e.g., vermiculite, sand).[12] Scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[12]

IV. Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

cluster_generation Waste Generation & Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generate 2-Benzhydrylpiperidine hydrochloride Waste solid Solid Waste (powder, contaminated items) start->solid liquid Liquid Waste (solutions) start->liquid sharps Contaminated Sharps start->sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Sharps Container sharps->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Container Full or Time Limit Reached? Contact EH&S for Pickup saa->ehs_pickup final_disposal EH&S Manages Final Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines.

References

Essential Safety and Operational Guide for 2-Benzhydrylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzhydrylpiperidine hydrochloride. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified with several potential hazards, necessitating stringent safety protocols. The primary hazards include harm if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2] Some related compounds are also suspected of causing reproductive harm and are toxic to aquatic life.[1]

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound in solid or solution form.

PPE LevelEquipmentSpecifications
Standard Laboratory Attire Lab CoatLong-sleeved, properly fitted to cover personal clothing.
Safety GlassesANSI Z87.1-compliant, with side shields.
Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised when handling potent compounds.[3]
Enhanced Protection (for weighing, transferring solids, or potential for aerosolization) Respiratory ProtectionNIOSH-approved N95 or higher respirator for particulates.
Face ShieldTo be worn in conjunction with safety glasses when there is a splash hazard.
Disposable GownLow-permeability fabric with a solid front and tight-fitting cuffs.[3][4]

Experimental Protocols: Safe Handling and Disposal

Handling Solid this compound:

  • Preparation: Before handling, ensure a designated workspace is clean and uncluttered. A chemical fume hood is recommended, especially when working with larger quantities or if the material is dusty.

  • Weighing and Transferring:

    • Wear the appropriate PPE as outlined in the table above.

    • Use a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

    • Handle the compound with care to avoid generating dust.[5]

    • Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

    • After transfer, securely close the container.

  • Cleaning:

    • Clean the work area and any equipment used with a suitable solvent (e.g., 70% ethanol) and wipe dry.

    • Dispose of any contaminated wipes as chemical waste.

Preparing and Handling Solutions:

  • Dissolving:

    • In a chemical fume hood, add the weighed this compound to the chosen solvent in a suitable container.

    • Stir or agitate the mixture until the solid is fully dissolved.

    • Keep the container covered as much as possible to prevent solvent evaporation and potential release of vapors.

  • Storage:

    • Store solutions in clearly labeled, tightly sealed containers.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

Disposal Plan:

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and wipes) in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Dispose of unused solutions in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[1][7]

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times. Collect the rinseate as hazardous liquid waste.

    • Scratch out or remove all personal and chemical information from the label of the empty container before disposal in the regular trash or recycling.[8][9]

  • Decontamination:

    • All non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE setup Prepare Clean Workspace in Fume Hood prep->setup weigh Weigh Solid Compound setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose end Procedure Complete dispose->end Remove PPE & Wash Hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.